Glutarylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKTRLPZFCMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635111 | |
| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutarylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17686-38-3 | |
| Record name | Glutarylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutarylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Pathway of Glutarylglycine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the metabolic pathway of glutarylglycine, a critical biomarker in the diagnosis of Glutaric Aciduria Type 1 (GA-1). We will delve into the biosynthesis and physiological significance of this compound, the enzymatic machinery governing its formation, and its role in the pathophysiology of GA-1. Furthermore, this guide will offer an in-depth overview of the analytical methodologies for the precise quantification of this compound in biological matrices, complete with a detailed experimental protocol for LC-MS/MS analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism and the development of novel therapeutic interventions.
Introduction
This compound is an N-acyl-alpha amino acid that serves as a key diagnostic marker for Glutaric Aciduria Type 1 (GA-1), a rare autosomal recessive inherited metabolic disorder.[1][2] GA-1 is characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] This enzymatic defect disrupts the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid and 3-hydroxyglutaric acid.[5][6] In this context of metabolic dysregulation, the formation of this compound represents a crucial, albeit overwhelmed, detoxification mechanism. This guide will illuminate the biochemical intricacies of this compound metabolism, its clinical relevance, and the analytical techniques employed for its detection and quantification.
The Biosynthesis of this compound: A Detoxification Pathway
Under normal physiological conditions, the catabolism of lysine, hydroxylysine, and tryptophan proceeds through a series of enzymatic steps, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for energy production. A key intermediate in this pathway is glutaryl-CoA. In healthy individuals, glutaryl-CoA is efficiently converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).
However, in individuals with GA-1, the deficiency of GCDH leads to a buildup of glutaryl-CoA within the mitochondria.[5] This accumulation of a reactive acyl-CoA species poses a significant threat to cellular homeostasis. To mitigate this toxicity, the cell employs an alternative metabolic route: the conjugation of glutaryl-CoA with the amino acid glycine.[7] This reaction, catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , results in the formation of this compound and the release of coenzyme A (CoA).[1][8][9] A paralogue of GLYAT, GLYATL1, may also contribute to this detoxification process, although its primary substrates differ.
The formation of this compound serves a dual purpose: it detoxifies the accumulating glutaryl-CoA and regenerates free CoA, which is essential for numerous metabolic processes.[7] this compound, being more water-soluble than its precursors, is then readily excreted in the urine.
Caption: Biosynthesis of this compound in the Context of GA-1.
Catabolism and Excretion of this compound
The primary fate of this compound is excretion in the urine. Its formation as a water-soluble conjugate facilitates its efficient clearance from the body. While some N-acylglycines can undergo hydrolysis back to their constituent fatty acid and glycine, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH), specific data on the in vivo catabolism of this compound is limited.[3] The general understanding is that for detoxification conjugates like this compound, excretion is the predominant route of elimination, minimizing the potential for the re-release of the toxic acyl group.
Pathophysiological Significance and Neurotoxicity
The accumulation of glutaric acid and 3-hydroxyglutaric acid in GA-1 is strongly implicated in the characteristic neurodegeneration, particularly affecting the basal ganglia. These metabolites are considered excitotoxins, leading to neuronal cell death.
In contrast, this compound itself is not considered a primary neurotoxic agent. Its formation is a protective mechanism to reduce the burden of the more toxic glutaryl-CoA. However, the excessive production and excretion of this compound can lead to a secondary depletion of glycine. Glycine is an important neurotransmitter and is involved in various metabolic pathways, and its depletion could potentially contribute to the complex neurological phenotype of GA-1, although this is not considered the primary mechanism of neurotoxicity.
Analytical Methodologies for this compound Quantification
The accurate measurement of this compound in biological fluids, particularly urine, is crucial for the diagnosis and monitoring of GA-1. Several analytical techniques can be employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity, specificity, and throughput.[8]
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Sample Type |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution, established methodology. | Requires derivatization, not suitable for thermolabile compounds. | Urine |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by two stages of mass analysis for high specificity. | High sensitivity and specificity, high throughput, can analyze a wide range of compounds. | Higher initial instrument cost, potential for matrix effects. | Urine, Plasma, Dried Blood Spots |
Experimental Protocol: Quantification of Urinary this compound by LC-MS/MS
This protocol provides a detailed methodology for the quantitative analysis of this compound in human urine using a validated LC-MS/MS method.[7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is employed to remove interfering substances from the urine matrix, such as salts and polar compounds, and to concentrate the acylglycines, thereby improving the sensitivity and robustness of the analysis.[3]
-
Step-by-Step Protocol:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.
-
To 200 µL of the urine supernatant, add an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the acylglycines from the cartridge with 1 mL of a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Separation
-
Rationale: Reversed-phase liquid chromatography is used to separate this compound from other components in the extracted sample based on its hydrophobicity. A C18 column is commonly used for this purpose.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimization: The collision energy and other MS parameters should be optimized for the specific instrument to achieve maximum sensitivity for the target analytes.
-
Caption: LC-MS/MS Workflow for this compound Quantification.
Conclusion
The metabolic pathway of this compound is a critical component of the pathophysiology of Glutaric Aciduria Type 1. Its formation via the glycine conjugation pathway, catalyzed by glycine N-acyltransferase, represents a vital detoxification mechanism for the removal of excess glutaryl-CoA. As a stable and readily excreted metabolite, this compound serves as an indispensable biomarker for the diagnosis and monitoring of GA-1. The continued refinement of analytical methods, particularly LC-MS/MS, allows for the highly sensitive and specific quantification of this compound, aiding in early diagnosis and the evaluation of therapeutic interventions. A thorough understanding of this metabolic pathway is essential for researchers and clinicians working to improve the lives of individuals affected by this challenging inborn error of metabolism.
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van der Sluis, R., Badenhorst, C. P., Erasmus, E., & van Dijk, A. A. (2018). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Metabolites, 8(4), 73. [Link]
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Zschocke, J., Quast, S., Guldberg, P., & Hoffmann, G. F. (2004). On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. Journal of inherited metabolic disease, 27(6), 767-778. [Link]
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Glutarylglycine and its Implications for Mitochondrial Fatty Acid β-Oxidation in Glutaric Aciduria Type I: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the biochemical landscape of Glutaric Aciduria Type I (GA-I), with a specific focus on the role of glutarylglycine and the consequential impairment of mitochondrial fatty acid β-oxidation. While this compound is a critical diagnostic biomarker, its direct functional role in mitochondrial bioenergetics is secondary to the effects of accumulating glutaryl-CoA and its derivatives. This document will elucidate the pathophysiology of GA-I, detailing the molecular mechanisms that lead to mitochondrial dysfunction. Furthermore, we present detailed experimental protocols for researchers and drug development professionals to investigate these processes, including the analysis of key metabolites, the assessment of mitochondrial function, and the development of relevant cellular models.
Introduction: The Central Role of Mitochondrial Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or high energy demand. This catabolic process systematically breaks down long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[1] The intricate and highly regulated nature of FAO makes it susceptible to disruption from genetic defects, leading to a class of disorders known as fatty acid oxidation disorders.
Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited disorder that, while primarily classified as an organic aciduria affecting amino acid metabolism, demonstrates a significant secondary impact on mitochondrial function, including FAO.[2] This guide will explore the indirect yet significant relationship between the metabolic disturbances in GA-I and the impairment of this vital energy-producing pathway.
Pathophysiology of Glutaric Aciduria Type I: A Cascade of Mitochondrial Insults
GA-I is caused by mutations in the GCDH gene, which encodes the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3] This enzyme is pivotal in the catabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[4] A deficiency in GCDH leads to the accumulation of upstream metabolites, primarily glutaryl-CoA, and its derivatives, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[2]
It is the buildup of these metabolites, particularly within the mitochondrial matrix, that orchestrates the neuropathology characteristic of GA-I, often manifesting as acute encephalopathic crises and striatal degeneration in young children.[3] The toxicity of these compounds is multifaceted, involving excitotoxicity, oxidative stress, and profound mitochondrial dysfunction.
Glutaryl-CoA: The Primary Pathogenic Effector
Glutaryl-CoA, the direct substrate of GCDH, is a key antagonist in the mitochondrial dysfunction observed in GA-I. Elevated concentrations of glutaryl-CoA have been shown to exert inhibitory effects on other crucial mitochondrial enzymes. A significant target is the α-ketoglutarate dehydrogenase complex (α-KGDHC) , a rate-limiting enzyme in the TCA cycle.[5] The uncompetitive inhibition of α-KGDHC by glutaryl-CoA disrupts the TCA cycle, leading to a diminished capacity for cellular respiration and ATP synthesis.[5]
Furthermore, the accumulation of glutaryl-CoA leads to a novel post-translational modification known as lysine glutarylation on mitochondrial proteins.[6] This modification can alter the structure and function of affected proteins, contributing to the overall mitochondrial impairment.[6]
This compound: A Biomarker and Detoxification Product
In the face of accumulating glutaryl-CoA, the cell employs detoxification pathways. One such mechanism is the conjugation of glutaryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form This compound . While elevated levels of this compound in urine and plasma are a hallmark diagnostic feature of GA-I, its direct role in the pathophysiology is less clear. It is primarily considered a downstream product of the primary metabolic block.
Secondary Impairment of Fatty Acid β-Oxidation
The toxic intramitochondrial environment created by the accumulation of glutaryl-CoA and its derivatives indirectly impairs FAO. Studies in Gcdh-deficient mice have demonstrated a decreased hepatic activity of very long-chain acyl-CoA dehydrogenase (VLCAD) and an accumulation of long-chain acylcarnitines.[5] This suggests a disruption in the initial steps of long-chain fatty acid oxidation. The precise mechanism of this inhibition is likely multifactorial, stemming from the overall compromised state of the mitochondria, including:
-
Depletion of free Coenzyme A (CoA): The sequestration of CoA into glutaryl-CoA and other acyl-CoA esters can limit the availability of free CoA, a crucial cofactor for the thiolase step of β-oxidation and for the activation of fatty acids.
-
Altered Redox State: Inhibition of the TCA cycle and the electron transport chain can lead to an altered NAD+/NADH ratio, which can impact the dehydrogenase steps of FAO.
-
Global Mitochondrial Dysfunction: The cumulative effects of enzyme inhibition, protein modification, and oxidative stress create a suboptimal environment for the efficient functioning of the FAO spiral.
Visualizing the Pathophysiology of Glutaric Aciduria Type I
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Glutarylglycine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutarylglycine, a dicarboxylic acid derivative of the amino acid glycine, is a molecule of considerable interest in the fields of biochemistry, clinical diagnostics, and pharmaceutical sciences. Its significance stems from its role as a biomarker for certain inborn errors of metabolism and its potential as a versatile building block in drug development. This in-depth technical guide provides a thorough examination of the synthesis, chemical properties, and analytical characterization of this compound, offering practical insights for its application in research and development endeavors.
Introduction: The Dual Significance of this compound
This compound, systematically named 5-(carboxymethylamino)-5-oxopentanoic acid, is classified as an N-acyl-alpha amino acid. While acyl glycines are generally minor metabolites of fatty acids, the presence of this compound in biological fluids can be a critical indicator of metabolic dysfunction. Notably, elevated levels of this compound are a hallmark of glutaric acidemia type II, a rare autosomal recessive disorder. This makes this compound an important biomarker for the diagnosis and therapeutic monitoring of this and related metabolic conditions.
From a pharmaceutical perspective, the bifunctional nature of this compound, possessing two carboxylic acid groups and a stable amide linkage, presents intriguing possibilities. Its structure is well-suited for applications as a linker in targeted drug delivery systems or as a promoiety in prodrug design to enhance the pharmacokinetic properties of parent drug molecules. A comprehensive understanding of its synthesis and chemical behavior is therefore essential for harnessing its full potential.
Synthesis of this compound: A Detailed Methodological Approach
The synthesis of this compound is predicated on the formation of an amide bond between glycine and glutaric acid. A robust and reproducible method involves the N-acylation of glycine. The following protocol is based on established principles of peptide chemistry and a reported synthesis of a "glycine glutaric acid" compound, which is synonymous with this compound.
Synthetic Strategy
The core of the synthesis is the coupling of the amino group of glycine with one of the carboxyl groups of glutaric acid. This can be achieved by activating a carboxyl group of glutaric acid to facilitate nucleophilic attack by the glycine amine.
Caption: General synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Materials:
-
Glutaric acid
-
Glycine
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional)
-
Anhydrous Dioxane or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Activation of Glutaric Acid (optional but recommended for higher yield): In a clean, dry round-bottom flask, dissolve glutaric acid (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane. Place the flask in an ice bath to cool to 0 °C. With continuous stirring, add Dicyclohexylcarbodiimide (1.1 equivalents) in small portions. Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. The formation of the glutaric acid NHS-ester can be monitored by Thin Layer Chromatography (TLC).
-
Preparation of Glycine Solution: In a separate beaker, dissolve glycine (1.0 equivalent) in a 5% (w/v) aqueous solution of sodium bicarbonate. Cool this solution to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add the activated glutaric acid solution to the chilled glycine solution. If not pre-activating, a solution of glutaric acid and DCC in dioxane can be added directly. Throughout the addition, maintain the reaction temperature at 0 °C and monitor the pH, keeping it between 8 and 9 by adding small amounts of the sodium bicarbonate solution as needed.
-
Reaction Work-up: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 24 hours. If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form; remove this by filtration. Carefully acidify the filtrate to a pH of 2 using 1M HCl.
-
Extraction and Purification: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude this compound.
-
Recrystallization: For final purification, recrystallize the crude product from a water-ethanol mixture to obtain pure, crystalline this compound.
In-depth Chemical Properties of this compound
The chemical characteristics of this compound are a composite of its constituent functional groups: two carboxylic acids and a central amide linkage.
Physicochemical Characteristics
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NO₅ | |
| Molecular Weight | 189.17 g/mol | |
| IUPAC Name | 5-(carboxymethylamino)-5-oxopentanoic acid | |
| Physical Appearance | White crystalline solid | |
| Thermal Stability | Stable up to 150°C |
Acidity, Basicity, and Stability
This compound is an amphoteric molecule. The two carboxylic acid groups confer acidic properties, while the nitrogen atom of the amide bond is weakly basic.
-
pH-Dependent Stability: The amide bond is the most chemically labile part of the molecule and is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. At neutral pH and ambient temperature, it is relatively stable.
-
Acid-Catalyzed Hydrolysis: In acidic media, protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water, leading to cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon and initiating bond scission.
-
Caption: Simplified overview of amide bond hydrolysis mechanisms.
Comprehensive Analytical Characterization
A multi-faceted analytical approach is crucial for confirming the identity and assessing the purity of synthesized this compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is instrumental in identifying the key functional groups. The resulting spectrum should display characteristic absorption bands corresponding to the O-H stretching of the carboxylic acids, N-H stretching of the amide, C=O stretching of both the carboxylic acids and the amide (Amide I band), and the N-H bending of the amide (Amide II band).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen atoms in the molecule, showing distinct signals for the methylene protons of the glutaric acid backbone and the glycine moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, with characteristic peaks for the carbonyl carbons of the carboxylic acids and the amide, in addition to the aliphatic methylene carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of this compound. Techniques such as Electrospray Ionization (ESI-MS) are ideal for analyzing this polar molecule.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of this compound and for its quantification. A reversed-phase C18 column with a gradient elution of acetonitrile and water, often with an acid modifier like formic acid, provides excellent separation. Detection can be performed with a UV detector or, for higher sensitivity, a mass spectrometer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highly sensitive and selective quantification of this compound in complex biological matrices, LC-MS/MS is the preferred method. By employing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, ensuring high specificity and low limits of detection.
Other Analytical Methods
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula C₇H₁₁NO₅ to confirm purity.
Applications in Drug Discovery and Development
The chemical architecture of this compound lends itself to several innovative applications in the pharmaceutical industry.
-
Linker Chemistry: With a carboxylic acid at each terminus of a flexible aliphatic chain, this compound is an excellent candidate for use as a chemical linker. In the rapidly expanding field of Antibody-Drug Conjugates (ADCs), such linkers are used to covalently attach highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Prodrug Strategies: The carboxylic acid functionalities of this compound can be leveraged in prodrug design. By forming an ester linkage with a hydroxyl or amine group of a parent drug, the polarity of the drug can be masked, potentially enhancing its oral bioavailability. These ester prodrugs are designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action.
Conclusion and Future Perspectives
This compound stands at the intersection of clinical diagnostics and pharmaceutical innovation. Its role as a biomarker for inborn errors of metabolism is well-established, and its potential as a versatile tool in drug development is increasingly recognized. The synthetic and analytical methodologies detailed in this guide provide a robust framework for researchers and scientists to effectively work with and explore the applications of this multifaceted molecule. Future research focusing on the optimization of its use in drug delivery systems and the development of novel this compound-based therapeutics holds significant promise.
References
- Riscob, B., Shakir, M., Sundar, J. K., Natarajan, S., Wahab, M. A., & Bhagavannarayana, G. (2011).
The Biological Crossroads of Acyl Glycines: A Deep Dive into Glutarylglycine's Significance
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acyl glycines, a class of N-acyl-amino acids, represent a critical intersection of fatty acid, amino acid, and detoxification metabolism. While typically present as minor metabolites, their accumulation serves as a powerful diagnostic indicator for a range of inborn errors of metabolism. This guide focuses on glutarylglycine, the archetypal acyl glycine, whose presence in biological fluids is a hallmark of Glutaric Aciduria Type 1 (GA-I). We will dissect the biochemical pathways governing its formation, its profound role as a disease biomarker, and the downstream cellular pathology, including neurotoxicity and mitochondrial dysfunction, associated with its accumulation. This document provides researchers, clinicians, and drug development professionals with a comprehensive technical overview, from metabolic mechanisms to analytical methodologies, to underscore the biological and clinical gravity of this compound.
The Metabolic Nexus: Biosynthesis and Degradation of Acyl Glycines
The formation and breakdown of acyl glycines are governed by specific enzymatic pathways that are crucial for metabolic homeostasis. Understanding these pathways is fundamental to appreciating their role in both health and disease.
Biosynthesis Pathways
The synthesis of acyl glycines primarily occurs as a detoxification mechanism to eliminate excess or unusual acyl-CoA molecules.
-
The Glycine-Dependent Pathway: The canonical route for acyl glycine synthesis involves the conjugation of an acyl-CoA molecule with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[1] The process begins with the activation of a fatty acid to its corresponding acyl-CoA, which is then transferred to the amino group of glycine, releasing Coenzyme A.[1] This pathway is central to the formation of this compound in the context of GA-I.
-
Alternative Pathways: Research has suggested other potential routes for acyl glycine formation. One proposed mechanism involves the H₂O₂-dependent catalysis by cytochrome c , which can facilitate the reaction between a long-chain acyl-CoA and glycine.[1] While the physiological significance of this pathway is still under investigation, it highlights the potential for multiple mechanisms to contribute to the acyl glycine pool.
Degradation Pathway
The primary catabolic fate of acyl glycines is hydrolysis back to their constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH) , an enzyme also known for its role in the degradation of endocannabinoids.[1] The activity of FAAH is critical for recycling glycine and preventing the accumulation of acyl glycines under normal physiological conditions.
Diagram: Core Acyl Glycine Metabolic Pathways This diagram illustrates the primary synthesis and degradation routes for acyl glycines, highlighting the key enzymes involved in their metabolism.
Caption: Biosynthesis and degradation of acyl glycines.
This compound: The Definitive Biomarker of Glutaric Aciduria Type 1
Glutaric Aciduria Type 1 (GA-I) is an autosomal recessive metabolic disorder that provides the most dramatic and clinically relevant example of acyl glycine pathophysiology.[2]
The Enzymatic Defect in GA-I
GA-I is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .[3][4] This enzyme is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[2] A functional GCDH enzyme is required to convert glutaryl-CoA into crotonyl-CoA, a step that allows these amino acids to enter the tricarboxylic acid (TCA) cycle for energy production.[5]
Formation of this compound
In GA-I, the GCDH deficiency leads to a metabolic block, causing the upstream accumulation of glutaryl-CoA and its metabolic precursors, glutaric acid and 3-hydroxyglutaric acid.[3][6] The cellular machinery attempts to mitigate the toxicity of excess glutaryl-CoA by shunting it through the glycine conjugation pathway. Mitochondrial GLYAT conjugates glutaryl-CoA with glycine, forming This compound , which is then excreted in the urine. This makes the detection of this compound a highly specific and sensitive indicator of GA-I, forming the basis for its inclusion in newborn screening programs.[3]
Diagram: Metabolic Derangement in Glutaric Aciduria Type 1 This pathway shows how GCDH deficiency disrupts normal amino acid catabolism, leading to the formation and accumulation of this compound.
Caption: Pathogenesis of this compound formation in GA-I.
The Pathophysiological Cascade: Neurotoxicity and Mitochondrial Impairment
While this compound itself is primarily a biomarker of a detoxification process, the underlying metabolic disturbance in GA-I triggers a cascade of cellular damage, particularly in the brain. The accumulating metabolites, including glutaric acid and 3-hydroxyglutaric acid, are considered the primary toxic agents.
Excitotoxicity and Neuronal Damage
The neurological damage in GA-I, characterized by acute encephalopathic crises and the destruction of striatal neurons, is believed to be mediated by an excitotoxic mechanism .[2][7]
-
NMDA Receptor Activation: Glutaric acid and 3-hydroxyglutaric acid are structurally similar to the neurotransmitter glutamate and are proposed to over-activate N-methyl-D-aspartate (NMDA) receptors.[7] This overstimulation leads to excessive calcium influx into neurons, triggering apoptosis and cell death.
-
Weak vs. Strong Neurotoxins: There is ongoing research into the potency of these metabolites as neurotoxins. Some studies suggest they are relatively weak neurotoxins, implying that other factors, such as secondary metabolic stress (e.g., during an illness), are required to precipitate the severe neurological damage seen in GA-I.[7]
-
Role of Glycine: High concentrations of glycine itself can be neurotoxic by acting as a co-agonist at the NMDA receptor, potentially exacerbating the excitotoxic state.[8][9][10]
Mitochondrial Dysfunction via Protein Glutarylation
A more recently discovered mechanism of toxicity involves the post-translational modification of mitochondrial proteins.
-
Lysine Glutarylation (Kglu): The high intracellular concentration of glutaryl-CoA in GA-I leads to the non-enzymatic glutarylation of lysine residues on various mitochondrial proteins.[5][11][12]
-
Enzyme Inhibition: This modification has been shown to impair the function of critical enzymes involved in energy metabolism. A key target is glutamate dehydrogenase (GDH) , whose activity is reduced by glutarylation.[5] The impairment of GDH disrupts the TCA cycle and overall mitochondrial energy production, contributing to the selective vulnerability of the energy-demanding neurons in the basal ganglia.[5] This process leads to a state of functional heterogeneity among mitochondria within the brain.[11][13]
Diagram: Mechanism of Cellular Toxicity in GA-I This diagram outlines the dual-pronged assault of excitotoxicity and mitochondrial dysfunction that leads to neuronal injury in Glutaric Aciduria Type 1.
Caption: Downstream pathological effects of GCDH deficiency.
Analytical Methodologies for this compound Quantification
The accurate and sensitive detection of this compound is paramount for the diagnosis and management of GA-I. The established gold-standard method is tandem mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
This protocol outlines a robust, self-validating workflow for quantifying this compound.
1. Objective: To accurately quantify this compound concentrations in urine samples for the diagnosis or monitoring of Glutaric Aciduria Type 1.
2. Materials & Reagents:
-
Urine samples (patient and control)
-
This compound analytical standard (e.g., Sigma-Aldrich Cat. No. 53795)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Centrifuge, vortex mixer, analytical balance
3. Causality Behind Experimental Choices:
-
Internal Standard: A stable isotope-labeled internal standard is crucial. It co-elutes with the analyte but is mass-distinguishable. Its purpose is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., ion suppression), thereby ensuring high accuracy and precision. This is a core principle of a self-validating system.
-
Chromatography (LC): Reversed-phase HPLC separates this compound from other urine components that might have the same mass (isobars) or interfere with ionization.[14] This separation is essential for specificity.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides unparalleled sensitivity and specificity. The first mass spectrometer (Q1) selects the parent ion of this compound. This ion is fragmented in a collision cell (Q2), and a specific fragment ion is monitored by the third mass spectrometer (Q3). This "parent-to-fragment" transition is highly unique to the molecule, virtually eliminating false positives.
4. Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a control urine matrix (or water). A typical range might be 0.1 to 100 µmol/L. Add a fixed concentration of the internal standard to all calibrators, controls, and patient samples.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to pellet debris.
-
Take 100 µL of the supernatant.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient from 5% B to 95% B over several minutes to elute this compound.
-
MS System: Operate in electrospray ionization (ESI) positive or negative mode.
-
MRM Transitions: Monitor the specific parent-to-fragment ion transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Plot the peak area ratio against the concentration for the calibration standards to generate a standard curve.
-
Determine the concentration of this compound in patient samples by interpolating their peak area ratios from the standard curve.
-
5. Data Presentation:
| Sample ID | Peak Area (this compound) | Peak Area (Internal Std) | Area Ratio | Concentration (µmol/L) |
| Control 1 | 5,120 | 1,050,000 | 0.0049 | < 0.5 (Below LLOQ) |
| Patient A | 875,400 | 998,000 | 0.877 | 75.2 |
| Patient B | 1,230,150 | 1,025,000 | 1.200 | 103.1 |
LLOQ: Lower Limit of Quantification
Diagram: Analytical Workflow for this compound This flowchart details the sequential steps involved in the robust quantification of this compound from biological samples using LC-MS/MS.
Caption: LC-MS/MS workflow for acyl glycine analysis.
Future Directions and Therapeutic Implications
The study of this compound and other acyl glycines continues to evolve. While their role as biomarkers is well-established, several areas warrant further investigation.
-
Direct Biological Activity: Does this compound itself exert any direct biological or toxic effects, or is it merely a benign indicator of upstream metabolic chaos? Further research using purified this compound in cellular and animal models is needed to answer this question.
-
Therapeutic Targeting: Current management of GA-I focuses on a lysine-restricted diet and carnitine supplementation to reduce the production of glutaryl-CoA.[2] Understanding the precise mechanisms of neurotoxicity and mitochondrial dysfunction could open doors for novel therapeutic strategies. For instance, developing drugs that inhibit lysine glutarylation or protect key mitochondrial enzymes could offer a new line of defense against neurological damage.
-
Broader Roles: The role of glycine metabolism and conjugation is gaining attention in other complex diseases, including obesity and metabolic syndrome, where glycine deficiency has been observed.[15][16][17] Investigating the profiles of various acyl glycines in these conditions could yield new biomarkers for disease progression and metabolic health.
Conclusion
This compound stands as a molecule of profound biological significance. It is more than a simple metabolite; it is a direct readout of a critical metabolic failure in Glutaric Aciduria Type 1. Its formation represents a vital, albeit overwhelmed, detoxification effort. The study of this compound provides a compelling window into the intricate connections between amino acid metabolism, mitochondrial health, and neurological function. For researchers and drug developers, the pathways that lead to its formation and the downstream consequences of its accumulation offer a rich field of targets for diagnostics, monitoring, and the development of next-generation therapeutics for inborn errors of metabolism.
References
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Bradshaw, H. B., & Tsvetkov, D. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. National Library of Medicine. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000590). [Link]
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Wyse, A. T. S., et al. (2005). Glycine intracerebroventricular administration disrupts mitochondrial energy homeostasis in cerebral cortex and striatum of young rats. PubMed. [Link]
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Schmiesing, J., et al. (2018). Disease-linked lysine glutarylation impairs function and interactions of mitochondrial proteins and contribute to mitochondrial heterogeneity. EMBL-EBI. [Link]
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Adeva-Andany, M., et al. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. National Library of Medicine. [Link]
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Schmiesing, J., et al. (2018). Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity. ResearchGate. [Link]
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Newell, D. W., et al. (1997). Glycine Causes Increased Excitability and Neurotoxicity by Activation of NMDA Receptors in the Hippocampus. Seattle Neuroscience Institute. [Link]
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Ohno, K., et al. (1995). Neurotoxicity of (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine, a Potent Agonist for Class II Metabotropic Glutamate Receptors, in the Rat. PubMed. [Link]
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Choi, C., et al. (2015). GLYCINE IS A METABOLIC BIOMARKER OF MALIGNANCY IN GLIOMAS: IN VIVO MAGNETIC RESONANCE SPECTROSCOPY STUDY. National Library of Medicine. [Link]
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Gubb, D., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. PubMed. [Link]
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Kumar, P., et al. (2021). GlyNAC Supplementation Improves Glutathione Deficiency, Oxidative Stress, Mitochondrial Dysfunction, Inflammation, Aging Hallmarks, Metabolic Defects, Muscle Strength, Cognitive Decline, and Body Composition: Implications for Healthy Aging. PubMed. [Link]
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Li, H., et al. (2012). Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. National Library of Medicine. [Link]
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Schmiesing, J., et al. (2018). Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity. PubMed. [Link]
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Ju, Z., et al. (2021). Functions and Mechanisms of Lysine Glutarylation in Eukaryotes. Frontiers. [Link]
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Köller, H., et al. (2004). On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. PubMed. [Link]
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Genomics Education Programme. (2021). Glutaric aciduria type I. [Link]
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Kolker, S., et al. (n.d.). GLUTARIC ACIDURIA TYPE I. [Link]
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Pencharz, P. B., et al. (2025). The metabolic response to ingested glycine. ResearchGate. [Link]
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Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. National Library of Medicine. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. [Link]
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Gubb, D., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. National Library of Medicine. [Link]
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Wikipedia. (n.d.). Glutaric aciduria type 1. [Link]
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Ang, S. F., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Frontiers. [Link]
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Raz, I., et al. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. MDPI. [Link]
-
Wang, T., et al. (2023). Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Barth, A., et al. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. PubMed. [Link]
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Newell, D. W., et al. (1997). Glycine causes increased excitability and neurotoxicity by activation of NMDA receptors in the hippocampus. PubMed. [Link]
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Glutarylglycine: A Technical Guide on its Role as an Endogenous Metabolite and Key Biomarker
This guide provides an in-depth examination of glutarylglycine, an endogenous acylglycine that serves as a critical biomarker for the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA-1). We will explore its biochemical origins, the pathophysiology of its accumulation, gold-standard analytical methodologies for its quantification, and its pivotal role in clinical diagnostics and patient management. This document is intended for researchers, clinical scientists, and professionals in drug development engaged in the study of inborn errors of metabolism.
Biochemical Significance and Pathophysiological Role
This compound is an N-acyl-alpha amino acid, normally a minor metabolite formed from the conjugation of glutaryl-CoA and glycine.[1] Its clinical significance arises dramatically in the context of Glutaric Aciduria Type 1, a rare autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][3]
Metabolic Pathway of Formation
The GCDH enzyme is a crucial component in the catabolic pathway of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[2][4] In a healthy individual, these amino acids are broken down into glutaryl-CoA, which is then decarboxylated by GCDH to crotonyl-CoA. However, when GCDH activity is deficient, glutaryl-CoA accumulates within the mitochondria.
This accumulation drives a secondary, detoxification reaction. The enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the excess glutaryl-CoA with glycine, forming this compound.[1] This process represents a metabolic "escape valve," but the resulting accumulation of this compound and other metabolites, such as glutaric acid and 3-hydroxyglutaric acid, is neurotoxic, particularly to the basal ganglia in the brain.[3][4]
This compound as a Clinical Biomarker
The presence of elevated this compound, along with glutaric acid and glutarylcarnitine (C5DC), is a hallmark of GA-1.[2][5] Its measurement in biological fluids is fundamental to the diagnosis, particularly in newborn screening programs.
Newborn Screening
The inclusion of GA-1 in newborn screening panels has been a transformative intervention, allowing for early diagnosis and the initiation of treatment before the onset of irreversible neurological damage.[4][6] Tandem mass spectrometry (MS/MS) analysis of dried blood spots (DBS) is the cornerstone of these programs, primarily by detecting elevated levels of glutarylcarnitine (C5DC).[4][6] While C5DC is the primary marker, urinary analysis for this compound and glutaric acid is a crucial second-tier test to confirm the diagnosis, especially in cases with ambiguous C5DC results or in infants with a "low excretor" phenotype who may have only slightly increased C5DC levels.[2][7]
Diagnostic and Monitoring Utility
Quantitative analysis of acylglycines in urine is a sensitive and specific method for diagnosing and monitoring certain inborn errors of metabolism.[8][9] For GA-1, urinary this compound levels are often significantly elevated, providing a clear diagnostic indicator.[5] Following diagnosis, monitoring these levels can help assess the effectiveness of dietary management, which involves a lysine-restricted diet and carnitine supplementation.[2]
Analytical Methodologies for Quantification
The gold-standard for the accurate and sensitive quantification of this compound in biological matrices is mass spectrometry, typically coupled with a chromatographic separation technique.
Sample Types and Preparation
-
Urine: The preferred matrix for this compound analysis due to higher concentrations.
-
Dried Blood Spots (DBS): Essential for newborn screening, offering advantages in sample collection, transport, and storage.[10][11]
-
Plasma/Serum: Can be used, though concentrations are lower than in urine.
Sample preparation aims to isolate the analyte from interfering matrix components. A common approach for urine involves a simple dilution followed by the addition of a stable isotope-labeled internal standard (e.g., N-Glutaryl-d3-glycine) to correct for matrix effects and variations in instrument response.
Instrumentation: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for targeted analysis of metabolites like this compound in a clinical setting.[12][13]
-
Causality of Method Choice: LC-MS/MS is chosen for its superior sensitivity and specificity. The liquid chromatography step separates this compound from isomeric and isobaric compounds, while the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | This compound contains two carboxylic acid groups that readily deprotonate to form a negative ion, providing a strong and stable signal. |
| Precursor Ion (Q1) | m/z 188.1 | Corresponds to the [M-H]⁻ ion of this compound (MW 189.17). |
| Product Ion (Q3) | m/z 74.0 | A characteristic fragment ion corresponding to the glycinate moiety, providing specificity. |
| Collision Energy | Optimized (e.g., -15 to -25 V) | The energy required to induce fragmentation of the precursor ion into the specific product ion, optimized for maximum signal intensity. |
| Internal Standard | N-Glutaryl-d3-glycine | A stable isotope-labeled standard co-elutes and experiences identical ionization effects, ensuring the highest accuracy and precision. |
Experimental Protocol: Quantitative Analysis of this compound in Urine
This protocol outlines a self-validating system for the quantification of this compound.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 10 µL of urine supernatant with 490 µL of a working solution containing the stable isotope-labeled internal standard in a suitable buffer (e.g., 0.1% formic acid in water/acetonitrile).
-
Vortex the mixture thoroughly. The inclusion of the internal standard at the very first step ensures it tracks the analyte through the entire process, making the protocol self-validating against procedural errors.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto a reverse-phase C18 HPLC column.
-
Elute the analyte using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient is optimized to resolve this compound from other urine components.
-
Analyze the column eluent by MS/MS operating in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous this compound and its labeled internal standard.
-
-
Data Analysis & Quality Control:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Determine the concentration using a calibration curve prepared with certified reference material of N-Glutarylglycine.
-
Run quality control (QC) samples at low, medium, and high concentrations with every batch to ensure the accuracy and precision of the assay, a key element of a trustworthy protocol.
-
Conclusion
This compound is a pivotal endogenous metabolite whose significance is profoundly amplified in the pathophysiology of Glutaric Aciduria Type 1. Its formation represents a key metabolic adaptation to a critical enzyme deficiency. As a biomarker, its accurate quantification is indispensable for the timely diagnosis of GA-1 through newborn screening and for the subsequent monitoring of affected individuals. The robust and validated analytical methods, primarily LC-MS/MS, available to clinical laboratories provide the necessary sensitivity and specificity for this purpose, forming an essential tool in the effort to mitigate the severe neurological consequences of this disorder. Continued research and refinement of these analytical techniques will further enhance the clinical management of patients with GA-1.
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Newborn screening, a disease-changing intervention for glutaric aciduria type 1. (n.d.). Familias GA. Retrieved from [Link]
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Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families. (2021). National Institutes of Health. Retrieved from [Link]
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Identification of Glutarylcarnitine in Glutaric Aciduria Type 1 by Carboxylic Acid Analyzer With an ODS Reverse-Phase Column. (n.d.). PubMed. Retrieved from [Link]
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Relationship of glycine (GLY) with novel biomarkers of... (n.d.). ResearchGate. Retrieved from [Link]
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Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. (2023). National Institutes of Health. Retrieved from [Link]
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The Emergence of a Key Biomarker: A Technical Guide to the Discovery and History of Glutarylglycine in Metabolic Research
This guide provides an in-depth technical exploration of Glutarylglycine, a pivotal metabolite in the study of inborn errors of metabolism. From its initial discovery to its current role as a critical biomarker, we will delve into the scientific journey that has shaped our understanding of this molecule and its profound implications for patients with Glutaric Aciduria Type 1 (GA-1). This document is intended for researchers, clinicians, and professionals in drug development who seek a comprehensive understanding of this compound's significance in metabolic research.
Foundational Biochemistry: Understanding this compound
This compound is an N-acylglycine, a class of compounds formed through the conjugation of an acyl-CoA molecule with glycine. This process is a normal, albeit minor, pathway for the metabolism of fatty acids. However, in the context of specific inborn errors of metabolism, the excretion of certain acylglycines, including this compound, is significantly increased, transforming them into crucial diagnostic markers.
The formation of this compound is catalyzed by the enzyme glycine N-acyltransferase, which facilitates the reaction between glutaryl-CoA and glycine. Glutaryl-CoA is an intermediate in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan.[1][2][3][4]
The Connection to Glutaric Aciduria Type 1: A Landmark Discovery
The story of this compound is intrinsically linked to Glutaric Aciduria Type 1 (GA-1), a rare autosomal recessive inherited disorder.[1][2][5] GA-1 is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][4] This enzymatic defect disrupts the normal breakdown of lysine, hydroxylysine, and tryptophan, leading to the accumulation of upstream metabolites.[2][3][6][7]
The primary accumulating metabolites in GA-1 are glutaric acid and 3-hydroxyglutaric acid.[4][6][8] The elevated levels of glutaryl-CoA also drive the formation and subsequent excretion of this compound. This discovery was a critical step in understanding the pathophysiology of GA-1 and provided a new avenue for biochemical diagnosis.
Pathophysiology and Clinical Manifestations of GA-1
Untreated, GA-1 can lead to severe neurological damage, particularly to the basal ganglia.[2][5] Patients often present in infancy or early childhood with an acute encephalopathic crisis, which can be triggered by infections, vaccinations, or surgery.[1][4] Clinical features can include macrocephaly (an abnormally large head) at birth, muscular hypotonia, and delayed motor development.[1][2][5] The accumulation of toxic metabolites is believed to cause excitotoxicity and mitochondrial dysfunction, contributing to the characteristic brain injury.[9][10]
Analytical Methodologies for this compound Detection: A Historical Perspective
The ability to detect and quantify this compound has been fundamental to its establishment as a reliable biomarker. The evolution of analytical techniques has significantly improved the speed, sensitivity, and specificity of its measurement.
Early Techniques: The Dawn of Organic Acid Analysis
The initial identification of organic acidurias, including GA-1, was made possible by the development of gas chromatography-mass spectrometry (GC-MS).[4][11] This technique allowed for the separation and identification of various organic acids in urine, revealing the characteristic metabolic signature of GA-1, including elevated levels of glutaric and 3-hydroxyglutaric acid. While not the primary method for this compound itself, GC-MS laid the groundwork for urinary metabolite profiling in metabolic disorders.
The Rise of Tandem Mass Spectrometry (MS/MS)
A major breakthrough in newborn screening and the diagnosis of metabolic disorders came with the advent of tandem mass spectrometry (MS/MS).[4] This technology allows for the rapid and simultaneous measurement of multiple acylcarnitines and amino acids from a single dried blood spot. In the context of GA-1, MS/MS detects elevated levels of glutarylcarnitine (C5DC), the initial diagnostic marker in newborn screening programs.[1][3] While this compound is not directly measured in the primary newborn screen, the detection of elevated C5DC prompts further confirmatory testing, which often includes the analysis of urinary organic acids where this compound can be identified.
High-Performance Liquid Chromatography (HPLC) for Amino Acid and Acylglycine Analysis
High-Performance Liquid Chromatography (HPLC) has become a cornerstone for the precise quantification of amino acids and their derivatives, including this compound.[12][13][14]
This protocol provides a generalized workflow for the analysis of this compound. Specific parameters will need to be optimized based on the instrumentation and standards available.
1. Sample Preparation:
- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the samples to pellet any particulate matter.
- Take a specific aliquot of the supernatant for analysis.
- Add an internal standard (e.g., a stable isotope-labeled version of this compound) to each sample, calibrator, and quality control sample.
- Perform a protein precipitation step, if necessary, by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Transfer the supernatant to an autosampler vial for injection.
2. HPLC Separation:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase A: Water with a small percentage of an acid modifier (e.g., 0.1% formic acid) to improve peak shape.
- Mobile Phase B: Acetonitrile or methanol with the same acid modifier.
- Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte of interest.
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Detection:
- Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is used.
- Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
- For this compound (C7H11NO5, MW: 189.17): The exact transitions will need to be determined empirically but will involve the fragmentation of the protonated or deprotonated molecule.
- Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from the calibrator samples. The concentration of this compound in the unknown samples is then determined from this curve.
This compound as a Biomarker: Clinical and Research Significance
The measurement of this compound, in conjunction with other metabolites, plays a crucial role in the diagnosis and management of GA-1.
| Metabolite | Typical Finding in GA-1 | Analytical Method | Clinical Significance |
| Glutarylcarnitine (C5DC) | Elevated in blood | Tandem Mass Spectrometry (MS/MS) | Primary marker for newborn screening.[1][3] |
| Glutaric Acid | Elevated in urine and blood | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory diagnostic marker.[4][6] |
| 3-Hydroxyglutaric Acid | Elevated in urine and blood | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory diagnostic marker; considered a key neurotoxin.[4][6][8] |
| This compound | Elevated in urine | HPLC-MS/MS, GC-MS | Confirmatory diagnostic marker; reflects the body's attempt to detoxify excess glutaryl-CoA. |
Logical Workflow for GA-1 Diagnosis
Caption: Diagnostic workflow for Glutaric Aciduria Type 1.
Future Directions and Unanswered Questions
While significant progress has been made in understanding the role of this compound in GA-1, several areas warrant further investigation. Research continues to explore the precise mechanisms of neurotoxicity of the accumulating metabolites and to develop more effective therapeutic strategies. The long-term monitoring of this compound and other biomarkers in treated patients is essential for optimizing dietary management and preventing late-onset complications.[11] Furthermore, the application of untargeted metabolomics may reveal other novel biomarkers that could further refine the diagnosis and management of GA-1 and other organic acidurias.[10]
Metabolic Pathway of Lysine and Tryptophan Catabolism in GA-1
Caption: Simplified metabolic pathway in Glutaric Aciduria Type 1.
Conclusion
The discovery and characterization of this compound represent a significant advancement in the field of metabolic research. Its identification as a key biomarker for Glutaric Aciduria Type 1 has transformed the diagnostic landscape for this devastating disorder, enabling earlier detection through newborn screening and more precise monitoring of therapeutic interventions. The ongoing refinement of analytical methodologies continues to enhance our ability to study this compound and other metabolites, paving the way for improved patient outcomes and a deeper understanding of the complex biochemistry underlying inborn errors of metabolism.
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Glutarylglycine and Its Central Role in Glutaric Aciduria Type I: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Biomarker
In the landscape of inborn errors of metabolism, the identification and quantification of specific metabolites are paramount for diagnosis, monitoring, and the development of novel therapeutics. Glutarylglycine, an N-acylamino acid, has emerged as a significant molecule in the context of Glutaric Aciduria Type I (GA-I). While often viewed as a secondary biomarker, a deeper understanding of its biosynthesis, pathophysiology, and analytical measurement reveals a more intricate role in this debilitating neurometabolic disorder. This technical guide provides an in-depth exploration of this compound's involvement in GA-I, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the core biochemistry of GA-I, the specific metabolic origins of this compound, its nuanced role in the pathophysiology of the disease, detailed analytical methodologies for its quantification, and its emerging significance in therapeutic strategies.
The Biochemical Nexus: Understanding Glutaric Aciduria Type I
Glutaric Aciduria Type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1] This enzymatic block disrupts the catabolism of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of upstream metabolites.[2][3] The primary accumulating species is glutaryl-CoA, which is then hydrolyzed to glutaric acid (GA) or further metabolized to 3-hydroxyglutaric acid (3-OH-GA).[2][4] These compounds, particularly 3-OH-GA, are considered the primary neurotoxins in GA-I, contributing to the characteristic striatal degeneration and severe dystonia seen in affected individuals, especially during periods of metabolic stress.[1]
The clinical presentation of GA-I can be severe, often manifesting as an acute encephalopathic crisis in infancy or early childhood, which can lead to irreversible neurological damage.[3] A common physical finding in newborns with GA-I is macrocephaly.[1] The worldwide prevalence is estimated at 1 in 100,000 births, with a higher incidence in certain populations due to founder effects.[1]
The Pathophysiology of this compound Formation: A Detoxification Pathway
In the face of accumulating glutaryl-CoA, the cell employs alternative metabolic pathways to mitigate its toxicity. One such crucial pathway is the conjugation of glutaryl-CoA with glycine to form this compound. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[5][6]
The formation of this compound serves as a detoxification mechanism, converting the reactive and potentially toxic glutaryl-CoA into a more water-soluble and readily excretable compound. While the direct neurotoxicity of this compound itself has not been extensively studied, its presence in high concentrations in the urine of GA-I patients is a direct reflection of the underlying metabolic derangement and the cellular effort to clear the glutaryl-CoA burden. The accumulation of glutaric acid and 3-hydroxyglutaric acid is believed to be the primary driver of neurotoxicity in GA-I through an excitotoxic mechanism involving the overactivation of N-methyl-D-aspartate (NMDA) receptors.[7]
Below is a diagram illustrating the metabolic pathway disruption in Glutaric Aciduria Type I and the subsequent formation of this compound.
Analytical Methodologies for this compound Quantification
Accurate and sensitive quantification of this compound and other key metabolites is crucial for the diagnosis and monitoring of GA-I. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.
Sample Preparation: Urine
A simple "dilute-and-shoot" method is often sufficient for urinary organic acid analysis, minimizing sample handling and potential for analytical variability.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 450 µL of a solution containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) in a weak acid solution (e.g., 0.1% formic acid in water).
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for the separation of polar organic acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is employed, starting with a high aqueous mobile phase composition and gradually increasing the organic mobile phase to elute the analytes of interest.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is used, often in both positive and negative ion modes to cover a broad range of organic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For this compound (molecular weight 189.17 g/mol ), a potential precursor ion in positive mode would be [M+H]+ at m/z 190.1. Product ions would be determined by fragmentation of the precursor ion. While specific MRM transitions should be empirically optimized, a common fragment would result from the loss of the glycine moiety.
The following diagram outlines the general workflow for the quantification of this compound in urine.
Clinical Significance and Data Interpretation
The presence and concentration of this compound, in conjunction with glutaric acid and 3-hydroxyglutaric acid, are key diagnostic indicators for GA-I. Newborn screening programs often utilize tandem mass spectrometry to detect elevated glutarylcarnitine (C5DC), another derivative of glutaryl-CoA, in dried blood spots.[2] Follow-up urinary organic acid analysis confirms the diagnosis.
| Metabolite | Healthy Control (Urine, µmol/mmol creatinine) | GA-I Patient (Urine, µmol/mmol creatinine) |
| Glutaric Acid | < 5 | > 100 (can be thousands in high excretors) |
| 3-Hydroxyglutaric Acid | < 2 | > 10 |
| This compound | Not typically detected or very low | Significantly elevated |
Note: The values in the table are approximate and can vary between laboratories and individual patients. GA-I patients can be classified as "high excretors" or "low excretors" based on the amount of glutaric acid in their urine.[8]
While urinary glutaric acid levels can fluctuate and may not always correlate with the clinical severity of the disease, the consistent presence of this compound serves as a reliable indicator of a dysfunctional GCDH pathway.[9] However, it is important to note that some studies suggest that urinary excretion of glutaric acid and 3-hydroxyglutaric acid are not informative for monitoring the efficacy of dietary treatment.[10] The role of this compound in routine therapeutic monitoring is an area that warrants further investigation.
Relevance in Therapeutic Development
A thorough understanding of the metabolic fate of glutaryl-CoA, including its conversion to this compound, is critical for the development of new therapeutic strategies for GA-I.
Current Treatment Strategies: The current standard of care for GA-I involves a low-lysine diet to reduce the production of glutaryl-CoA, coupled with carnitine supplementation to facilitate the formation and excretion of glutarylcarnitine.[1][3] Riboflavin, a cofactor for GCDH, may also be administered.[11]
Emerging Therapeutic Approaches:
-
Substrate Reduction Therapy: This approach aims to inhibit enzymes upstream of GCDH to reduce the influx into the lysine degradation pathway. One promising target is 2-aminoadipic semialdehyde synthase (AASS).
-
Gene Therapy: Liver-directed gene therapy to replace the defective GCDH gene is being actively investigated and has shown promise in mouse models of GA-I.[4]
-
Pharmacological Chaperones: For patients with certain mutations, small molecules that can help the misfolded GCDH enzyme to fold correctly and regain some function are a potential therapeutic avenue.
For drug development professionals, this compound can serve as a valuable biomarker in preclinical and clinical studies. A decrease in urinary this compound levels following a therapeutic intervention would provide strong evidence of target engagement and a reduction in the toxic glutaryl-CoA pool.
Conclusion
This compound is more than just a secondary metabolite in Glutaric Aciduria Type I. It represents a critical detoxification pathway and serves as a robust biomarker of the underlying metabolic dysfunction. For researchers and drug development professionals, a comprehensive understanding of its biochemistry, pathophysiology, and analytical measurement is essential. By integrating the analysis of this compound with other key metabolites, we can enhance our ability to diagnose GA-I, monitor disease progression, and evaluate the efficacy of novel therapeutic interventions. As our knowledge of the intricate metabolic network in GA-I expands, the significance of this compound in both basic research and clinical application will undoubtedly continue to grow.
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The Nexus of Dysfunction: A Technical Guide on Elevated Glutarylglycine in Glutaric Acidemia Type II
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Glutaric Acidemia Type II (GAII), or Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is a complex autosomal recessive disorder of fatty acid and amino acid metabolism. This guide provides an in-depth exploration of the biochemical cascade leading to the clinical presentation of GAII, with a specific focus on the formation and significance of elevated glutarylglycine as a secondary, yet informative, biomarker. We will dissect the underlying genetic and enzymatic defects, elucidate the rationale behind current analytical methodologies for metabolite profiling, and present the pathophysiological context of this compound accumulation. This document serves as a technical resource for professionals engaged in the research and development of diagnostics and therapeutics for inborn errors of metabolism.
Introduction to Glutaric Acidemia Type II: A Disorder of Electron Transfer
Glutaric Acidemia Type II is an inherited metabolic disorder that disrupts the body's ability to break down proteins and fats for energy.[1][2] This condition is rooted in a compromised electron transfer system within the mitochondria, leading to a functional deficiency of multiple acyl-CoA dehydrogenases.[3] The clinical presentation of GAII is highly variable, ranging from severe neonatal-onset forms with congenital anomalies to milder, late-onset myopathic forms.[1][4] Common clinical features include severe metabolic acidosis, hypoglycemia, hypotonia, and a characteristic "sweaty feet" odor.[1][2] The disorder is pan-ethnic, with an estimated incidence of approximately 1 in 250,000 individuals, though this can vary significantly between populations.[5]
Genetically, GAII is caused by mutations in one of three genes: ETFA, ETFB, or ETFDH.[1] These genes encode for the alpha and beta subunits of Electron Transfer Flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF:QO), respectively.[1][3] These proteins form a critical conduit for transferring electrons from various flavin-dependent dehydrogenation reactions in fatty acid β-oxidation and amino acid catabolism to the main mitochondrial respiratory chain.[6]
The Core Pathophysiology: A Breakdown in the Electron Transfer Chain
The crux of GAII's pathophysiology lies in the dysfunction of the ETF/ETF:QO complex. This system acts as a central hub, collecting electrons from at least nine different mitochondrial flavoprotein dehydrogenases and funneling them to coenzyme Q in the respiratory chain.
When mutations in ETFA, ETFB, or ETFDH impair the function of this complex, the re-oxidation of the FAD cofactors of these dehydrogenases is hindered. This leads to a multi-systemic blockade of critical metabolic pathways, including:
-
Fatty Acid β-oxidation: The breakdown of short-, medium-, and long-chain fatty acids is compromised.
-
Amino Acid Catabolism: The degradation pathways of lysine, hydroxylysine, tryptophan, and branched-chain amino acids are disrupted.
This widespread metabolic blockade results in the accumulation of a diverse array of upstream metabolites, including various acyl-CoA esters.
dot
Caption: Impaired electron transfer in Glutaric Acidemia Type II.
This compound: A Secondary Biomarker of Metabolic Derangement
The accumulation of various acyl-CoA esters, a direct consequence of the enzymatic blockade in GAII, necessitates alternative metabolic fates for these potentially toxic intermediates. One such pathway is the conjugation of acyl-CoA molecules with amino acids, forming acylglycines that are subsequently excreted in the urine.
Biochemical Origin of this compound
In the context of GAII, the catabolism of lysine, hydroxylysine, and tryptophan is impaired, leading to an accumulation of glutaryl-CoA. While the primary detoxification pathway for glutaryl-CoA is its conjugation with carnitine to form glutarylcarnitine (C5DC), a well-established primary biomarker for glutaric acidurias, an alternative route involves its conjugation with glycine. This reaction, catalyzed by glycine N-acyltransferase, results in the formation of this compound.
The brain has a limited capacity to form carnitine and glycine conjugates from glutaryl-CoA, which contributes to the accumulation of glutarate and 3-hydroxyglutarate in cerebral tissue.[7] However, systemic detoxification pathways, including the formation of this compound, play a role in the overall metabolic profile of the disease.
dot
Caption: Formation of this compound from accumulated glutaryl-CoA.
Clinical Significance and Utility
While not a primary diagnostic marker, the detection of elevated this compound in urine can provide corroborative evidence for a diagnosis of a glutaric aciduria. In GAII, a broad spectrum of acylglycines may be elevated due to the multiple acyl-CoA dehydrogenase deficiencies. The presence of this compound, alongside other characteristic metabolites, strengthens the biochemical diagnosis.
It is important to note that the urinary excretion of glutarylcarnitine is considered a more specific and sensitive marker for disorders involving glutaryl-CoA accumulation.[8] However, in cases with equivocal plasma acylcarnitine profiles, the analysis of urinary acylglycines, including this compound, can be a valuable second-tier diagnostic tool.
| Biomarker | Biological Fluid | Significance in GAII |
| Primary Markers | ||
| Glutaric Acid | Urine | Elevated due to hydrolysis of accumulated glutaryl-CoA.[5] |
| Multiple Acylcarnitines (C4, C5, C5DC, C8, etc.) | Plasma, Dried Blood Spot | Hallmark diagnostic profile reflecting the multiple enzyme deficiencies.[4] |
| Secondary/Supportive Markers | ||
| 3-Hydroxyglutaric Acid | Urine | A key diagnostic marker for Glutaric Acidemia Type I, but can also be seen in GAII.[5] |
| Ethylmalonic Acid | Urine | Often elevated due to the block in fatty acid oxidation.[4] |
| This compound | Urine | Indicates an overload of the glutaryl-CoA pool and its detoxification via glycine conjugation. |
| Other Acylglycines (e.g., Isovalerylglycine) | Urine | Reflects the accumulation of other acyl-CoA species due to the widespread enzymatic block.[5] |
Analytical Methodologies for this compound Detection
The detection and quantification of this compound and other acylglycines in urine are typically achieved through advanced analytical techniques that can resolve complex mixtures of metabolites.
Sample Preparation
Urine samples are the preferred matrix for acylglycine analysis. A common sample preparation workflow involves:
-
Collection: A random or first-morning urine sample is collected.
-
Extraction: Solid-phase extraction (SPE) using an anion exchange cartridge is often employed to isolate the acidic acylglycines from the urine matrix.
-
Derivatization (Optional): Depending on the analytical platform, derivatization may be performed to enhance the volatility or ionization efficiency of the analytes.
Analytical Techniques
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the state-of-the-art method for the comprehensive analysis of urinary acylglycines.
-
Chromatography: UPLC provides high-resolution separation of structurally similar acylglycines, including isomers.
-
Mass Spectrometry: Tandem mass spectrometry offers high sensitivity and specificity for the detection and quantification of target molecules. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted analysis.
A typical UPLC-MS/MS workflow for acylglycine analysis is as follows:
-
Injection: The extracted and prepared sample is injected into the UPLC system.
-
Separation: The sample is passed through a reversed-phase UPLC column, where the acylglycines are separated based on their polarity.
-
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are analyzed in the mass spectrometer. In MS/MS, a specific precursor ion (the molecular ion of the acylglycine) is selected, fragmented, and a specific product ion is monitored for quantification.
dot
Caption: UPLC-MS/MS workflow for urinary acylglycine analysis.
Conclusion and Future Directions
The elevation of this compound in the urine of patients with Glutaric Acidemia Type II is a direct consequence of the profound metabolic disruption caused by the deficiency in the ETF/ETF:QO complex. While not a primary diagnostic marker, its presence provides valuable insight into the biochemical perturbations and serves as a supportive piece of evidence in the diagnostic workup.
Future research should focus on:
-
Quantitative Profiling: Establishing reference ranges for urinary this compound and other acylglycines in GAII patients to better understand their correlation with disease severity and response to treatment.
-
Biomarker Panels: Investigating the utility of a comprehensive acylglycine panel, in conjunction with acylcarnitine analysis, for improved diagnostic accuracy and patient stratification.
-
Therapeutic Monitoring: Exploring the potential of urinary this compound as a biomarker for monitoring the efficacy of novel therapeutic interventions aimed at reducing the toxic accumulation of acyl-CoA intermediates.
A deeper understanding of the secondary detoxification pathways, such as acylglycine formation, will be instrumental in developing more effective management strategies for individuals with Glutaric Acidemia Type II.
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Glutarylglycine: A Technical Guide to its Endogenous Metabolism, Dietary Relevance, and Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
Glutarylglycine, an N-acylglycine, has traditionally been viewed through the lens of clinical chemistry as a diagnostic marker for specific inborn errors of metabolism. However, emerging research into glycine conjugation pathways, gut microbiome interactions, and metabolomic profiling in complex diseases necessitates a more comprehensive understanding of this molecule. This technical guide provides an in-depth exploration of this compound, moving beyond its established role in rare genetic disorders to discuss its broader metabolic context, potential dietary relevance, and the analytical methodologies required for its precise quantification in biological matrices. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating metabolic pathways, developing novel therapeutics for metabolic and neurological disorders, and exploring the intricate interplay between diet, the microbiome, and host metabolism.
Introduction: Beyond a Biomarker of Rare Disease
This compound is an endogenous metabolite formed through the conjugation of glutaryl-CoA and glycine. For decades, its clinical significance has been almost exclusively linked to the diagnosis of glutaric acidemia type I and type II, autosomal recessive disorders characterized by deficient activity of glutaryl-CoA dehydrogenase. In these conditions, the accumulation of glutaryl-CoA leads to its alternative metabolism, including the formation and subsequent urinary excretion of this compound.
While its role as a diagnostic marker is undisputed, a myopic focus on this single application overlooks the broader biological context in which this compound exists. It is a product of the glycine conjugation pathway, a critical Phase II detoxification process responsible for the elimination of a wide range of endogenous and xenobiotic acyl-CoA species.[1] Understanding the dynamics of this compound formation and catabolism, therefore, offers a window into the capacity and flux of this vital detoxification system.
Furthermore, the precursors of this compound—lysine, tryptophan, and glycine—are fundamental components of the human diet, and their metabolism is intricately linked with the gut microbiome.[1][2] This guide will synthesize the current state of knowledge on this compound, providing a technical framework for its study in a variety of research and development settings.
Biosynthesis and Metabolic Fate of this compound
The metabolic journey of this compound is intrinsically tied to the catabolism of specific amino acids and the function of the glycine conjugation pathway.
The Lysine, Hydroxylysine, and Tryptophan Catabolic Pathway
The primary source of endogenous glutaryl-CoA is the mitochondrial degradation of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[3] This multi-step pathway converges at the formation of glutaryl-CoA. Under normal physiological conditions, glutaryl-CoA is further metabolized by the enzyme glutaryl-CoA dehydrogenase (GCDH). However, in instances of GCDH deficiency, as seen in glutaric acidemia type I, or in conditions of metabolic stress that lead to an overload of this pathway, glutaryl-CoA accumulates within the mitochondria.
The Glycine Conjugation Pathway: A Detoxification Route
The accumulation of glutaryl-CoA triggers its diversion to alternative metabolic routes, most notably the glycine conjugation pathway. This detoxification process is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme that facilitates the conjugation of various acyl-CoA molecules with glycine.[4][5] The resulting N-acylglycines, including this compound, are more water-soluble and can be readily excreted in the urine.[1]
The formation of this compound can be seen as a protective mechanism to mitigate the toxicity associated with the accumulation of glutaryl-CoA.
Natural Sources and Dietary Relevance
The extent to which dietary sources contribute to the body's pool of this compound is an area of active investigation.
Documented Food Sources
Direct quantification of this compound in a wide range of foods is not extensively documented in publicly available food composition databases.[6][7][8][9] The Human Metabolome Database (HMDB) reports the presence of this compound in several types of poultry, including chicken, turkey, duck, and quail. However, comprehensive data on its concentration in these and other food items, particularly plant-based foods, is currently lacking.
It is important to consider that the presence of this compound in food could be a result of endogenous metabolic processes within the animal or plant, rather than the food being a direct dietary source of the compound itself.
Dietary Precursors: Lysine and Tryptophan
The dietary intake of lysine and tryptophan, the primary precursors of glutaryl-CoA, is a more significant factor influencing the potential for endogenous this compound production.[3][10][11] Diets high in protein, particularly from animal sources, will naturally provide a greater substrate load for the lysine and tryptophan catabolic pathways.
A study on healthy young adults consuming a cereal-based diet with varying levels of lysine and tryptophan demonstrated a significant effect of lysine intake on nitrogen retention. While this study did not measure this compound levels, it highlights the metabolic impact of varying dietary intake of its precursors.
The Role of the Gut Microbiota
The gut microbiome plays a profound role in the metabolism of dietary components, including amino acids, and can influence host metabolism in numerous ways.
Microbial Metabolism of Glycine and its Precursors
The gut microbiota is known to actively metabolize glycine.[1] Under certain conditions, such as high pH and low carbohydrate availability, colonic bacteria readily catabolize glycine, contributing to the synthesis of various metabolites.[1] Furthermore, the gut microbiota is involved in the degradation of dietary proteins, which releases lysine and tryptophan for subsequent absorption and metabolism by the host or further metabolism by the microbiota itself.[12][13] Some gut bacteria possess pathways for lysine degradation that can produce glutarate, a precursor to glutaryl-CoA.[2]
Potential for Microbial Production and Degradation of this compound
While direct evidence for the synthesis or degradation of this compound by specific gut microbes is currently limited, the presence of the necessary enzymatic machinery within the microbial community is plausible. Bacterial enzymes such as glyoxalases are involved in detoxification pathways that bear resemblance to the glycine conjugation pathway.[14] It is conceivable that some gut bacteria may possess acyltransferases capable of forming or hydrolyzing this compound. Further research is needed to elucidate the specific role of the gut microbiome in modulating host this compound levels.
Pathophysiological Relevance
While the role of this compound in glutaric aciduria is well-defined, its implications in other, more common, pathological states are an emerging area of interest.
Inborn Errors of Metabolism
As previously mentioned, elevated levels of this compound are a key diagnostic feature of glutaric acidemia type I and type II. Its quantification in urine is a critical component of newborn screening and ongoing monitoring of these patients.
Metabolic Syndrome and Obesity
Metabolomic studies in individuals with metabolic syndrome and obesity have revealed alterations in the profiles of amino acids and acylcarnitines.[13][15] Specifically, lower levels of glycine have been observed in subjects with metabolic syndrome compared to healthy individuals.[12] Dietary glycine supplementation in individuals with severe obesity has been shown to increase the urinary excretion of other acylglycines, suggesting an enhancement of the glycine conjugation detoxification pathway.[16] Although not directly measured in this study, it is plausible that this compound levels may also be modulated in these conditions, reflecting an altered flux through the lysine and tryptophan catabolic pathways and the glycine conjugation system.
Neurological Disorders
Given that the brain is a highly metabolic organ and that imbalances in amino acid metabolism can have profound neurological consequences, the potential role of this compound in neurological disorders beyond glutaric aciduria warrants investigation. While there is no direct evidence linking this compound to conditions such as Alzheimer's or Parkinson's disease, alterations in glycine and glutamate signaling are implicated in the pathophysiology of these diseases. Future metabolomic studies in these patient populations may reveal a role for this compound as a biomarker or a contributor to the disease process.
Analytical Methodologies for Quantification
The accurate and precise quantification of this compound in biological matrices is essential for both clinical diagnostics and research. The choice of analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, and throughput.
Sample Preparation
Proper sample preparation is critical for reliable quantification. Urine is the most common matrix for this compound analysis due to its non-invasive collection and the role of the kidneys in excreting acylglycines.
Table 1: Overview of Sample Preparation for this compound Analysis in Urine
| Step | Description | Rationale |
| Normalization | Urine samples are typically normalized to creatinine concentration. | To account for variations in urine dilution. |
| Extraction | Liquid-liquid extraction or solid-phase extraction (SPE) with anion exchange or silica columns are common methods.[17] | To remove interfering substances and concentrate the analyte. |
| Derivatization (for GC-MS) | For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and amino groups of this compound must be derivatized to increase volatility and thermal stability.[18][19][20][21][22] Common derivatization agents include silylating agents (e.g., BSTFA, MTBSTFA) or a two-step process involving esterification followed by acylation.[18][19][20][21][22] | To make the analyte suitable for GC analysis. |
Analytical Techniques
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.
GC-MS offers high chromatographic resolution and is a well-established technique for the analysis of acylglycines.[17] Following derivatization, the analyte is separated on a capillary GC column and detected by a mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.
LC-MS/MS has become the method of choice for many clinical and research laboratories due to its high sensitivity, specificity, and throughput.[23][24] A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation.
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human urine using LC-MS/MS. It is recommended that this method be fully validated in the end-user's laboratory.
Materials:
-
Human urine samples
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., this compound-d5) as an internal standard (IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Microcentrifuge tubes
-
LC-MS vials
Procedure:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Internal Standard Spiking: In a clean microcentrifuge tube, add 90 µL of urine supernatant. Add 10 µL of the internal standard working solution (concentration to be optimized during method development). Vortex to mix.
-
Protein Precipitation (if necessary): For urine samples with high protein content, a protein precipitation step may be beneficial. Add 300 µL of cold acetonitrile to the sample, vortex vigorously, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Dilution: If protein precipitation is not performed, dilute the urine sample with an appropriate volume of LC-MS grade water or mobile phase A. A 1:10 dilution is a common starting point.
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve chromatographic separation of this compound from other urine components.
-
MS/MS System: Use a triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode. Optimize the precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., artificial urine or water). Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 2: Example MRM Transitions for this compound (to be optimized on the specific instrument)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 190.07 | 76.04 |
| This compound-d5 | 195.10 | 76.04 |
Future Directions and Conclusion
This compound is more than just a biomarker for a rare metabolic disorder. It is a key metabolite in the glycine conjugation pathway and its levels can provide valuable insights into the metabolic flux of its amino acid precursors and the detoxification capacity of the individual.
Future research should focus on:
-
Expanding Food Composition Databases: Comprehensive quantification of this compound in a wide variety of foods is needed to better understand its dietary relevance.
-
Investigating the Gut Microbiome's Role: Elucidating the specific bacterial species and enzymatic pathways involved in this compound metabolism will be crucial.
-
Exploring its Role in Common Diseases: Metabolomic studies in large cohorts are needed to determine if this compound is a useful biomarker or a pathogenic factor in metabolic and neurological disorders.
-
Standardization of Analytical Methods: The development and validation of standardized, high-throughput analytical methods will facilitate multi-center studies and clinical applications.
References
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Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. (URL: [Link])
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Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs,... - ResearchGate. (URL: [Link])
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This compound | C7H11NO5 | CID 23592950 - PubChem. (URL: [Link])
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Metabolic impact of dietary glycine supplementation in individuals with severe obesity - PMC. (URL: [Link])
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Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed. (URL: [Link])
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Biochemical and structural features of diverse bacterial glucuronoyl esterases facilitating recalcitrant biomass conversion - PMC - NIH. (URL: [Link])
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: [Link])
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N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC. (URL: [Link])
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Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (URL: [Link])
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Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC. (URL: [Link])
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Metabolic Syndrome and Its Components Are Associated With Altered Amino Acid Profile in Chinese Han Population - NIH. (URL: [Link])
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Glycine metabolism and anti-oxidative defence mechanisms in Pseudomonas fluorescens. (URL: [Link])
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What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (URL: [Link])
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Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed. (URL: [Link])
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Showing metabocard for this compound (HMDB0000590) - Human Metabolome Database. (URL: [Link])
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Efficient analysis of urinary glycosaminoglycans by LC-MS/MS in mucopolysaccharidoses type I, II and VI - PubMed. (URL: [Link])
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Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC. (URL: [Link])
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Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers | Request PDF. (URL: [Link])
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The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review - PubMed Central. (URL: [Link])
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Effects of glycine on metabolic syndrome components: a review - PubMed. (URL: [Link])
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Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - repository, ULisboa. (URL: [Link])
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(PDF) A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. (URL: [Link])
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Lysine and tryptophan in cereal-based diets for adult human subjects - PubMed. (URL: [Link])
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Effect of Genetic and Dietary Perturbation of Glycine Metabolism on Atherosclerosis in Humans and Mice - PubMed Central. (URL: [Link])
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An efficient chemical extraction and LC–MS/MS workflow for urinary... - ResearchGate. (URL: [Link])
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Utility of fasting essential amino acid plasma levels in formulation of nutritionally adequate diets IV: lowering of human plasma cholesterol and triglyceride levels by lysine and tryptophan supplementation - PubMed. (URL: [Link])
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Analysis of Organic Acids and Acylglycines for the Diagnosis of Related Inborn Errors of Metabolism by GC- and HPLC-MS | Request PDF. (URL: [Link])
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Metabolomic Profile Associated With Insulin Resistance and Conversion to Diabetes in the Insulin Resistance Atherosclerosis Study - PMC. (URL: [Link])
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A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed Central. (URL: [Link])
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Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed. (URL: [Link])
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Association between Metabolite Profiles, Metabolic Syndrome and Obesity Status - PMC. (URL: [Link])
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Disorders of lysine and tryptophan metabolism in GA-I. Lysine and... - ResearchGate. (URL: [Link])
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Bacterial glyoxalase enzymes - PubMed. (URL: [Link])
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Combined Supplementation with Glycine and Tryptophan Reduces Purine-Induced Serum Uric Acid Elevation by Accelerating Urinary Uric Acid Excretion: A Randomized, Single-Blind, Placebo-Controlled, Crossover Study - PMC - NIH. (URL: [Link])
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Determination of Glycine Requirement in Pregnancy. (URL: [Link])
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Molecules that Inhibit Bacterial Resistance Enzymes - MDPI. (URL: [Link])
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Can combining L-Lysine and L-Tryptophan reduced Exam Stress? - Bespoke Biotics. (URL: [Link])
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Chapter 4 Selection of nutrients and other components - Food Composition Data. (URL: [Link])
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Updated Food Composition Database for Cereal-Based Gluten Free Products in Spain: Is Reformulation Moving on? - MDPI. (URL: [Link])
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Food Search - USDA FoodData Central. (URL: [Link])
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Methodological & Application
Application and Protocol for the Quantitative Analysis of Glutarylglycine in Human Plasma using Stable Isotope Dilution LC-MS/MS
Introduction: The Clinical Imperative for Glutarylglycine Quantification
Glutaric Aciduria Type I (GA-I) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase.[1][2][3] This enzymatic defect disrupts the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of neurotoxic metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[1][2] Untreated, GA-I can lead to severe neurological damage, often triggered by metabolic stress from common childhood illnesses.[1][2]
This compound, an acyl glycine, is a secondary metabolite formed from the conjugation of glutaryl-CoA with glycine.[4] Its concentration in physiological fluids is a critical biomarker for monitoring the metabolic status of individuals with GA-I.[5] Accurate and precise quantification of this compound in plasma is therefore essential for the diagnosis, therapeutic monitoring, and management of patients with this condition. This application note provides a detailed, field-proven protocol for the analysis of this compound in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope dilution methodology. This approach is widely recognized for its superior analytical specificity and sensitivity in biomarker quantification.[6][7]
Principle of the Method: Stable Isotope Dilution LC-MS/MS
The cornerstone of this protocol is the use of a stable isotope-labeled internal standard (SIL-IS), specifically this compound-¹³C₂,¹⁵N. This SIL-IS is chemically identical to the endogenous this compound but has a greater mass due to the incorporation of heavy isotopes. The SIL-IS is introduced to the plasma sample at the very beginning of the sample preparation process.[6] This allows it to co-elute with the analyte of interest and experience the same effects of sample preparation variability and potential matrix effects during ionization.[8][9]
By measuring the ratio of the signal from the endogenous analyte to the known concentration of the SIL-IS, a highly accurate and precise quantification can be achieved.[6] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7][10]
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: this compound analytical standard, this compound-¹³C₂,¹⁵N (Internal Standard)
-
Sample Collection Tubes: K₂EDTA plasma collection tubes
-
Laboratory Equipment: Centrifuge, vortex mixer, analytical balance, calibrated pipettes
Standard and Quality Control Preparation
Causality: The preparation of accurate calibration standards and quality control (QC) samples is fundamental to the reliability of the entire assay. The calibration curve brackets the expected physiological and pathological concentrations, while QC samples at low, medium, and high concentrations monitor the accuracy and precision of the assay during routine use.
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 methanol:water to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound-¹³C₂,¹⁵N primary stock solution with 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) by spiking pooled human plasma with known amounts of this compound.
Sample Preparation: Protein Precipitation
Causality: Plasma is a complex matrix containing high concentrations of proteins that can interfere with the analysis and damage the LC column.[11] Protein precipitation is a rapid and effective method to remove the majority of these proteins. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like this compound in solution.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 10 µL of the 1 µg/mL internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Dilution: Add 150 µL of water containing 0.1% formic acid to the supernatant. This step is crucial to ensure compatibility with the initial mobile phase conditions and improve peak shape.
LC-MS/MS Instrumentation and Conditions
Causality: The chromatographic separation is designed to resolve this compound from other endogenous plasma components, reducing matrix effects and improving the signal-to-noise ratio. The mass spectrometer parameters are optimized to achieve the highest sensitivity and specificity for the target analyte and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 190.1 | 76.1 | 50 | 15 |
| This compound (Qualifier) | 190.1 | 114.1 | 50 | 12 |
| This compound-¹³C₂,¹⁵N (IS) | 193.1 | 78.1 | 50 | 15 |
Data Analysis and Quality Control
Causality: A robust data analysis workflow and stringent quality control measures are essential to ensure the reliability and reportability of patient results. The calibration curve must demonstrate linearity over the analytical range, and QC samples must fall within predefined acceptance criteria.
-
Calibration Curve: A linear calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The coefficient of determination (r²) should be ≥ 0.99.
-
Quantification: The concentration of this compound in patient samples and QCs is calculated from the regression equation of the calibration curve.
-
Acceptance Criteria: For a run to be considered valid, the calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the lower limit of quantification). At least two-thirds of the QC samples must meet this criterion.
Method Validation and Performance Characteristics
This method should be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the Clinical and Laboratory Standards Institute (CLSI).[12][13][14] Key validation parameters include:
-
Linearity: The range of concentrations over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples over multiple runs.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences.
-
Matrix Effect: Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of the analyte.
-
Stability: this compound stability in plasma under various storage conditions (e.g., freeze-thaw cycles, room temperature).
Visualizations
Sources
- 1. Diagnosis and management of glutaric aciduria type I--revised recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000590) [hmdb.ca]
- 5. Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
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Application Notes and Protocols for the Extraction of Glutarylglycine from Biological Tissues
These application notes provide a comprehensive and scientifically grounded protocol for the efficient extraction of glutarylglycine from biological tissues. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and the study of inborn errors of metabolism, such as Glutaric Aciduria Type I (GA1).
Introduction: The Significance of this compound
This compound is a key biomarker in the diagnosis and monitoring of Glutaric Aciduria Type I (GA1), a rare inherited metabolic disorder.[1][2] This condition results from a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of neurotoxic metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound.[1][2][3] Accurate and reproducible quantification of this compound in biological tissues is therefore paramount for early diagnosis, therapeutic monitoring, and research into the pathophysiology of GA1.[4][5]
This protocol details a robust methodology for the extraction of this compound, a polar organic acid, from complex biological matrices. The procedure is designed to ensure high recovery rates, minimize sample degradation, and remove interfering substances, thereby yielding a clean extract suitable for downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Core Principles of the Extraction Protocol
The successful extraction of this compound from tissues hinges on several key principles:
-
Effective Tissue Homogenization: The complete disruption of the tissue architecture is the foundational step to release intracellular metabolites into the extraction solvent.[6][7]
-
Protein Precipitation: The removal of proteins is critical as they can interfere with downstream analysis by precipitating in the analytical column or causing ion suppression in mass spectrometry.[8][9][10]
-
Selective Extraction: The choice of solvent system is tailored to the physicochemical properties of this compound (a polar, water-soluble molecule) to maximize its solubilization while minimizing the co-extraction of interfering lipids and other nonpolar compounds.[11][12]
-
Purification and Concentration: Solid-phase extraction (SPE) is employed to further purify the extract and concentrate the analyte of interest, enhancing the sensitivity of subsequent analytical measurements.[13][14][15]
Materials and Reagents
Equipment
-
Homogenizer (e.g., bead beater, rotor-stator, or ultrasonic)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Solid-Phase Extraction (SPE) manifold and cartridges (weak anion exchange)
-
pH meter
-
Calibrated pipettes
Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
This compound analytical standard[16]
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d5) is highly recommended for accurate quantification.
-
Phosphate-buffered saline (PBS), ice-cold
Experimental Workflow Overview
The entire extraction process is designed to be performed at low temperatures to minimize enzymatic activity and potential degradation of the target analyte.
Caption: High-level workflow for this compound extraction.
Detailed Step-by-Step Protocol
PART 1: Sample Preparation and Homogenization
-
Sample Collection and Storage: Excise biological tissues of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.[17] Store samples at -80°C until extraction. Prolonged storage at higher temperatures can lead to analyte degradation.[18][19][20]
-
Tissue Weighing: On dry ice, weigh approximately 20-50 mg of the frozen tissue into a pre-chilled 2 mL homogenization tube containing ceramic or steel beads. Record the exact weight.
-
Homogenization: Add 500 µL of ice-cold PBS to the tube. Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm with a 1-minute rest on ice in between). The goal is to obtain a uniform homogenate.[6][21] The use of mechanical homogenization is effective for disrupting tough, collagen-rich tissues.[7][22]
PART 2: Protein Precipitation and Initial Extraction
-
Addition of Internal Standard: Spike the homogenate with the internal standard (e.g., 10 µL of a 1 µg/mL solution of this compound-d5 in methanol). This is crucial for correcting for any loss of analyte during sample processing and for accurate quantification.
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol to the tissue homogenate.[8][9] Methanol is an effective solvent for precipitating proteins while keeping polar metabolites like this compound in solution.[10]
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.
PART 3: Solid-Phase Extraction (SPE) for Purification
This step is critical for removing salts and other polar interferences that may co-elute with this compound during LC-MS analysis. A weak anion exchange (WAX) SPE cartridge is ideal for retaining acidic compounds like this compound.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
-
Solvent Evaporation: Evaporate the supernatant to near dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of loading buffer (e.g., 2% ammonium hydroxide in water, pH adjusted to ~9-10). This ensures that the carboxyl groups of this compound are deprotonated and will bind to the anion exchange sorbent.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the loading buffer.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow flow rate (approximately 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and weakly bound impurities.
-
Elution: Elute the this compound from the cartridge using 1 mL of an elution buffer (e.g., 5% formic acid in methanol). The acidic conditions will protonate the carboxyl groups of this compound, releasing it from the sorbent.
PART 4: Final Preparation for Analysis
-
Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the final dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system for quantification.
Data Presentation and Expected Results
| Parameter | Expected Value/Range | Notes |
| Tissue Sample Weight | 20 - 50 mg | Adjust solvent volumes proportionally for different sample weights. |
| Extraction Recovery | > 85% | Determined by comparing the peak area ratio of this compound to the internal standard in the final extract versus a standard solution. |
| Reproducibility (CV%) | < 15% | Based on replicate extractions of the same tissue homogenate. |
| Final Extract Volume | 100 µL | This can be adjusted to achieve the desired concentration for analysis. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following quality control measures are essential:
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is non-negotiable for accurate quantification. It corrects for variability at every stage of the extraction process and during analysis.
-
Method Blanks: A method blank (a sample containing no tissue but subjected to the entire extraction procedure) should be run with each batch of samples to check for contamination from reagents or labware.
-
Quality Control (QC) Samples: Pooled tissue homogenates should be prepared and extracted alongside the experimental samples to monitor the consistency and performance of the extraction method over time.
-
Spike Recovery: To validate the method for a new tissue type, a known amount of this compound standard can be spiked into a tissue homogenate before extraction. The recovery of the spiked standard should be within an acceptable range (typically 80-120%).
By implementing these self-validating systems, researchers can have high confidence in the accuracy and precision of their this compound measurements.
References
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MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]
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Glutarylglycine as a diagnostic biomarker for metabolic disorders.
Application Notes & Protocols
Topic: Glutarylglycine as a Diagnostic Biomarker for Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
This compound for the Diagnosis and Monitoring of Glutaric Aciduria Type 1: A Quantitative Mass Spectrometry-Based Approach
Introduction: The Clinical Imperative for Early GA-1 Detection
Glutaric Aciduria Type 1 (GA-1) is an autosomal recessive inherited disorder that, if undiagnosed, can lead to devastating and irreversible neurological damage.[1][2] The disorder arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), a critical component in the catabolic pathway of the amino acids lysine, hydroxylysine, and tryptophan.[3] This enzymatic block disrupts normal metabolism, leading to the accumulation of toxic intermediates, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[4] Affected infants often appear healthy at birth, although macrocephaly is a common early sign in about 75% of cases.[1] Without early intervention, most will suffer an acute encephalopathic crisis, typically between 6 and 18 months of age, often triggered by metabolic stressors like infections or vaccinations.[1] This crisis causes acute bilateral striatal injury, resulting in a severe and permanent movement disorder (dystonia).[4]
The cornerstone of effective GA-1 management is early diagnosis, primarily through newborn screening programs, followed by a lifelong lysine-restricted diet and carnitine supplementation to mitigate the risk of neurological damage.[1] While glutaric acid and glutarylcarnitine (C5DC) are the primary diagnostic markers, the analysis of secondary metabolites like this compound offers a complementary and confirmatory tool for diagnosis and therapeutic monitoring. This compound is an acylglycine formed from the conjugation of accumulated glutaryl-CoA with glycine.[5] Its presence is a direct biochemical indicator of the metabolic dysfunction in GA-1. This document provides a detailed protocol for the robust, sensitive, and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Basis: The Consequence of GCDH Deficiency
The catabolism of lysine and tryptophan converges into a common pathway that produces glutaryl-CoA.[6] Under normal physiological conditions, the enzyme glutaryl-CoA dehydrogenase (GCDH) efficiently converts glutaryl-CoA to crotonyl-CoA, which is further metabolized to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle.[6]
In individuals with GA-1, mutations in the GCDH gene lead to a deficient or non-functional GCDH enzyme.[3] This creates a metabolic roadblock, causing a significant buildup of glutaryl-CoA in the mitochondria. The cell attempts to detoxify this excess by two primary mechanisms:
-
Hydrolysis of glutaryl-CoA to glutaric acid.
-
Conjugation of glutaryl-CoA with carnitine to form glutarylcarnitine (C5DC) and with glycine to form this compound.[5]
These metabolites are then excreted in the urine, and their elevated concentrations serve as the key biomarkers for the disease.
Principle of LC-MS/MS Analysis
The quantification of this compound is optimally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity compared to other methods. The workflow involves three main stages:
-
Sample Preparation: A simple protein precipitation step is used to remove larger molecules from the biological matrix (e.g., plasma or urine). A known amount of a stable isotope-labeled internal standard (e.g., this compound-d2) is added to account for matrix effects and variations during sample processing and analysis.
-
Chromatographic Separation (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column separates this compound from other endogenous molecules based on its physicochemical properties. This separation is crucial to reduce ion suppression and ensure accurate quantification.
-
Detection and Quantification (MS/MS): As this compound elutes from the LC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electrospray ionization, ESI). The mass spectrometer then isolates the specific precursor ion for this compound based on its mass-to-charge ratio (m/z). This precursor ion is fragmented, and a specific, characteristic product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even at very low concentrations.
Experimental Workflow Overview
The end-to-end process, from sample receipt to data interpretation, follows a systematic and validated workflow to ensure data integrity and accuracy.
Detailed Protocols
Part A: Sample Preparation Protocol (Plasma)
Rationale: This protocol uses a simple protein crash with methanol containing an internal standard. Methanol efficiently precipitates proteins, while the stable isotope-labeled internal standard (SIL-IS) mimics the behavior of the analyte, correcting for variability during extraction and ionization.[7]
Materials:
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
1.5 mL polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Patient plasma samples, calibrators, and quality control (QC) samples
-
Precipitation Solution: Acetonitrile containing 100 ng/mL this compound-d2 (or other suitable SIL-IS).
-
HPLC-grade methanol and water
Procedure:
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and patient sample.
-
Allow all samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Pipette 50 µL of each sample (calibrator, QC, or patient plasma) into the corresponding labeled tube.
-
Add 200 µL of the cold (4°C) Precipitation Solution to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the tubes at 4°C for 20 minutes to enhance precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
The samples are now ready for injection into the LC-MS/MS system.
Part B: LC-MS/MS Analysis Protocol
Rationale: A fast gradient using a C18 column provides a good balance of speed and resolution. Formic acid is used as a mobile phase modifier to promote protonation of the analyte in positive ESI mode, enhancing signal intensity.[8]
Instrumentation & Columns:
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
MS System: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.
LC Parameters:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | 0.0-0.5 min (2% B), 0.5-2.5 min (2-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-2% B), 3.1-4.0 min (2% B) |
MS Parameters (Positive ESI):
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 190.1 | 76.1 | 50 | 15 |
| This compound-d2 (IS) | 192.1 | 76.1 | 50 | 15 |
(Note: These are example values. Transitions and collision energies must be optimized for the specific instrument used.)
Part C: Data Analysis and Quantification
-
Peak Integration: The instrument software (e.g., MassLynx, Analyst) is used to integrate the chromatographic peak areas for the this compound and internal standard (IS) MRM transitions.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibrators. A linear regression with 1/x weighting is typically used. The curve must have a correlation coefficient (r²) of ≥0.99.
-
Concentration Calculation: The concentration of this compound in the QC and patient samples is calculated by the software by interpolating their peak area ratios from the calibration curve.
System Validation and Quality Control
A robust diagnostic assay requires rigorous validation to ensure its reliability. The following parameters should be assessed according to clinical laboratory standards.
| Parameter | Acceptance Criteria | Rationale |
| Linearity | r² ≥ 0.99 over the analytical range | Ensures the response is proportional to concentration. |
| Accuracy | Mean concentration within ±15% of the nominal value | Measures how close the result is to the true value. |
| Precision | Coefficient of Variation (CV) ≤15% (intra- and inter-day) | Measures the reproducibility of the assay. |
| Limit of Quantification (LOQ) | Lowest concentration with accuracy and precision within ±20% | Defines the lower limit for reliable quantification. |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by the biological matrix. | Ensures the matrix does not interfere with results. |
| Carryover | <20% of the LOQ in a blank injection after a high standard | Ensures no residual analyte remains from a previous injection. |
For routine analysis, two levels of QC (low and high) should be run with each batch of patient samples. The results must fall within pre-defined ranges for the batch to be considered valid.
Interpretation of Results
Elevated levels of this compound are a strong indicator of GA-1. However, results must be interpreted in the context of the patient's clinical presentation and results from primary biomarkers.
| Population | Typical this compound Range (Urine, µmol/mmol creatinine) |
| Healthy Controls | < 2.0 |
| GA-1 Patients (Untreated) | > 20 (often > 100) |
| GA-1 Patients (Treated) | 2.0 - 20 |
| (Note: These ranges are illustrative. Each laboratory must establish its own reference intervals.) |
digraph "Diagnostic_Logic" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];start [label="Patient Sample Received\n(e.g., from Newborn Screen Flag)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Quantify this compound,\nGlutaric Acid, and C5DC", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="this compound > Reference Range?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; positive [label="Presumptive Positive for GA-1", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; negative [label="GA-1 Unlikely", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; confirm [label="Confirm with GCDH Gene Sequencing\nInitiate Metabolic Treatment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> measure; measure -> decision; decision -> positive [label=" Yes"]; decision -> negative [label=" No"]; positive -> confirm; }
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Development of a Competitive ELISA for the Quantification of Glutarylglycine
Application Note & Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the development and validation of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of glutarylglycine (GG) in biological matrices. This compound is a critical biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder.[1][2][3] This guide details the scientific rationale behind the assay design, step-by-step protocols for immunogen synthesis, antibody production, and the competitive ELISA procedure, as well as robust validation guidelines in accordance with regulatory expectations.
Introduction: The Clinical Imperative for this compound Detection
Glutaric Aciduria Type I (GA-I) is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic defect disrupts the metabolic breakdown of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid and 3-hydroxyglutaric acid.[1][3][4] this compound, an acyl glycine, is a downstream metabolite that is also found in elevated concentrations in individuals with GA-I.[5] The measurement of these metabolites is crucial for newborn screening, diagnosis, and therapeutic monitoring.
While mass spectrometry-based methods are the gold standard for metabolite quantification, ELISA offers a complementary, high-throughput, and cost-effective platform, particularly for routine screening and in research settings. The development of a specific and sensitive ELISA for this compound presents a valuable tool for clinicians and researchers.
This application note addresses the challenge of detecting a small, non-immunogenic molecule like this compound by detailing the principles of hapten-carrier conjugation to elicit a targeted immune response and the subsequent development of a competitive immunoassay.[6][7][8]
Assay Principle: The Competitive ELISA
Due to its small size, this compound cannot be simultaneously bound by two antibodies, a requirement for the traditional "sandwich" ELISA format.[9][10][11] Therefore, a competitive ELISA is the format of choice.
The principle of this assay is based on the competition between free this compound in the sample and a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-glutarylglycine antibody sites coated onto a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.
Workflow of the Competitive ELISA for this compound Detection
Caption: Hapten-carrier conjugation process.
Protocol 2: Polyclonal Antibody Production (Conceptual Outline)
Rationale: The this compound-KLH conjugate is used to immunize host animals (e.g., rabbits, goats) to generate polyclonal antibodies that specifically recognize the this compound hapten.
Outline:
-
Immunization: Emulsify the GG-KLH immunogen with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Incomplete Adjuvant for boosts) and immunize animals according to a standard protocol.
-
Titer Monitoring: Periodically collect blood samples and determine the antibody titer using an indirect ELISA with the GG-BSA coating antigen.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G affinity chromatography.
-
Affinity Purification (Optional but Recommended): For higher specificity, perform affinity purification of the antibodies on a column with immobilized this compound.
Protocol 3: Competitive ELISA Procedure
Rationale: This protocol outlines the optimized steps for the competitive ELISA. Each step, including coating concentration, antibody dilution, and incubation times, should be optimized to achieve the best assay performance (low background, high signal, and optimal sensitivity).
Step-by-Step Protocol:
-
Plate Coating:
-
Dilute the GG-BSA coating antigen to an optimized concentration (e.g., 1-10 µg/ml) in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µl of the diluted antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µl of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare a standard curve of this compound in the appropriate assay buffer.
-
Add 50 µl of the standards or samples to the appropriate wells.
-
Add 50 µl of the diluted anti-glutarylglycine antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Detection:
-
Signal Development:
-
Add 100 µl of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µl of Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis and Interpretation
-
Standard Curve Generation: Plot the absorbance values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis). A sigmoidal curve is expected. A four-parameter logistic (4-PL) curve fit is recommended for accurate analysis.
-
Sample Concentration Calculation: Interpolate the absorbance values of the unknown samples from the standard curve to determine their this compound concentrations.
| This compound (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.850 | 100% |
| 0.1 | 1.620 | 87.6% |
| 0.5 | 1.150 | 62.2% |
| 2.5 | 0.650 | 35.1% |
| 10 | 0.280 | 15.1% |
| 50 | 0.120 | 6.5% |
Assay Validation and Performance Characteristics
To ensure the reliability and reproducibility of the developed ELISA, a thorough validation is essential, following guidelines from regulatory bodies like the FDA. [14][15][16][17][18]
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of this compound that can be reliably distinguished from zero.
-
Specificity (Cross-reactivity): The ability of the antibody to exclusively bind to this compound. This should be tested against structurally related molecules (e.g., glutaric acid, other amino acids).
-
Precision (Intra- and Inter-assay variability): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample.
-
Accuracy (Recovery): The closeness of the measured value to the true value, determined by spiking known amounts of this compound into the sample matrix.
-
Linearity of Dilution: Assesses the effect of sample dilution on the measured concentration.
Troubleshooting
| Issue | Potential Cause | Solution |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time/concentration, optimize antibody dilutions, increase wash steps. |
| Low Signal | Inactive reagents, insufficient incubation times, incorrect antibody dilutions. | Check reagent expiry, optimize incubation times, re-titrate antibodies. |
| Poor Precision | Pipetting errors, inconsistent incubation times/temperatures, plate washing variability. | Use calibrated pipettes, ensure consistent timing and temperature, ensure uniform washing. |
| No Signal | Missing a reagent, incorrect antibody pairing, inactive enzyme conjugate. | Review protocol steps, confirm primary and secondary antibody compatibility, check enzyme activity. |
Conclusion
The development of a robust and validated competitive ELISA for this compound provides a valuable tool for both research and clinical applications. By following the detailed protocols and validation guidelines presented in this application note, laboratories can establish a reliable method for the high-throughput quantification of this important biomarker, contributing to the improved management of Glutaric Aciduria Type I.
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Ofni Systems. Assay Validation Guidelines. [Link]
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Sino Biological. Competitive ELISA Principle. [Link]
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Gibbons, C., et al. (2022). Postprandial glycine as a biomarker of satiety: A dose-rising randomised control trial of whey protein in overweight women. Appetite, 169, 105871. [Link]
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Jiang, X., et al. (2021). Application of a glycinated bile acid biomarker for diagnosis and assessment of response to treatment in Niemann-pick disease type C1. Molecular Genetics and Metabolism, 133(4), 365-373. [Link]
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Application Notes and Protocols for Metabolomic Analysis of Glutarylglycine in Fatty Acid Oxidation Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides an in-depth exploration of glutarylglycine as a pivotal biomarker in the study of fatty acid oxidation (FAO) disorders. We delve into the biochemical rationale for its formation, its clinical significance, and present detailed, field-proven protocols for its accurate quantification in biological matrices. This document is structured to empower researchers with both the theoretical foundation and the practical methodologies required to integrate this compound analysis into their metabolomics workflows, ultimately aiding in the diagnosis, monitoring, and therapeutic development for inborn errors of metabolism.
Introduction: The Significance of this compound in Metabolic Dysfunction
Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic pathway responsible for energy production, particularly during periods of fasting or metabolic stress.[1] Inborn errors of this pathway, such as Glutaric Aciduria Type II (GA-II), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), disrupt this vital process.[2] These autosomal recessive disorders are caused by defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO), leading to the accumulation of various acyl-CoA esters.[3]
One such accumulating intermediate is glutaryl-CoA, derived from the catabolism of lysine, hydroxylysine, and tryptophan.[4] Under normal physiological conditions, glutaryl-CoA is efficiently decarboxylated by glutaryl-CoA dehydrogenase. However, in FAO disorders like MADD, impaired dehydrogenase activity leads to a build-up of glutaryl-CoA within the mitochondria.[4] To mitigate the toxicity of this accumulation and to regenerate the essential cofactor Coenzyme A (CoASH), the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) catalyzes the conjugation of glutaryl-CoA with glycine, forming this compound, which is subsequently excreted in the urine.[5] Therefore, elevated levels of urinary this compound serve as a sensitive and specific biomarker for diagnosing and monitoring these serious metabolic conditions.[6]
Biochemical Pathway of this compound Formation
The accumulation of glutaryl-CoA and its subsequent detoxification pathway is a critical concept for understanding its role as a biomarker. The following diagram illustrates this process.
Caption: Pathogenesis of this compound Accumulation in FAO Disorders.
Analytical Methodologies: A Comparative Overview
The quantification of this compound is predominantly achieved through mass spectrometry-based techniques, which offer the required sensitivity and specificity. The two primary methodologies are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | UPLC-MS/MS | GC-MS |
| Sample Preparation | Simpler; often "dilute-and-shoot" or SPE. | Requires derivatization to increase volatility. |
| Throughput | High; rapid analysis times (< 5 min). | Lower; longer run times and derivatization step. |
| Sensitivity | Generally higher (sub-µmol/L). | Good, but can be limited by derivatization efficiency. |
| Specificity | Excellent, due to MRM transitions. | High, based on mass spectra and retention time. |
| Robustness | Prone to matrix effects; requires stable-isotope internal standard. | Robust, but derivatization can introduce variability. |
Table 1: Comparison of UPLC-MS/MS and GC-MS for this compound Analysis.
For high-throughput clinical and research applications, UPLC-MS/MS is the preferred method due to its speed and sensitivity. GC-MS remains a valuable and robust alternative, particularly in laboratories where this instrumentation is well-established.
Pre-Analytical Considerations: Ensuring Sample Integrity
The reliability of any quantitative biomarker analysis begins with proper sample collection and handling.
-
Sample Type: Random urine collection is the most common matrix for this compound analysis. Plasma can also be used, but urinary excretion provides a more concentrated and diagnostically relevant measure.
-
Collection: A mid-stream urine sample (minimum 5 mL) should be collected in a sterile, preservative-free container.
-
Storage: Samples should be frozen at -20°C or, for long-term storage, at -80°C as soon as possible after collection to prevent degradation.[7] Avoid multiple freeze-thaw cycles.[7]
-
Patient Information: It is crucial to record the patient's age, sex, clinical condition (e.g., asymptomatic, acute illness), and current diet and medications, as these factors can influence metabolic profiles.[8]
Detailed Protocol 1: UPLC-MS/MS Quantification of Urinary this compound
This protocol provides a direct "dilute-and-shoot" method, optimized for speed and sensitivity, making it ideal for large-scale metabolomics studies.
Rationale and Self-Validation
This method relies on the high specificity of tandem mass spectrometry (MS/MS) to distinguish this compound from other urine components, minimizing the need for extensive offline cleanup. The use of a stable isotope-labeled internal standard (SIL-IS) is critical. The SIL-IS co-elutes with the endogenous analyte and experiences identical ionization suppression or enhancement, ensuring accurate quantification across different samples and batches.[9] Method validation should be performed according to regulatory guidance to establish accuracy, precision, selectivity, and stability.[4][10]
Materials and Reagents
-
This compound analytical standard
-
Stable Isotope-Labeled (SIL) this compound (e.g., ¹³C₅, ¹⁵N-Glutarylglycine) as internal standard (IS)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid
-
Human urine samples (patient and control)
-
Microcentrifuge tubes and autosampler vials
Step-by-Step Procedure
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in water.
-
Create a working calibration curve (e.g., 0.1 to 50 µg/mL) by serially diluting the this compound stock solution in control urine.
-
Prepare a working internal standard solution (e.g., 5 µg/mL) by diluting the SIL-IS stock in water.
-
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Vortex samples to ensure homogeneity.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet particulates.
-
In a clean microcentrifuge tube, combine 90 µL of water, 10 µL of urine supernatant, and 10 µL of the working internal standard solution.
-
Vortex thoroughly.
-
Transfer to an autosampler vial for analysis.
-
UPLC-MS/MS Instrumental Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 2% B
-
3.6-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex API 3200)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions
The selection of precursor and product ions is fundamental for the specificity of the assay.[11] While specific published transitions for this compound can be scarce, they can be reliably predicted based on its structure (MW: 189.17 g/mol ) and the fragmentation patterns of similar N-acyl glycine compounds. The protonated molecule [M+H]⁺ (m/z 190.2) is the precursor ion. Fragmentation will typically yield a product ion corresponding to the glycine moiety after neutral loss of the glutaryl group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 190.2 | 76.1 | 15 | Quantifier |
| This compound | 190.2 | 114.1 | 12 | Qualifier |
| SIL-Glutarylglycine | 196.2 | 81.1 | 15 | Internal Standard |
Table 2: Proposed MRM Transitions for this compound Analysis. Note: Collision energies are instrument-dependent and require optimization.
Data Analysis and Expected Results
-
Quantify this compound concentration using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Normalize the final concentration to urinary creatinine (e.g., in µmol/mmol creatinine) to account for variations in urine dilution.[12][13]
-
Reference Range: While a universal reference range is not firmly established, levels in healthy individuals are typically very low. Based on data for related metabolites like glutarylcarnitine, a urinary this compound concentration of < 5 µmol/mmol creatinine would be considered within the normal range.[10]
-
Pathological Range: In patients with MADD, urinary this compound levels can be dramatically elevated, often exceeding 100-fold the upper limit of normal.
Detailed Protocol 2: GC-MS Quantification of Urinary this compound
This protocol is a robust method involving derivatization to increase the volatility of this compound for gas chromatographic analysis.
Rationale and Self-Validation
Derivatization is essential for GC-MS analysis of polar, non-volatile compounds like acylglycines.[14] Trimethylsilylation (TMS) is a common and effective technique, replacing active hydrogens on the carboxyl and amide groups with a TMS group [-Si(CH₃)₃].[15] This process, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly increases volatility and thermal stability.[13] A two-step derivatization involving methoximation prior to silylation is often employed for organic acids to prevent the formation of multiple isomers from keto-enol tautomerism, enhancing reproducibility.
Materials and Reagents
-
All materials from Protocol 1, plus:
-
Ethyl Acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (MOX)
-
Nitrogen gas evaporator
-
Heating block
Step-by-Step Procedure
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw and centrifuge urine samples as described in section 4.3.
-
To 1 mL of urine supernatant in a glass tube, add the SIL-internal standard.
-
Acidify the sample to pH < 2 with 6M HCl.
-
Add 4 mL of ethyl acetate, cap, and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction twice more, pooling the organic layers.
-
Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Step 1 (Methoximation): Add 50 µL of MOX reagent (20 mg/mL in pyridine) to the dried extract. Cap the vial tightly and heat at 60°C for 60 minutes.
-
Step 2 (Silylation): Cool the vial to room temperature. Add 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 60 minutes.[13]
-
Cool the sample to room temperature before injection.
-
GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Injection Mode: Splitless, 1 µL
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
MS Source Temperature: 230°C
-
MS Quad Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Ions
The di-TMS derivative of this compound will produce characteristic fragment ions. The exact mass ions should be determined by injecting a derivatized standard and examining the resulting mass spectrum.
| Analyte | Expected m/z for Monitoring |
| Derivatized this compound | Target ions for the di-TMS derivative (e.g., molecular ion, fragments representing loss of methyl or TMS groups). |
| Derivatized SIL-Glutarylglycine | Corresponding mass-shifted ions for the internal standard. |
Table 3: Representative SIM Ions for GC-MS Analysis. Specific ions must be empirically determined.
Workflow and Data Interpretation Summary
The successful application of these protocols hinges on a systematic workflow from sample receipt to final data reporting.
Caption: Analytical Workflow for this compound Metabolomics.
Conclusion
The quantification of this compound is a powerful tool in the arsenal of researchers and clinicians investigating fatty acid oxidation disorders. Its role as a direct downstream metabolite of accumulated toxic intermediates provides a clear and robust readout of metabolic dysregulation. The UPLC-MS/MS and GC-MS protocols detailed herein offer sensitive, specific, and reliable methods for this analysis. By adhering to rigorous pre-analytical procedures and established validation principles, laboratories can generate high-quality data to advance our understanding of these complex diseases and support the development of novel therapeutic strategies.
References
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Kolker, S., et al. (2012). The pathophysiology of organic acidurias. Journal of Inherited Metabolic Disease. Available at: [Link]
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Tortorelli, S., et al. (2005). The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I. Molecular Genetics and Metabolism. Available at: [Link]
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American College of Medical Genetics and Genomics. (2024). Glutaric Aciduria Type 2 ACT Sheet. Available at: [Link]
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Merritt II, J. L., et al. (2018). Fatty acid oxidation disorders. Annals of Translational Medicine. Available at: [Link]
- Greter, J., & Jacobson, C. E. (1987). A new solid-phase extraction method for urinary organic acids. Clinical Chemistry.
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Mayo Clinic Laboratories. Acylglycines, Quantitative, Random, Urine. Available at: [Link]
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Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
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van der Westhuizen, F. H., et al. (2011). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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California Institute of Technology. Preparation of TMS Derivatives for GC/MS. Available at: [Link]
- Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
-
Medscape. (2025). Creatinine: Reference Range, Interpretation, Collection and Panels. Available at: [Link]
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SiPhox Health. (2025). What is normal creatinine level in urine in mg/dl?. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Rinaldo, P., et al. (2008). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Hobert, J. A., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta. Available at: [Link]
-
Wikipedia. Glutaric acidemia type 2. Available at: [Link]
-
Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Available at: [Link]
-
Khan, A., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link]
-
Curcio, R., et al. (2015). Reference intervals for 24 laboratory parameters determined in 24-hour urine collections. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Li, F., et al. (2013). Metabolic Profiling of Bile Acids in Human and Mouse Blood by LC–MS/MS in Combination with Phospholipid-Depletion Solid-Phase Extraction. Analytical Chemistry. Available at: [Link]
-
Curcio, R., et al. (2015). Reference intervals for 24 laboratory parameters determined in 24-hour urine collections. ZORA (Zurich Open Repository and Archive). Available at: [Link]
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PubChem. This compound. Available at: [Link]
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BioAgilytix. Glycosaminoglycans in Urine. Available at: [Link]
-
Olivier, C., & Luies, L. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols. Available at: [Link]
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Application Notes and Protocols: Tracing Glutarylglycine Metabolism with Stable Isotope Labeling
Introduction: The Significance of Glutarylglycine in Metabolic Research
This compound is an N-acylglycine that serves as a critical biomarker in the diagnosis of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder.[1][2][3][4] GA-I is characterized by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which plays a crucial role in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[2][4] This enzymatic block leads to the accumulation of upstream metabolites, including glutaryl-CoA, which is subsequently conjugated with glycine to form this compound.[1][3] The study of this compound metabolism is, therefore, central to understanding the pathophysiology of GA-I and developing potential therapeutic interventions.
Stable isotope labeling (SIL) coupled with mass spectrometry has emerged as a powerful tool for elucidating metabolic pathways.[5][6][7] By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into metabolic precursors, researchers can trace the transformation of these molecules through complex biochemical networks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope labeling methods to trace the metabolism of this compound. We will cover the rationale behind experimental design, detailed protocols for isotope labeling in cell culture, sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles: Stable Isotope Tracing of Amino Acid Metabolism
The fundamental principle of stable isotope tracing is the introduction of a labeled precursor into a biological system and the subsequent detection of the label in downstream metabolites. In the context of this compound metabolism, the logical precursor for labeling is L-lysine, as its degradation directly leads to the formation of glutaryl-CoA.[5][6][7] By using isotopically labeled L-lysine (e.g., U-¹³C₆-L-lysine), the carbon backbone of glutaryl-CoA, and consequently this compound, will be enriched with ¹³C.
Alternatively, labeling the glycine moiety using a tracer like ²-¹³C,¹⁵N-glycine can provide insights into the conjugation process and the dynamics of the glycine pool within the cell. The choice of isotope and labeled position depends on the specific research question.
Experimental Design and Workflow
A typical workflow for tracing this compound metabolism using stable isotopes involves several key stages, from the selection of a cellular model to data analysis.
Caption: A generalized workflow for stable isotope tracing of this compound metabolism.
Protocols
Protocol 1: Synthesis of Isotopically Labeled this compound Standard (Proposed)
For accurate quantification and identification, an isotopically labeled internal standard is essential. While not commercially available, a labeled this compound standard can be synthesized.
Rationale: The Schotten-Baumann reaction is a well-established method for the acylation of amines and can be adapted for the synthesis of N-acylglycines.[8] This proposed protocol uses isotopically labeled glycine as the starting material.
Materials:
-
¹³C₂,¹⁵N-Glycine
-
Glutaryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve ¹³C₂,¹⁵N-Glycine in a 1 M NaOH solution in a round-bottom flask, and cool the mixture in an ice bath.
-
In a separate flask, dissolve glutaryl chloride in DCM.
-
Slowly add the glutaryl chloride solution to the glycine solution dropwise with vigorous stirring, while maintaining the temperature at 0-5°C.
-
Monitor the pH of the reaction and add additional 1 M NaOH as needed to keep the solution basic (pH 9-10).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ¹³C₂,¹⁵N-glutarylglycine by silica gel column chromatography.
-
Confirm the identity and isotopic enrichment of the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Stable Isotope Labeling in Cell Culture (SILAC-based approach)
This protocol is adapted from the general principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[9][10][11][12]
Rationale: By replacing a standard amino acid in the cell culture medium with its heavy isotope-labeled counterpart, the cellular machinery will incorporate the heavy amino acid into newly synthesized proteins and downstream metabolites.[13][] This allows for the direct comparison of metabolite levels between two cell populations.
Materials:
-
Cell line of interest (e.g., patient-derived fibroblasts with GCDH mutations, or a relevant liver cell line like HepG2)
-
"Light" cell culture medium (e.g., DMEM) containing standard L-lysine
-
"Heavy" cell culture medium: DMEM specially formulated to lack L-lysine, supplemented with U-¹³C₆-L-lysine
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Culture two populations of cells in parallel.
-
For the "light" population, use the standard culture medium.
-
For the "heavy" population, use the "heavy" medium supplemented with U-¹³C₆-L-lysine.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled lysine.
-
At the desired time point, harvest the cells and the culture medium separately. Quench metabolic activity by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
For intracellular metabolite analysis, immediately add a cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
For extracellular metabolite analysis, collect the culture medium.
-
Store all samples at -80°C until analysis.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Rationale: Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest. This protocol is based on established methods for acylglycine analysis from biological fluids.[15][16][17][18][19]
Materials:
-
Harvested cell pellets and culture medium
-
Labeled internal standard (e.g., ¹³C₂,¹⁵N-glutarylglycine)
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Intracellular Metabolites: a. Resuspend the cell pellet in a defined volume of cold 80% methanol containing the labeled internal standard. b. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness.
-
Extracellular Metabolites (from culture medium): a. To a defined volume of culture medium, add the labeled internal standard. b. Precipitate proteins by adding three volumes of cold ACN. Vortex and centrifuge as above. c. Transfer the supernatant to a new tube and evaporate to dryness.
-
Sample Cleanup (Optional but Recommended): a. Reconstitute the dried extracts in a small volume of a suitable solvent (e.g., 0.1% formic acid in water). b. Apply the reconstituted sample to a pre-conditioned SPE cartridge. c. Wash the cartridge to remove salts and other interferences. d. Elute the acylglycines with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol). e. Evaporate the eluate to dryness.
-
Final Reconstitution: a. Reconstitute the final dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Transfer to an autosampler vial for injection.
Protocol 4: LC-MS/MS Analysis of this compound
Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required for the accurate quantification of low-abundance metabolites like this compound.[15][17][18][19]
Instrumentation and Parameters:
-
LC System: UPLC system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to resolve this compound from other acylglycines.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled this compound | 190.1 | 76.1 | 15 |
| ¹³C₅-Glutarylglycine | 195.1 | 76.1 | 15 |
| ¹³C₂,¹⁵N-Glutarylglycine (IS) | 193.1 | 78.1 | 15 |
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis will be chromatograms showing the intensity of the selected MRM transitions over time.
-
Quantification: The ratio of the peak area of the endogenous this compound (light and/or heavy) to the peak area of the labeled internal standard is used for quantification.
-
Isotopologue Distribution: The relative abundance of the unlabeled (M+0) and labeled (e.g., M+5 for ¹³C₅-glutarylglycine) forms of this compound is determined. This provides a direct measure of the contribution of the labeled precursor to the this compound pool.
-
Metabolic Flux: By analyzing the rate of incorporation of the stable isotope into this compound over time, the metabolic flux through the lysine degradation pathway can be estimated.
Caption: Simplified pathway of this compound formation from lysine, highlighting the block in GA-I.
By comparing the isotopologue distribution in cells with and without a functional GCDH enzyme, researchers can precisely quantify the impact of the enzyme deficiency on the flux of lysine catabolism towards this compound formation. Furthermore, this method can be used to screen for therapeutic compounds that may modulate this pathway.
Conclusion
Stable isotope labeling provides a robust and quantitative framework for investigating the metabolism of this compound. The protocols outlined in this application note offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the dynamics of this important metabolic pathway. By combining these methods with appropriate cellular models of Glutaric Aciduria Type I, it is possible to gain deeper insights into the pathophysiology of the disease and to evaluate the efficacy of novel therapeutic strategies.
References
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Reimer, L. C., Will, S. E., & Schomburg, D. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. PLoS One, 12(10), e0186395. [Link]
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Pasquali, M., & Longo, N. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current protocols, 3(4), e758. [Link]
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Teo, E., & Lee, C. (2011). A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. Metabolites, 1(1), 3-19. [Link]
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Reimer, L. C., Will, S. E., & Schomburg, D. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. PubMed, 29059219. [Link]
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Li, Q., Yang, C., Feng, L., Zhao, Y., Su, Y., Liu, H., ... & Wang, X. (2022). Glutaric Acidemia, Pathogenesis and Nutritional Therapy. Frontiers in Nutrition, 9, 881583. [Link]
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Reimer, L. C., Will, S. E., & Schomburg, D. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. ResearchGate. [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650-2660. [Link]
- Wakamatsu, H., & Uda, J. (1989). Process for synthesis of N-acetylglycine.
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Janečková, H., Hron, K., Wojtovič, P., Šebestová, K., Tambor, V., & Friedecký, D. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Clinical chemistry and laboratory medicine, 61(9), 1645-1655. [Link]
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Rashed, M. S., & Al-Ahaidib, L. Y. (2012). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. [Link]
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Pasquali, M., & Longo, N. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. [Link]
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Li, X., Wu, Y., Wang, Y., Li, S., & Ma, Y. (2021). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry, 19(24), 5364-5368. [Link]
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Zhang, L., & Wang, Y. (2021). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 24(5), 787-802. [Link]
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Kolker, S., Christensen, E., Leonard, J. V., Greenberg, C. R., Boneh, A., Burlina, A. B., ... & Hoffmann, G. F. (2006). Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy. Journal of inherited metabolic disease, 29(2-3), 307-321. [Link]
- Lin, J. J. (1986). Process for synthesizing N-acetylglycine using novel promoters.
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Reddy, K. L., & Kumar, D. S. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC advances, 5(37), 29117-29122. [Link]
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Wikipedia. (n.d.). Glutaric aciduria type 1. In Wikipedia. Retrieved January 13, 2026, from [Link]
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Gruhler, A., Schulze, W. X., & Matthiesen, R. (2012). Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation. Molecular & Cellular Proteomics, 11(7), M111.015291. [Link]
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Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. In Wikipedia. Retrieved January 13, 2026, from [Link]
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O'Grady, G., Monavari, A. A., & Crushell, E. (2022). Glutaric aciduria type 1: Diagnosis, clinical features and long-term outcome in a large cohort of 34 Irish patients. JIMD reports, 63(3), 209-220. [Link]
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MedlinePlus. (2019, September 1). Glutaric acidemia type I. MedlinePlus. [Link]
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Application Note: Quantitative Analysis of Glutarylglycine in Clinical Laboratories
Introduction: The Clinical Imperative for Precise Glutarylglycine Measurement
Glutaric Aciduria Type I (GA-I) is an inherited metabolic disorder that, if untreated, can lead to severe neurological damage and developmental problems.[1][2] The disorder stems from a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is crucial for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan.[1][3][4] This enzymatic defect leads to the accumulation of harmful metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound in various body fluids.[4][5]
While newborn screening programs often test for elevated glutarylcarnitine (C5-DC) as an initial marker for GA-I, the quantitative analysis of specific organic acids in urine is a critical next step for confirming the diagnosis and monitoring treatment efficacy.[1][2][3] Among these, this compound, a conjugate of glutaric acid and glycine, serves as a key biomarker. Its accurate quantification provides essential information for clinicians to manage the dietary restrictions of lysine and tryptophan, which form the cornerstone of GA-I treatment.[2]
This application note provides a comprehensive guide for the use of N-Glutarylglycine analytical standards in clinical laboratories. It details a robust and validated method for the quantitative analysis of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in the analysis of organic molecules in complex biological matrices.[6][7] Adherence to these protocols, in conjunction with high-purity analytical standards, ensures the generation of reliable and reproducible data, which is paramount for patient care.
Metabolic Pathway and Biomarker Rationale
A clear understanding of the underlying biochemical pathway is essential for interpreting analytical results. The following diagram illustrates the metabolic block in GA-I and the subsequent formation of this compound.
Caption: Simplified metabolic pathway in Glutaric Aciduria Type I.
Analytical Standard: N-Glutarylglycine
The cornerstone of any quantitative analytical method is a well-characterized reference standard. For the determination of this compound, a high-purity, certified analytical standard is indispensable.
Table 1: Properties of N-Glutarylglycine Analytical Standard
| Property | Value |
| Synonyms | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid |
| CAS Number | 17686-38-3 |
| Molecular Formula | C7H11NO5[8] |
| Molecular Weight | 189.17 g/mol [8] |
| Purity (HPLC) | ≥93.0% |
| Format | Neat solid |
| Storage | 2-8°C |
Note: It is crucial to obtain a Certificate of Analysis (CoA) for each lot of the analytical standard to ensure traceability and accuracy.
Protocol: Quantitative Analysis of this compound in Urine by LC-MS/MS
This protocol outlines a validated method for the quantification of this compound in urine. It is intended to be a template that should be fully validated in the end-user's laboratory, adhering to guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the American College of Medical Genetics and Genomics (ACMG).[9][10]
Materials and Reagents
-
N-Glutarylglycine analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d5)
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Urine samples (patient and quality control)
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Standards and Quality Controls
2.1. Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N-Glutarylglycine analytical standard and dissolve it in 10 mL of LC-MS/MS grade water in a volumetric flask.
2.2. Working Standard Solutions: Perform serial dilutions of the primary stock solution with water to prepare a series of working standard solutions at concentrations appropriate for constructing a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
2.3. Internal Standard (IS) Working Solution: Prepare a working solution of the isotopically labeled internal standard at a fixed concentration (e.g., 10 µg/mL) in water.
2.4. Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking a known volume of the appropriate working standard solution into a pooled, normal human urine matrix. Prepare QCs at a minimum of three concentration levels (low, medium, and high).
Sample Preparation
The goal of sample preparation is to remove interfering substances from the urine matrix. A simple "dilute-and-shoot" method is often sufficient for this analysis.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In an autosampler vial, combine 10 µL of the urine supernatant, 980 µL of water, and 10 µL of the internal standard working solution.
-
Vortex the vial to mix thoroughly.
LC-MS/MS Instrumentation and Conditions
The following table provides a starting point for LC-MS/MS method development. The exact parameters may need to be optimized for the specific instrument used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a higher percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: Precursor ion > Product ion (to be determined by infusion of the standard) Internal Standard: Precursor ion > Product ion |
| Collision Energy | To be optimized for each transition |
Data Analysis and Method Validation
5.1. Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
5.2. Quantification: Determine the concentration of this compound in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
5.3. Method Validation: The analytical method should be validated according to established guidelines to ensure its reliability.[11][12][13] Key validation parameters include:
-
Linearity: Assess the range over which the assay is linear.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using the QC samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity and Specificity: Evaluate the potential for interference from other compounds in the urine matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the urine matrix.
-
Stability: Evaluate the stability of this compound in urine under various storage conditions.
Workflow Diagram
The following diagram provides a visual representation of the analytical workflow.
Caption: Workflow for this compound Quantification.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of results, a robust quality control system is essential. This includes:
-
System Suitability: Injecting a standard solution at the beginning of each analytical run to verify the performance of the LC-MS/MS system.
-
Calibration and QC Checks: Running calibration standards and QCs with each batch of patient samples to monitor the accuracy and precision of the assay.
-
Internal Standard Monitoring: The response of the internal standard should be monitored for each injection to identify any potential issues with sample preparation or instrument performance.
-
Proficiency Testing: Participating in external proficiency testing programs to assess the laboratory's performance against other laboratories.
Conclusion
The accurate quantification of this compound is a critical component of the diagnosis and management of Glutaric Aciduria Type I. The use of a high-purity N-Glutarylglycine analytical standard, in conjunction with a well-validated LC-MS/MS method, provides clinical laboratories with a powerful tool to support clinicians in providing the best possible care for patients with this rare metabolic disorder. The protocols and guidelines presented in this application note are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this field.
References
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Glutaric aciduria type 1 - Wikipedia. (n.d.). Retrieved from [Link]
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Glutaric aciduria type I - Genomics Education Programme. (2020, August 26). Retrieved from [Link]
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Kölker, S., Christensen, E., Leonard, J. V., Greenberg, C. R., Burlina, A. B., Burlina, A. P., ... & Hoffmann, G. F. (2007). Diagnosis and management of glutaric aciduria type I–revised recommendations. Journal of Inherited Metabolic Disease, 30(5), 633-645. Retrieved from [Link]
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Al-Dirbashi, O. Y., Rashed, M. S., Al-Hassnan, Z. N., Al-Dosari, M., Al-Amoudi, M., & Jacob, M. (2011). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 879(31), 3746-3750. Retrieved from [Link]
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Ferreira, C. R., & van Karnebeek, C. D. (2019). Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC-and HPLC-MS. Methods in Molecular Biology, 1968, 145-157. Retrieved from [Link]
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Glutaric aciduria type 1 (GA1): detailed information - GOV.UK. (2021, November 18). Retrieved from [Link]
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Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. Retrieved from [Link]
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This compound | C7H11NO5 | CID 23592950 - PubChem. (n.d.). Retrieved from [Link]
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Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. Retrieved from [Link]
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Sun, Q., Zunyan, D., Casetta, B., & Cowan, T. M. (2018). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 20(8), 863-869. Retrieved from [Link]
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Miller, M. J., Kennedy, A. D., Eckhart, A. D., Burrage, L. C., & Sun, Q. (2015). Metabolomic profiling of human urine as a screen for multiple inborn errors of metabolism. Genetics in Medicine, 17(7), 527-535. Retrieved from [Link]
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Scherer, R., Rybka, A. C. P., & Ballus, C. A. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. Retrieved from [Link]
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Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. Retrieved from [Link]
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Al-Dirbashi, O. Y., Rashed, M. S., Al-Hassnan, Z. N., Al-Dosari, M., Al-Amoudi, M., & Jacob, M. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Journal of Chromatography B, 879(31), 3746-3750. Retrieved from [Link]
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Kölker, S., Koeller, D. M., Okun, J. G., & Hoffmann, G. F. (2010). Two inborn errors of metabolism in a newborn: glutaric aciduria type I combined with isobutyrylglycinuria. Journal of Inherited Metabolic Disease, 33(S3), 337-341. Retrieved from [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]
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6'GL Analytical Standard. (n.d.). Retrieved from [Link]
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Shop | Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]
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CLSI's Clinical Chemistry Standards. (2018, May 15). Retrieved from [Link]
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Rashed, M. S. (2012). Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 828, 117-130. Retrieved from [Link]
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Voehringer, P., Fuertig, R., & Ferger, B. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B, 939, 92-97. Retrieved from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
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Urine screening for metabolic disorders. (2016, September 13). [PowerPoint slides]. SlideShare. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Structural Elucidation of Glutarylglycine using NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural elucidation of glutarylglycine using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a significant metabolite, and its unambiguous identification is crucial in various research contexts, including metabolomics and the study of inborn errors of metabolism. This document offers field-proven protocols for sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a systematic workflow for spectral interpretation. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural confirmation of small polar molecules.
Introduction to this compound and the Role of NMR
This compound, with the IUPAC name 5-(carboxymethylamino)-5-oxopentanoic acid, is a dicarboxylic acid conjugated with glycine.[1] Its presence and concentration in biological fluids can be indicative of metabolic disorders such as glutaric aciduria type 1. Therefore, accurate and unequivocal structural confirmation is paramount.
NMR spectroscopy is an unparalleled analytical tool for determining the molecular structure of organic compounds in solution.[2][3] Its non-destructive nature and its ability to provide detailed information about atomic connectivity and spatial relationships make it the gold standard for structural elucidation.[4][5] This guide details a multi-faceted NMR approach, employing ¹H, ¹³C, COSY, HSQC, and HMBC experiments to provide a complete and unambiguous assignment of the this compound structure.
Chemical Structure of this compound:
Part I: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. This section provides detailed, step-by-step protocols.
Protocol: Sample Preparation
Causality: A homogeneous sample, free of particulate matter and paramagnetic impurities, is essential for achieving high-resolution NMR spectra.[6] The choice of solvent is dictated by the analyte's solubility and the need for a deuterium lock signal for the spectrometer.
Mandatory Visualization: Sample Preparation Workflow
Methodology:
-
Analyte Quantity: Weigh 5-25 mg of this compound for routine ¹H NMR. For ¹³C and 2D NMR experiments, a higher concentration (20-50 mg) is recommended to improve the signal-to-noise ratio and reduce experiment time.[7][8]
-
Solvent Selection: Given its polar nature with two carboxylic acid groups and an amide linkage, Deuterium Oxide (D₂O) is the ideal solvent. It provides excellent solubility and allows for the observation of labile protons (amide N-H, carboxylic O-H) through their exchange with deuterium, leading to their disappearance from the ¹H spectrum.[6]
-
Dissolution: In a clean vial, dissolve the weighed this compound in 0.6–0.7 mL of D₂O.[9][10] Vortex the vial until the solid is completely dissolved. Incomplete dissolution will lead to poor magnetic field homogeneity (shimming) and broad spectral lines.[7]
-
pH Control: The chemical shifts of nuclei near the carboxylic acid and amide groups are highly sensitive to pH changes.[11][12] For consistency and comparison with reference data, it is advisable to adjust the sample pH to a standard value, such as pH 7.0, using dilute NaOD or DCl in D₂O. The spectral data from public databases were recorded at pH 7.0.[1]
-
Transfer to NMR Tube: Use a clean, high-quality 5 mm NMR tube. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette during transfer into the NMR tube.[8] Ensure the final sample height is between 4-5 cm.[10]
Protocol: NMR Data Acquisition
Causality: A combination of 1D and 2D NMR experiments is required for a complete structural assignment. 1D spectra (¹H, ¹³C) provide initial information on the chemical environment of atoms, while 2D spectra (COSY, HSQC, HMBC) reveal the connectivity between them.[13]
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe suitable for inverse detection experiments.
Table 1: Recommended Acquisition Parameters for Key NMR Experiments
| Experiment | Purpose | Key Parameters |
| ¹H (1D) | Observe proton signals, integration, and multiplicity. | Pulse Program: Standard with water presaturation. Spectral Width: 12-15 ppm. Acquisition Time: ~2-3 s. Relaxation Delay: 2-5 s. Scans: 8-16. |
| ¹³C{¹H} (1D) | Observe unique carbon environments. | Pulse Program: Standard proton-decoupled. Spectral Width: 200-220 ppm. Acquisition Time: ~1 s. Relaxation Delay: 2 s. Scans: 1024 or more, depending on concentration. |
| ¹H-¹H COSY | Identify proton-proton scalar couplings (²J, ³J). | Pulse Program: Standard DQF-COSY for better resolution. Spectral Width: Same as ¹H. F1/F2 Points: 256 x 2048. Scans per increment: 2-4. |
| ¹H-¹³C HSQC | Correlate protons to their directly attached carbons (¹JCH). | Pulse Program: Edited HSQC to differentiate CH/CH₃ from CH₂ groups. ¹³C Spectral Width: ~180 ppm. ¹JCH: Optimized for ~145 Hz. Scans per increment: 2-8. |
| ¹H-¹³C HMBC | Correlate protons and carbons over 2-3 bonds (ⁿJCH). | Pulse Program: Standard HMBC. ⁿJCH: Optimized for 8 Hz to detect long-range couplings. Relaxation Delay: 1.5-2.0 s. Scans per increment: 8-32. |
Part II: Spectral Analysis and Interpretation
A logical, step-by-step approach is essential for piecing together the structural puzzle from the various NMR datasets.
Expected NMR Data
Based on the structure and publicly available data, we can predict the approximate chemical shifts for this compound.[1]
Table 2: Expected ¹H and ¹³C Chemical Shifts for this compound in D₂O at pH 7.0
| Atom Label | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | ¹H Multiplicity |
| 1 | -COOH | - (exchanged) | ~181 | - |
| 2 | -CH₂- | ~2.30 | ~38.0 | Triplet (t) |
| 3 | -CH₂- | ~1.84 | ~24.9 | Quintet (p) |
| 4 | -CH₂- | ~2.20 | ~33.0 (est.) | Triplet (t) |
| 5 | -C(O)NH- | - (exchanged) | ~175 | - |
| 6 | -CH₂- | ~3.74 | ~45.8 | Singlet (s) |
| 7 | -COOH | - (exchanged) | ~178 | - |
| Note: ¹H signal for H-6 is a singlet due to the absence of adjacent protons. The amide proton (on N) and carboxylic acid protons are exchanged with the D₂O solvent and are typically not observed. |
A Systematic Workflow for Structural Elucidation
The following workflow demonstrates how to integrate data from each experiment to build the final structure.
Mandatory Visualization: Logic of Structural Elucidation
Step-by-Step Interpretation:
-
¹H NMR Analysis: The ¹H spectrum should display four distinct signals corresponding to the three methylene (CH₂) groups and the glycine α-CH₂.
-
Signal at ~3.74 ppm: Integrates to 2H and appears as a singlet. This is characteristic of the glycine α-protons (H-6), which have no adjacent protons to couple with.[1][14]
-
Signals at ~2.30, ~1.84, and ~2.20 ppm: These three signals, each integrating to 2H, belong to the glutaryl moiety. Based on splitting patterns, the central H-3 protons (~1.84 ppm) will appear as a quintet (or multiplet) due to coupling to both H-2 and H-4. The H-2 and H-4 protons will appear as triplets.
-
-
¹³C NMR and Edited HSQC Analysis: The proton-decoupled ¹³C spectrum will show 5-6 distinct signals (depending on the resolution and potential overlap of the carboxyl carbons).
-
Carbonyl Region (>170 ppm): Three signals for C-1, C-5, and C-7 are expected.
-
Aliphatic Region (20-50 ppm): Three signals for C-2, C-3, C-4, and C-6 are expected.
-
An Edited HSQC experiment is invaluable here.[15] It will show positive correlations (e.g., red peaks) for CH/CH₃ and negative correlations (e.g., blue peaks) for CH₂ groups. In this case, all four aliphatic signals will appear as CH₂ signals, confirming their identity and correlating them to their attached protons.
-
-
COSY Analysis: This experiment confirms proton-proton connectivities.[16][17]
-
A clear cross-peak will be observed between the triplet at ~2.30 ppm (H-2) and the quintet at ~1.84 ppm (H-3).
-
Another cross-peak will connect the quintet at ~1.84 ppm (H-3) and the triplet at ~2.20 ppm (H-4).
-
These correlations definitively establish the -CH₂(2)-CH₂(3)-CH₂(4)- spin system of the glutaryl backbone. The glycine singlet (H-6) will show no cross-peaks, confirming it is an isolated spin system.
-
-
HMBC Analysis: This is the crucial final step to connect the fragments across the non-protonated quaternary carbons (amide and carboxyls).[18][19]
-
Connecting the Glycine Unit: The glycine protons (H-6, ~3.74 ppm) should show a strong correlation to the glycine carboxyl carbon (C-7, ~178 ppm) and, critically, to the amide carbonyl carbon (C-5, ~175 ppm). This three-bond correlation (³J) unambiguously links the glycine nitrogen to the glutaryl carbonyl.
-
Confirming the Glutaryl Unit: The H-4 protons (~2.20 ppm) will show a two-bond (²J) correlation to the amide carbonyl (C-5), confirming the other side of the amide linkage. They will also show correlations to C-3 and C-2. The H-2 protons will show correlations to C-1, C-3, and C-4.
-
Table 3: Summary of Key 2D NMR Correlations for Structural Confirmation
| Experiment | Observed Correlation | Structural Information Confirmed |
| COSY | H-2 ↔ H-3 | Connectivity within the glutaryl chain. |
| H-3 ↔ H-4 | ||
| HSQC | H-6 ↔ C-6 | Direct one-bond C-H connections. |
| H-2,3,4 ↔ C-2,3,4 | ||
| HMBC | H-6 → C-5, C-7 | Links glycine CH₂ to both its own carboxyl and the amide carbonyl. |
| H-4 → C-5, C-3 | Confirms the glutaryl-amide bond connection. | |
| H-2 → C-1, C-3, C-4 | Confirms the glutaryl chain and its terminal carboxyl group. |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the systematic protocols for sample preparation, data acquisition, and interpretation outlined in this note, researchers can achieve unambiguous assignment of all proton and carbon resonances, leading to complete and confident structural confirmation of the molecule. This robust workflow is broadly applicable to the structural analysis of other small, polar metabolites.
References
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Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]
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von Morze, C., et al. (2018). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... ResearchGate. [Link]
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Sheinerman, F. B., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. [Link]
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Malthouse, J. P. G., et al. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the... ResearchGate. [Link]
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Biological Magnetic Resonance Bank (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. [Link]
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Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites. [Link]
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The Royal Society of Chemistry (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Publishing. [Link]
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Open Access Pub (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism. [Link]
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Yesin, M. G., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link]
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Clark, L., et al. (2017). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal. [Link]
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University of Ottawa NMR Facility (n.d.). Long-range heteronuclear correlation. uOttawa. [Link]
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SpectraBase (n.d.). Glycylglycine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). HMDB. [Link]
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Markley, J. L., et al. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology. [Link]
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CEITEC (n.d.). Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]
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Columbia University NMR Core Facility (n.d.). HSQC and HMBC. Columbia University. [Link]
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Akine, A. A., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. South African Journal of Chemistry. [Link]
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Li, M., et al. (2020). NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States. Metabolites. [Link]
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ResearchGate (n.d.). The 13C NMR chemical shifts (8c, ppm relative to TMS) and direct... ResearchGate. [Link]
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Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]
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University of Wisconsin-Madison Department of Chemistry (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
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Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). HMDB. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
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The Organic Chemistry Tutor (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Szalontai, B., et al. (2023). NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. Scientific Reports. [Link]
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San Diego State University NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU. [Link]
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Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]
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The Organic Chemistry Tutor (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. YouTube. [Link]
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Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. [Link]
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Starks, C. M., et al. (2011). Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis. Science. [Link]
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Troubleshooting & Optimization
Technical Support Center: Glutarylglycine Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Glutarylglycine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.
Understanding Matrix Effects in this compound Analysis
This compound is a polar N-acyl-alpha amino acid that can be found in biological fluids such as urine and plasma. An elevated level of this compound can be indicative of inborn errors of metabolism, such as glutaric acidemia type II. Accurate quantification of this compound is crucial for clinical diagnosis and research. However, like many small polar molecules, its analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by a phenomenon known as "matrix effects."
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of your assay.[1][2][3][4] For a highly polar and potentially low-abundance analyte like this compound, which has a predicted logP between -0.82 and -1.1 and a strongest acidic pKa of 3.47, these effects can be particularly pronounced.[5]
This guide will walk you through identifying, troubleshooting, and mitigating matrix effects in your this compound mass spectrometry experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during this compound analysis.
Issue 1: Poor Sensitivity or No Detectable Peak for this compound
Possible Cause: Significant ion suppression from matrix components.
Explanation: this compound, being a polar molecule, often elutes early in traditional reversed-phase chromatography, where many other polar matrix components (salts, phospholipids, other small organic acids) also elute. This co-elution leads to competition for ionization in the mass spectrometer's source, resulting in a suppressed signal for your analyte of interest.[3][4]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For an acidic analyte like this compound, a mixed-mode or a specific polymeric SPE sorbent can be used to retain the analyte while washing away interfering compounds.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering matrix components are less soluble. The choice of solvent is critical and will depend on the sample matrix.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing matrix components other than proteins and may not be sufficient for eliminating ion suppression for polar analytes.[6]
-
-
Improve Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for polar compounds like this compound.[7][8] It uses a polar stationary phase and a mobile phase with a high organic content, which allows for better retention and separation of polar analytes from interfering matrix components.[7][8]
-
Gradient Optimization: If using reversed-phase LC, a shallow gradient at the beginning of the run can help to separate this compound from other early-eluting compounds.
-
UPLC/UHPLC: Using ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which can help to separate the analyte from interfering matrix components, thus reducing ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects.[9][10] By monitoring the ratio of the analyte to the SIL-IS, you can compensate for signal variations caused by ion suppression.[9][10]
Issue 2: High Variability in Peak Area Between Replicate Injections
Possible Cause: Inconsistent matrix effects or sample preparation.
Explanation: High variability in your results, even with a SIL-IS, can indicate that the matrix effect is not uniform across your samples or that your sample preparation is not reproducible. This can be particularly problematic when dealing with complex and variable matrices like urine.[11][12][13]
Solutions:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., pooled blank urine or plasma). This helps to ensure that the calibrators and the samples experience similar matrix effects. A "surrogate matrix" of un-derivatized urine has been successfully used for acylglycine analysis.[14]
-
Standard Addition: For particularly complex matrices where a representative blank matrix is unavailable, the standard addition method can be employed. This involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix.
-
Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to improve reproducibility and minimize human error.
-
Evaluate Sample Preparation Robustness: Test your sample preparation method with different batches of blank matrix to ensure it performs consistently.
Issue 3: Unexpected Peak Splitting or Shift in Retention Time
Possible Cause: Matrix-induced chromatographic effects.
Explanation: In some cases, matrix components can interact with the analyte or the stationary phase in a way that alters the analyte's retention time or peak shape.[15] This can lead to misidentification of the analyte and inaccurate integration.
Solutions:
-
Thorough Sample Cleanup: As with other matrix-related issues, a more rigorous sample cleanup procedure is the best solution to remove the interfering components.
-
Column Wash and Re-equilibration: Ensure that your LC column is thoroughly washed and re-equilibrated between injections to prevent the buildup of matrix components that could affect chromatography.
-
Investigate Different Column Chemistries: If the problem persists, trying a different column with a different stationary phase chemistry may help to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound in urine?
A1: For a complex matrix like urine, a multi-step approach is often necessary. A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust strategy. For this compound, a mixed-mode SPE cartridge that combines both ion-exchange and reversed-phase retention mechanisms can provide excellent cleanup. This allows for the removal of both polar and non-polar interferences.
Q2: Is derivatization necessary for this compound analysis?
A2: While not always necessary, derivatization can be a powerful tool to improve the chromatographic and mass spectrometric properties of this compound. Derivatization can:
-
Increase hydrophobicity: This improves retention on reversed-phase columns, moving the analyte away from the void volume and potential interferences.
-
Enhance ionization efficiency: Certain derivatizing agents can introduce a readily ionizable group, leading to a stronger signal in the mass spectrometer.
-
A study on acylglycines in urine utilized a derivatization reagent to improve detection sensitivity.[14] Another study on amino acids in plasma used precolumn derivatization for HPLC analysis.[16]
Q3: How do I choose an appropriate internal standard for this compound?
A3: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., with 13C or 15N).[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave the same way during sample preparation and chromatography and experience the same degree of ion suppression.[9][10] If a SIL-IS is not available, a structural analog can be used, but it is crucial to validate that it behaves similarly to this compound in your specific matrix and analytical conditions.
Q4: Can I use a simple "dilute-and-shoot" method for this compound in plasma?
A4: While "dilute-and-shoot" is a fast and simple approach, it is generally not recommended for accurate quantification of low-level analytes in complex matrices like plasma due to the high potential for significant matrix effects.[17] The high concentration of salts, proteins, and phospholipids in plasma will likely cause severe ion suppression. A more thorough sample preparation method is highly recommended to ensure data quality.
Q5: How can I quantitatively assess the extent of matrix effects in my method?
A5: A post-extraction spike experiment is a common method to quantify matrix effects. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a clean solvent. The ratio of these two peak areas gives you a quantitative measure of the matrix effect (ion suppression or enhancement).
Data Presentation and Experimental Protocols
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Pros | Cons | Recommended For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[6] | Low selectivity, may not remove all interfering matrix components, potential for analyte loss through co-precipitation.[6] | Initial screening or when high accuracy is not critical. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and other highly polar interferences, can concentrate the analyte. | Can be labor-intensive, requires optimization of solvent systems, may not be suitable for all analytes. | Samples with high salt content, when a moderate level of cleanup is required. |
| Solid-Phase Extraction (SPE) | High selectivity, excellent for removing a wide range of interferences, can be automated.[6] | More expensive and time-consuming than PPT or LLE, requires method development to select the appropriate sorbent and elution conditions.[6] | Quantitative bioanalysis where high accuracy and precision are required. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Human Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Mixed-mode anion exchange SPE cartridges
-
Urine sample
-
Internal Standard (Stable Isotope-Labeled this compound)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Deionized water
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution and vortex.
-
Acidify the sample by adding 50 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Decision Workflow for Sample Preparation
The following diagram provides a decision-making workflow to help you select the most appropriate sample preparation strategy for your this compound analysis.
Caption: Decision tree for selecting a sample preparation method.
References
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000590). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- St-Pierre, B., & Chappuis, P. (2013). Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. Journal of the American Society for Mass Spectrometry, 24(9), 1365–1375.
- Huppertz, B., & Schänzer, W. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 47(5), 456-464.
- Gu, H., Liu, Y., & Wang, J. (2012). Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine. Analytica Chimica Acta, 753, 56-63.
- Huppertz, B., & Schänzer, W. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 47(5), 456-464.
- Wickremsinhe, E. R., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.
- Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
- Zhang, P., et al. (2022). Glycine additive enhances sensitivity for N- and O-Glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry. Analytical Chemistry, 94(33), 11557-11565.
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Cheméo. (n.d.). Chemical Properties of Glycylglycylglycylglycine (CAS 637-84-3). Retrieved from [Link]
- Zaia, J. (2010). Targeted analysis of glycomics liquid chromatography/mass spectrometry data.
- Kern, S., et al. (2016). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry.
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ResearchGate. (n.d.). Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. Retrieved from [Link]
- Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510.
- Li, Y., et al. (2024). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry.
- Piraud, M., et al. (2011). Amino acid profiling for the diagnosis of inborn errors of metabolism. Methods in Molecular Biology, 708, 25-53.
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Guidelines for Biological Fluid Sample Collection and Integrity Assurance. (n.d.). Retrieved from [Link]
- Wang, C., et al. (2008). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
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Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. (n.d.). Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- Tang, Y. B., et al. (2012). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells.
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Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. (n.d.). Retrieved from [Link]
- Tang, Y. B., et al. (2012). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells.
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National Center for Biotechnology Information. (n.d.). Glycine. PubChem. Retrieved from [Link]
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The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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- Peters, S. R., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
- Kim, Y. H., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM.
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The Bumbling Biochemist. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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European Bioinformatics Institute. (n.d.). This compound (CHEBI:165861). Retrieved from [Link]
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Technical Support Center: Improving Glutarylglycine Detection Sensitivity in Biofluids
Introduction
Welcome to the technical support guide for the sensitive detection of Glutarylglycine (GG) in biological fluids. This compound is a critical biomarker for certain inborn errors of metabolism, such as Glutaric Acidemia Type II.[1] Its accurate and sensitive quantification is paramount for early diagnosis and monitoring of therapeutic interventions. However, as a small, polar dicarboxylic acid, GG presents several analytical challenges, including poor retention in reversed-phase chromatography, low ionization efficiency in mass spectrometry, and significant interference from complex biological matrices like plasma and urine.[2][3]
This guide is designed for researchers, clinical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies to overcome common obstacles and enhance the sensitivity and reliability of your this compound assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound at low concentrations?
A: The primary challenge stems from its chemical properties. This compound is a polar molecule with two carboxylic acid groups and a molecular weight of 189.17 g/mol .[4][5] This polarity makes it difficult to retain on standard C18 reversed-phase chromatography columns, causing it to elute early with other polar matrix components, which can lead to ion suppression.[6][7] Furthermore, its native structure may exhibit low ionization efficiency in electrospray ionization (ESI), making it difficult to detect at the low nanomolar concentrations often required for clinical assessment.
Q2: Which biofluids are typically used for this compound analysis?
A: Urine is the most common matrix due to the higher concentrations of excreted organic acids.[1][3] However, plasma or serum can also be used and may be essential for certain metabolic studies.[8][9] Each matrix presents unique challenges; urine has high salt content and variability in pH and concentration, while plasma is rich in proteins and phospholipids that must be removed.[10]
Q3: Is a derivatization step necessary for improving sensitivity?
A: While not strictly mandatory, chemical derivatization is a highly effective strategy for enhancing sensitivity by several orders of magnitude.[11][12] Derivatization can improve chromatographic retention, increase ionization efficiency by adding a readily ionizable group, and create more specific, higher mass fragments during MS/MS analysis, moving the analyte out of the low-mass interference region.[11]
Q4: What is the best type of internal standard for this compound quantification?
A: A stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₅,¹⁵N₁, is the gold standard. A SIL internal standard co-elutes with the native analyte and experiences nearly identical effects from sample preparation inefficiencies and matrix-induced ion suppression or enhancement.[13] This allows for the most accurate correction and reliable quantification. If a SIL-IS is unavailable, a structural analog with similar chemical properties may be used, but requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[13][14]
Part 2: Troubleshooting Guide: From Sample to Signal
This section is structured to follow a typical analytical workflow, addressing specific problems you may encounter at each stage.
Workflow Overview: this compound Analysis
The following diagram illustrates the general workflow for GG analysis in biofluids.
Sources
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000590) [hmdb.ca]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H11NO5 | CID 23592950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Glutarylglycine analytical standard 17686-38-3 [sigmaaldrich.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Glutarylglycine liquid chromatography.
Technical Support Center: Glutarylglycine Analysis
Introduction: The Challenge of Analyzing this compound
This compound is a polar, dicarboxylic acid analyte that presents unique challenges in reversed-phase liquid chromatography. Its structure, featuring two carboxylic acid functional groups, makes its retention and peak shape highly sensitive to mobile phase conditions, particularly pH. Furthermore, its ability to interact with active sites on the column stationary phase and chelate with trace metals in the system can lead to a variety of peak shape distortions. This guide provides a structured, in-depth approach to troubleshooting and resolving these common issues, empowering researchers to achieve robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
Peak tailing, where the latter half of the peak is broader than the front half, is the most frequently encountered issue when analyzing polar acidic compounds like this compound. This asymmetry can compromise peak integration and reduce analytical accuracy. The tailing is typically rooted in three distinct chemical phenomena.
Answer Breakdown:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanols can become deprotonated (SiO⁻), creating negatively charged sites.[1][2] The ionized carboxylate groups on this compound can then undergo a secondary ionic interaction with these sites. This mixed-mode retention mechanism (hydrophobic and ionic) causes some analyte molecules to be retained longer than others, resulting in a tailing peak.[3][4][5]
-
Inappropriate Mobile Phase pH: this compound has two carboxylic acid groups, each with a distinct pKa value. If the mobile phase pH is set too close to either pKa, the analyte will exist as a mixture of ionized and non-ionized forms in equilibrium.[6][7] This simultaneous elution of multiple species leads to significant peak broadening and tailing.[8] For optimal peak shape, the mobile phase pH should be adjusted to ensure this compound is in a single, stable ionic state.
-
Trace Metal Contamination: The dual carboxyl groups on this compound form a structure that can effectively chelate with metal ions.[9] Trace metals (e.g., iron, titanium, stainless steel components) can leach from the HPLC system's pump, tubing, frits, or even from the silica of the column itself.[9][10] When this compound chelates with these metal ions on the column, its elution is delayed, causing severe peak tailing.[11][12]
`dot graph TD { A[Peak Tailing Observed for this compound] --> B{Is Mobile Phase pH < 2 units from pKa?}; B -- Yes --> C[Adjust pH to be >= 2 units below lowest pKa]; B -- No --> D{Is a modern, high-purity, end-capped column being used?}; D -- No --> E[Switch to a modern, well-end-capped column to minimize silanol interactions]; D -- Yes --> F{Suspect Metal Contamination?}; F -- Yes --> G[Implement EDTA wash or add low-concentration EDTA to mobile phase]; F -- No --> H[Consider Mass Overload. Reduce sample concentration/injection volume];
} `
Q2: How do I select and optimize the mobile phase pH to improve peak shape?
Controlling the mobile phase pH is the most critical step for achieving a sharp, symmetrical peak for this compound. The goal is to suppress the ionization of both carboxylic acid groups, forcing the analyte into a single, neutral state that interacts predictably with the reversed-phase stationary phase.
Answer Breakdown:
The "rule of thumb" in chromatography is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure over 99% of the analyte is in a single ionic form.[13] this compound, as a dicarboxylic acid, will have two pKa values (pKa1 and pKa2), estimated to be around 3.5 and 4.7, respectively.
-
At pH > 5.7: Both carboxyl groups are deprotonated (doubly negative charge).
-
At pH between ~3.5 and ~4.7: The molecule exists in a mixture of states. This is the worst pH range for peak shape.[6]
-
At pH < 2.5: Both carboxyl groups are fully protonated (neutral). This is the ideal state for reversed-phase chromatography, as it minimizes secondary silanol interactions and ensures a single analyte species.[5][14]
Table 1: Effect of Mobile Phase pH on this compound State and Peak Shape
| Mobile Phase pH | Dominant this compound Form | Interaction with C18 Column | Expected Peak Shape |
|---|---|---|---|
| > 5.7 | Fully ionized (di-anion) | Poor retention, high potential for ionic interaction with silanols | Poor, likely tailing |
| 3.5 - 4.7 | Mixture of ionized species | Multiple retention mechanisms occurring simultaneously | Very broad, potentially split or severe tailing |
| < 2.5 | Fully protonated (neutral) | Optimal hydrophobic retention, suppressed silanol interaction | Sharp and symmetrical (Ideal) |
`dot graph G { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} `
Experimental Protocol 1: Mobile Phase pH Optimization
-
Prepare Aqueous Stock Buffers: Prepare 100mM stock solutions of phosphate buffer at pH 2.0, 2.5, and 3.0. Use an acid like phosphoric acid to adjust the pH of the aqueous component before adding the organic modifier.
-
Test Initial Conditions: Start with a mobile phase of 0.1% Formic Acid in water (approximates pH 2.8) mixed with acetonitrile.
-
Systematic pH Evaluation:
-
Run the analysis using a mobile phase buffered at pH 3.0.
-
Flush the system and column thoroughly.
-
Run the analysis using a mobile phase buffered at pH 2.5.
-
Flush the system and column thoroughly.
-
Run the analysis using a mobile phase buffered at pH 2.0.
-
-
Analyze Results: Compare the chromatograms. The peak tailing factor should decrease significantly as the pH is lowered. Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) while maintaining adequate retention.
Q3: I've lowered my mobile phase pH to 2.5, but the peak tailing persists. Could metal contamination be the problem?
Yes. If pH optimization does not resolve the issue, metal chelation is a highly probable cause. This issue is often overlooked but is common for analytes with chelating functional groups like dicarboxylic acids.[9][12]
Answer Breakdown:
Metal ions can create active sites on the column where this compound binds strongly, leading to tailing. This is especially true on columns that are not specifically designed to be metal-free or after extended use where system components may have corroded. The solution is to either remove the metal ions from the system or to add a stronger chelating agent to the mobile phase to "mask" the analyte from the metal ions. Ethylenediaminetetraacetic acid (EDTA) is an excellent agent for this purpose.[10][11]
Experimental Protocol 2: System Passivation and Chelation
Objective: To remove interfering metal ions from the HPLC system and column to improve the peak shape of metal-sensitive compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
EDTA (Disodium salt is common)
-
Nitric Acid (for more aggressive passivation, optional and requires caution)
Procedure:
-
Remove the Column: Disconnect the column and replace it with a union. The initial system flush should not pass through your analytical column.
-
Prepare the Flushing Solution: Prepare a solution of 0.1 mM EDTA in HPLC-grade water. This low concentration is typically sufficient and avoids potential MS suppression if applicable.[11]
-
System Flush:
-
Purge all pump lines with the EDTA solution.
-
Flush the entire system (pump, injector, tubing) at a moderate flow rate (e.g., 1-2 mL/min) for 60-90 minutes.
-
-
Reinstall Column and Equilibrate:
-
Flush the system with your initial mobile phase (without EDTA) to remove the flushing solution.
-
Reconnect the column.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Test Analysis: Inject your this compound standard and observe the peak shape. A significant improvement indicates that metal contamination was the root cause.
-
Preventative Measure (Optional): For ongoing analysis, consider adding a very low concentration of EDTA (e.g., 5-10 µM) to your mobile phase.[10][11] This acts as a continuous cleaning agent, chelating any new metal ions that may be introduced.
Q4: My this compound peak is fronting. What is the cause?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to a different set of issues, primarily related to overload or solvent mismatch.[15][16]
Answer Breakdown:
-
Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase at the column inlet. The excess molecules cannot properly partition between the mobile and stationary phases and are swept down the column prematurely, causing the front of the peak to broaden.[17][18]
-
Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape becomes more symmetrical at lower concentrations, you have confirmed mass overload. Adjust your sample concentration accordingly.[15]
-
-
Sample Solvent Incompatibility: This is a very common cause of fronting for early-eluting peaks. If your sample is dissolved in a solvent that is significantly "stronger" (i.e., more organic in reversed-phase) than your mobile phase, it disrupts the partitioning process at the column inlet.[19][20] The strong solvent carries the analyte band down the column in a distorted way, leading to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume as small as possible.
-
Q5: I'm observing broad or split peaks for this compound. What should I investigate?
Broad or split peaks indicate a more severe problem, which can be either chemical or physical in nature.[21]
Answer Breakdown:
-
Severe pH Mismatch: If your mobile phase pH is almost exactly at one of the pKa values of this compound, you will see a severely broadened or split peak as the two ionic forms are partially separated on the column.[7][13] Review the pH optimization protocol (Q2).
-
Column Void or Channeling: A physical void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH).[22] This creates a disruption in the flow path, causing the sample band to split or distort.
-
Troubleshooting: Disconnect the column and inspect the inlet. If you see a visible void, the column is damaged and needs to be replaced.[22] Sometimes, carefully reversing and flushing the column at a low flow rate can resolve a blockage on the inlet frit, but it will not fix a void in the packing bed.[23]
-
-
Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing a malformed peak shape for all analytes.[23]
Table 2: Summary of Troubleshooting Actions
| Peak Shape Problem | Primary Suspected Cause(s) | Initial Action(s) to Take |
|---|---|---|
| Tailing | Secondary Silanol Interaction, Incorrect pH, Metal Chelation | 1. Lower mobile phase pH to < 2.5. 2. Perform EDTA system wash. 3. Switch to a modern, end-capped column. |
| Fronting | Mass Overload, Sample Solvent Incompatibility | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. |
| Broad / Split | Severe pH Mismatch, Column Void, Blocked Frit | 1. Re-verify mobile phase pH is not near a pKa. 2. Replace the column if a void is suspected. 3. Install a guard column and filter samples. |
References
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
-
MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography Online. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
Dolan, J. W. Peak Fronting . . . Some of the Time. LCGC International. [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Nomura, A., et al. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Element Lab Solutions. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Feng, W., et al. (2014). Influence and Elimination of Metal Complexation on HPLC Analysis of Oxalic Acid. Journal of Chongqing University. [Link]
-
Studzińska, S., et al. (2015). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH. [Link]
-
ResearchGate. Effect of mobile phase pH and organic content on retention times and...[Link]
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. [Link]
-
PubChem - NIH. This compound. [Link]
-
ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Universiti Kebangsaan Malaysia. High Performance Liquid Chromatography of Metal- Pyrrolidine Dithiocarbamate After Solid Phase Extraction. [Link]
-
Dolan, J. W. Peak Shape Problems. LCGC International. [Link]
-
PubChemLite. This compound (C7H11NO5). [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
EMBL-EBI. This compound (CHEBI:165861). [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0000590). [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. researchgate.net [researchgate.net]
- 3. | ChromaNik Technologies [chromanik.co.jp]
- 4. lctsbible.com [lctsbible.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromtech.com [chromtech.com]
- 9. silcotek.com [silcotek.com]
- 10. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 11. mtc-usa.com [mtc-usa.com]
- 12. Influence and Elimination of Metal Complexation on HPLC Analysis of Oxalic Acid [journal.ecust.edu.cn]
- 13. silicycle.com [silicycle.com]
- 14. agilent.com [agilent.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. chemtech-us.com [chemtech-us.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. halocolumns.com [halocolumns.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Sample Preparation for Glutarylglycine Analysis
Welcome to the technical support center for the analysis of Glutarylglycine (GG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical pre-analytical phase of GG quantification. Accurate and reproducible sample preparation is paramount for reliable data in both research and clinical settings. This guide synthesizes field-proven insights and established methodologies to empower you to overcome common challenges and optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have before embarking on your this compound analysis.
Q1: What are the most common analytical platforms for this compound analysis and how does this choice impact sample preparation?
A1: The two most prevalent analytical platforms for this compound (GG) analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Your choice of platform dictates the sample preparation strategy.
-
GC-MS requires analytes to be volatile and thermally stable. Since GG is a polar and non-volatile molecule, a crucial step in the sample preparation for GC-MS is derivatization .[1] This chemical modification process converts GG into a more volatile and less polar compound suitable for gas chromatography.[2] Common derivatization techniques for organic acids and amino acid-containing compounds include silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3][4]
-
LC-MS/MS is a powerful technique for analyzing polar molecules like GG directly in their native form, often without the need for derivatization.[5][6] This simplifies the sample preparation process. However, LC-MS/MS is highly susceptible to matrix effects , where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of GG, leading to inaccurate quantification.[7] Therefore, sample preparation for LC-MS/MS focuses on the efficient removal of interfering matrix components.[7]
Q2: What are the primary challenges I can expect when preparing plasma or urine samples for this compound analysis?
A2: The main challenges in preparing biological samples for GG analysis are:
-
High Protein Content (Plasma/Serum): Proteins constitute a significant portion of plasma and serum and can interfere with the analysis by precipitating in the analytical column or ion source.[8] Therefore, efficient protein removal is a critical first step for plasma samples.
-
Matrix Effects (LC-MS/MS): As mentioned, endogenous molecules in both plasma and urine can co-elute with GG and affect its ionization, leading to inaccurate results.[7] Minimizing matrix effects is a key consideration in method development.
-
Analyte Stability: The stability of GG in biological samples during collection, storage, and processing is crucial for accurate quantification. Factors like storage temperature and freeze-thaw cycles can potentially affect the concentration of metabolites.[9][10][11]
-
Low Endogenous Concentrations: Depending on the biological question, the endogenous levels of GG may be low, requiring a sample preparation method that includes an enrichment step to achieve the necessary analytical sensitivity.
Q3: How should I store my urine and plasma samples to ensure the stability of this compound?
A3: Proper sample storage is critical to maintain the integrity of the analyte. While specific stability studies for this compound are not extensively published, general recommendations for metabolites in biological fluids should be followed. For long-term storage, it is recommended to keep urine and plasma samples at -80°C.[9] Studies on other metabolites have shown that storage at -20°C or 4°C for up to 24 hours can be acceptable for many compounds.[9] However, to minimize the risk of degradation, it is best practice to process samples as soon as possible after collection or to freeze them immediately at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of certain metabolites.[11]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your sample preparation workflow.
Issue 1: Low Recovery of this compound
Symptom: The quantified amount of this compound in your quality control (QC) samples is consistently lower than the expected concentration.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Extraction | The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for the physicochemical properties of this compound, a polar dipeptide. | For Protein Precipitation (PPT): While simple, PPT can sometimes lead to co-precipitation of the analyte with the proteins, resulting in lower recovery.[12] Experiment with different organic solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios (a 3:1 or 5:1 ratio is common) to find the optimal conditions for GG.[8] For Liquid-Liquid Extraction (LLE): The choice of organic solvent and the pH of the aqueous phase are critical. For a polar compound like GG, a more polar extraction solvent may be required. Adjusting the pH of the sample can also improve partitioning. For Solid-Phase Extraction (SPE): Ensure the chosen SPE cartridge chemistry is appropriate for retaining and eluting GG. A mixed-mode or ion-exchange sorbent may be more effective than a simple reversed-phase (C18) sorbent.[13] |
| Incomplete Derivatization (GC-MS) | For GC-MS analysis, the derivatization reaction may be incomplete, leaving a portion of the GG in its non-volatile form. This can be due to the presence of moisture, incorrect reaction temperature or time, or expired reagents.[1][4] | Ensure your sample is completely dry before adding the derivatization reagent. Optimize the reaction conditions, including temperature and incubation time. Use fresh, high-quality derivatization reagents. A common silylating agent for compounds with active hydrogens is BSTFA, often with a catalyst like TMCS.[3][4][14] |
| Analyte Adsorption | This compound may adsorb to the surface of plasticware or glassware, especially at low concentrations. | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also help to minimize adsorption. |
| Analyte Degradation | Although generally stable, prolonged exposure to extreme pH or high temperatures during sample processing could potentially lead to the degradation of GG. | Process samples promptly and avoid prolonged exposure to harsh conditions. Keep samples on ice when possible. |
Issue 2: High Variability in Results (%RSD > 15%)
Symptom: Replicate injections of the same sample or QC samples show poor precision, with a high relative standard deviation (%RSD).
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inconsistent Sample Handling | Minor variations in pipetting, vortexing, or incubation times between samples can introduce significant variability. | Standardize every step of your sample preparation protocol. Use calibrated pipettes and ensure consistent mixing and incubation for all samples. Automation can significantly improve reproducibility.[15] |
| Matrix Effects (LC-MS/MS) | Variability in the composition of the biological matrix between different samples can lead to inconsistent ion suppression or enhancement, resulting in high %RSD. | Implement strategies to mitigate matrix effects. This can include: - More effective sample cleanup: Consider using a more rigorous extraction method like SPE to remove a broader range of interfering compounds. - Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data processing. This is the most effective way to compensate for matrix effects. - Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples. |
| Incomplete Protein Precipitation | If protein precipitation is incomplete, the remaining proteins can interfere with the analytical column and detector, leading to inconsistent results. | Ensure thorough mixing of the sample with the precipitation solvent. Allow sufficient time for the proteins to precipitate before centrifugation or filtration.[16] |
Experimental Protocols
Here are detailed, step-by-step methodologies for common sample preparation techniques for this compound analysis.
Protocol 1: Protein Precipitation for this compound in Plasma (for LC-MS/MS)
This protocol is a simple and rapid method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma samples
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm) or filter vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Addition of Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).[8][12]
-
Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and efficient protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.
-
Filtration (Optional but Recommended): For cleaner samples, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This will remove any remaining particulate matter.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine (for LC-MS/MS or GC-MS)
This protocol provides a more thorough cleanup of urine samples, which is beneficial for reducing matrix effects in LC-MS/MS and for preparing a clean extract for derivatization in GC-MS. A mixed-mode anion exchange SPE is often suitable for organic acids.
Materials:
-
Urine samples
-
Mixed-mode or anion exchange SPE cartridges
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% formic acid in methanol)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any sediment. Dilute the urine (e.g., 1:1 with deionized water) to reduce matrix viscosity.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove unretained, interfering compounds.
-
Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution/Derivatization:
-
For LC-MS/MS: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water) for injection.
-
For GC-MS: The dried, clean extract is now ready for the derivatization procedure (see Protocol 3).
-
Protocol 3: Derivatization of this compound for GC-MS Analysis
This protocol describes a common silylation procedure to make this compound amenable to GC-MS analysis.
Materials:
-
Dried sample extract (from Protocol 2 or another extraction method)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (as a solvent)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Preparation: Ensure all glassware is completely dry. The derivatization reagent is highly sensitive to moisture.
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of pyridine or acetonitrile.
-
Addition of Derivatization Reagent: Add 50 µL of BSTFA + 1% TMCS to the sample.[3][4]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Workflow for this compound Sample Preparation and Analysis
Caption: General workflows for plasma and urine sample preparation for this compound analysis by LC-MS/MS or GC-MS.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical flow for troubleshooting low recovery of this compound during sample preparation.
References
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Scientific Research Publishing. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]
-
A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. PubMed Central. [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]
-
GC Derivatization. Chromatography Research Supplies, Inc.. [Link]
-
Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. Biotage. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Plasma deproteinization by precipitation and filtration in the 96-well format. PubMed. [Link]
-
A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. [Link]
-
LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. PubMed Central. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed Central. [Link]
-
Stability of targeted metabolite profiles of urine samples under different storage conditions. Springer. [Link]
-
Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. PubMed. [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]
-
Plasma deproteinization by precipitation and filtration in the 96-well format. ResearchGate. [Link]
-
Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Stability of Selected Biochemical Analytes in Plasma Samples Stor. Longdom Publishing. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. ResearchGate. [Link]
-
Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method. Journal of Applied Pharmaceutical Science. [Link]
-
Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography. PubMed. [Link]
-
Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. PubMed Central. [Link]
-
Validating Body Fluid Tests in the Clinical Chemistry Laboratory. Mayo Foundation for Medical Education and Research. [Link]
-
An automated fluorometric method for analysis of glycine in biological fluids. PubMed. [Link]
-
Correlation of the levels of glycosaminoglycans between urine and dried urine in filter paper samples and their stability over time under different storage temperatures. PubMed. [Link]
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Technical Support Center: Glutarylglycine Stability in Clinical Samples
Welcome to the technical support center dedicated to ensuring the pre-analytical stability of glutarylglycine in your clinical research. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and reproducibility in their metabolomics data. Here, we will address common challenges and questions regarding the handling and storage of clinical samples for this compound analysis.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles of this compound stability.
Q1: What is this compound, and why is its stability a concern?
This compound is an acylglycine, a type of metabolite formed from the conjugation of glutaric acid and glycine. Acylglycines are typically involved in the metabolism of fatty acids and amino acids; specifically, this compound is associated with lysine metabolism. Its concentration in biofluids like urine and plasma can be a critical biomarker for certain inborn errors of metabolism, such as Glutaric Acidemia Type II.
Ensuring its stability is paramount because, like many biological molecules, this compound is susceptible to degradation after sample collection. This degradation can be caused by enzymatic activity remaining in the sample or by chemical instability, leading to artificially low and inaccurate measurements.[1][2] Accurate quantification is essential for correct diagnosis, patient monitoring, and reliable research outcomes.
Q2: What are the primary factors that can degrade this compound in my samples?
There are three main pre-analytical factors that can compromise the integrity of this compound:
-
Residual Enzymatic Activity: Enzymes such as proteases and amidases present in plasma, serum, or cells can continue to be active even after sample collection.[1] These enzymes can hydrolyze the peptide bond in this compound, breaking it down. This activity is a major reason why immediate and proper handling is crucial.
-
Temperature: Higher temperatures accelerate the rate of both enzymatic degradation and chemical hydrolysis.[3][4] Storing samples at room temperature or even at 4°C for extended periods can lead to significant changes in metabolite profiles.[5]
-
pH Fluctuations: Although less common in buffered biofluids, significant shifts in pH can affect the chemical stability of metabolites.
Q3: What is the ideal storage temperature for long-term stability?
For long-term storage (months to years), -80°C is the industry-standard and highly recommended temperature .[6][7][8] Storage at -20°C is not sufficient to halt all enzymatic and chemical processes, which can lead to metabolite degradation over time.[9][10] Studies have shown that while many metabolites are stable at -80°C for years, some sensitive compounds, including certain amino acids and lipids, can still undergo changes, highlighting the importance of a consistent and well-managed storage protocol.[2][8]
| Storage Condition | Expected Stability of this compound | Rationale |
| Room Temperature (~20-25°C) | Very Poor (Hours) | High enzymatic and chemical activity leads to rapid degradation.[5] |
| Refrigerated (4°C) | Poor (Hours to a few days) | Significantly slows, but does not stop, enzymatic activity.[7] Not suitable for anything other than short-term processing. |
| Frozen (-20°C) | Moderate (Weeks to Months) | Reduces enzymatic activity, but some degradation can still occur over the long term.[9][11] |
| Ultra-Low (-80°C) | Excellent (Years) | Considered the gold standard for biobanking and long-term metabolomics studies. Halts nearly all enzymatic activity.[2][6] |
| Liquid Nitrogen (-196°C) | Excellent (Indefinite) | Provides the highest level of stability by cryopreserving the sample. Often used for initial sample snap-freezing.[12] |
Part 2: Troubleshooting Guide - Addressing Common Issues
This section is designed to help you troubleshoot specific experimental problems in a question-and-answer format.
Q4: My this compound levels are consistently lower than expected in samples that have been stored for a while. What could be the cause?
This is a classic sign of sample degradation. Let's diagnose the potential causes using a systematic approach.
Metabolic processes do not stop the instant a sample is collected.[12] If there's a delay between collection and freezing or processing, endogenous enzymes can degrade this compound.
-
Solution: Implement a "quenching" step immediately after sample collection. Quenching is the rapid inactivation of enzymes.[13] For blood plasma, this typically means immediate centrifugation at low speeds (to prevent hemolysis) and separation, followed by snap-freezing the plasma in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C storage.[6] For cellular or tissue samples, quenching is even more critical and often involves washing with ice-cold saline followed by the addition of a cold organic solvent like methanol.[14]
As detailed in Q3, storage at -20°C is inadequate for long-term stability. If your samples were stored in a standard freezer, degradation is highly likely.
-
Solution: Ensure all samples are stored in a validated -80°C freezer. Monitor freezer performance to prevent temperature fluctuations.
Every time a sample is thawed, enzymes can become active again, and the physical stress of ice crystal formation can damage cellular structures, releasing degradative enzymes.[15] Even 2-3 freeze-thaw cycles can significantly alter the concentration of some metabolites.[7]
-
Solution: Aliquot samples into single-use volumes before the initial freeze.[1][16] This is a critical step. If you need to analyze a sample at multiple time points, use a fresh aliquot for each analysis. Never thaw and refreeze the master stock.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low this compound measurements.
Caption: Recommended workflow for processing clinical blood samples.
Protocol 2: Quality Control - Validating Your Storage Protocol
To ensure your storage protocol is effective, incorporate QC measures.
-
Baseline Characterization: When starting a new study, analyze a set of pooled QC samples (created by mixing a small amount of each study sample) immediately after processing to establish a baseline this compound concentration.
-
Long-Term Stability Assessment: Store aliquots of this same QC pool alongside your study samples at -80°C.
-
Periodic Analysis: At regular intervals (e.g., 6 months, 1 year, 2 years), thaw and analyze a new aliquot of the stored QC pool with your current batch of samples.
-
Evaluation: The this compound concentration in the stored QC samples should not deviate significantly (e.g., >15-20%) from the baseline value. A consistent downward trend indicates a systemic stability problem that must be addressed.
References
-
Haid, M., Muschet, C., Wahl, S., Römisch-Margl, W., Prehn, C., Möller, G., & Adamski, J. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Journal of Proteome Research, 17(1), 203–211.
-
Agilent Technologies. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent Application Note.
-
Metanotomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Metanotomics.
-
Wagner-Guk, A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
-
Kousin-Ezewu, O., et al. (2014). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Metabolites, 4(2), 266-283.
-
ResearchGate. (n.d.). Effects of repeated freeze-thawing on lipid metabolite stability in... ResearchGate.
-
West Coast Metabolomics Center. (n.d.). Metabolomics Study Design – Sample Handling & Storage. UC Davis.
-
Wagner-Guk, A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate.
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Pinto, J., et al. (2021). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Metabolites, 11(10), 659.
-
Lan, Y., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Analytical Chemistry, 95(24), 9037-9045.
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Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 244.
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Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon.
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ResearchGate. (n.d.). Sample preparation. a In the conventional quenching method for adherent... ResearchGate.
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technical Note.
-
Metabolomics Core Facility EMBL. (n.d.). Guide to sample cleanup and storage. EMBL.
-
ResearchGate. (n.d.). Posterior lysine degradation pathway starting from glutaryl-CoA. ResearchGate.
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000590). HMDB.
-
QIAGEN. (n.d.). Glutaryl-CoA Degradation. QIAGEN GeneGlobe.
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ResearchGate. (n.d.). Metabolites with significant concentration changes due to the pre-storage handling conditions of the samples. ResearchGate.
-
Haid, M., Muschet, C., Wahl, S., Römisch-Margl, W., Prehn, C., Möller, G., & Adamski, J. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C. Journal of Proteome Research, 17(1), 203–211.
-
Royal Society of Chemistry. (2020). On the degradation pathway of glyphosate and glycine. Environmental Science: Processes & Impacts.
-
Catalyst University. (2015, January 24). Biochemistry | Catabolism of Lysine to Glutaryl-S-CoA. YouTube.
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Palmer, E. J., et al. (2021). Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma. Metabolites, 11(11), 779.
-
ResearchGate. (n.d.). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate.
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Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 156.
-
El-Khatib, A. H., et al. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Analytical and Bioanalytical Chemistry, 415, 2969–2980.
-
Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. ResearchGate.
-
Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Thermo Fisher Scientific White Paper.
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Breier, M., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(12), 183.
-
ResearchGate. (n.d.). (PDF) A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine... ResearchGate.
-
Haid, M., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. PubMed.
-
Voehringer, P., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B, 939, 92-97.
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Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. PubMed.
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da Silva, A. S., et al. (2023). Influence of temperature and storage time on the stability of biochemical parameters in broilers. PLoS ONE, 18(7), e0288607.
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Kim, M. J., et al. (2018). Impact of Storage Stability on Soybean (Glycine max L.) Flour Stored in Different Conditions and Package Materials. Korean Journal of Crop Science, 63(4), 338-346.
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Prabakaran, M., et al. (2020). Effect of Storage Time and Temperature on Phenolic Compounds of Soybean (Glycine max L.) Flour. Foods, 9(8), 1109.
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Korean Society of Crop Science. (2018). Impact of Storage Stability on Soybean (Glycine max L.) Flour Stored in Different Conditions and Package Materials. Korean Journal of Crop Science.
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Peters, B. J., et al. (2020). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). Pharmaceutics, 12(4), 295.
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Identifying and minimizing interference in Glutarylglycine assays.
Introduction
Welcome to the technical support guide for Glutarylglycine (GG) assays. This compound is a critical biomarker for certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA-I), a condition resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][2] The accumulation of metabolites like glutaric acid and 3-hydroxyglutaric acid is a hallmark of this disease, leading to the formation and excretion of this compound.[3][4][5] Accurate quantification of GG in biological matrices such as urine and plasma is therefore essential for diagnosis and monitoring.
This guide is designed for researchers, clinical scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you identify and minimize interference in your experiments, ensuring the accuracy and reliability of your data. We will cover the two primary analytical platforms used for GG quantification: Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Metabolic Origin of this compound
Understanding the biochemical context of this compound is crucial for anticipating potential interferences. GG is an acylglycine formed when the metabolic intermediate Glutaryl-CoA accumulates and is subsequently conjugated with glycine.[3] This pathway becomes significant when the normal catabolism of amino acids lysine, hydroxylysine, and tryptophan is impaired.[1]
Caption: Metabolic pathway leading to this compound formation in Glutaric Aciduria Type I.
General Troubleshooting Workflow
Encountering unexpected or inconsistent results is a common challenge. Before diving into platform-specific issues, a systematic approach can help isolate the problem's source. This workflow applies to both ELISA and LC-MS/MS platforms.
Caption: A systematic workflow for troubleshooting unexpected results in this compound assays.
Platform-Specific Troubleshooting Guides
Section A: Immunoassay (ELISA) Interference
Enzyme-linked immunosorbent assays are powerful tools but are susceptible to various interferences that can compromise data quality.[6][7]
Q1: My blank wells show a high signal, leading to a high background across the plate. What's causing this and how do I fix it?
Answer: High background reduces the dynamic range and sensitivity of your assay.[8][9] The most common causes are insufficient blocking, non-specific binding of antibodies, or contaminated reagents.
Causality & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Blocking | Unoccupied sites on the microplate well surface can bind the primary or secondary antibody non-specifically, generating a background signal.[9][10] | Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider changing the blocking agent (e.g., from BSA to non-fat dry milk or a commercial blocking buffer).[9] |
| Antibody Concentration Too High | Excess detection antibody can lead to increased non-specific binding that is not removed by washing steps.[9][11] | Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies. The goal is the lowest concentration that still provides a robust signal for the standard curve. |
| Inadequate Washing | Residual unbound antibodies and reagents left in the wells will react with the substrate, causing a uniformly high signal.[10][12] | Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure complete aspiration of wash buffer between steps.[12] Using an automated plate washer can improve consistency.[13] |
| Reagent Contamination | Contamination of buffers or substrate solution with enzymatic activity (e.g., endogenous peroxidases in samples) or reaction products will generate a signal.[14] | Use fresh, high-purity reagents and water. Prepare reagents just before use. Test the substrate alone in a well to ensure it is not contaminated.[13] |
| Cross-Reactivity | The detection antibody may be binding to other molecules present in the sample matrix that are structurally similar to this compound.[15][16] | Use a highly specific monoclonal antibody if possible. Confirm antibody specificity by testing against structurally related acylglycines. Sample dilution can also mitigate this effect.[16] |
Q2: I'm seeing high variability between my replicate wells (high %CV). What are the likely sources of this imprecision?
Answer: High coefficient of variation (%CV) indicates inconsistency in your assay and can skew results.[12] The primary culprits are often related to pipetting, temperature gradients, or improper mixing.
Causality & Solutions:
-
Pipetting Inaccuracy: Small volume differences, especially of antibodies or samples, can lead to large variations in the final signal.
-
Solution: Ensure pipettes are calibrated. Use fresh tips for every standard, control, and sample. When adding reagents, ensure the tip is below the liquid surface without touching the well bottom to avoid scratching the surface.[12]
-
-
Temperature Gradients: If a plate is not uniformly heated during incubation (e.g., near a heat source), reaction kinetics will vary across the plate, a phenomenon known as "edge effect".[13]
-
Solution: Ensure even incubation by using a temperature-controlled incubator. Avoid stacking plates. Allow all reagents and plates to come to room temperature before starting the assay.[12]
-
-
Insufficient Mixing: If reagents are not thoroughly mixed before being added to the plate, their distribution in the wells will be uneven.
-
Solution: Gently vortex or invert all reagent solutions before use. After adding reagents to the wells, gently tap the plate to ensure uniform mixing.[13]
-
Section B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Interference
LC-MS/MS offers high specificity and sensitivity for small molecule quantification.[17] However, it is primarily affected by interferences that occur during sample preparation and ionization, collectively known as the "matrix effect."[18][19]
Q1: What is the "matrix effect" and how do I know if it's affecting my this compound results?
Answer: The matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of your target analyte (this compound) by co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites in urine or plasma).[20][21] This interference occurs in the mass spectrometer's ion source and can lead to significant under- or over-estimation of the true analyte concentration.[18]
Identifying the Matrix Effect:
The most direct way to assess the matrix effect is to perform a post-extraction spike analysis.
-
Extract a blank matrix sample (e.g., urine from a healthy donor) that is free of GG.
-
Prepare a pure solution of a known GG concentration in the final mobile phase.
-
Spike the extracted blank matrix with the same known concentration of GG.
-
Analyze both samples by LC-MS/MS and compare the peak area of GG.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) * 100%
-
A value < 100% indicates ion suppression .
-
A value > 100% indicates ion enhancement .
Q2: My assay is suffering from significant ion suppression. What are the most effective strategies to minimize this matrix effect?
Answer: Minimizing the matrix effect is crucial for accurate quantification.[22] This can be achieved through improved sample preparation, chromatographic separation, or by using appropriate internal standards for compensation.
Causality & Solutions:
| Strategy | Scientific Rationale | Implementation |
| Improve Chromatographic Separation | Physically separating the interfering matrix components from this compound so they do not co-elute prevents them from being in the ion source at the same time.[18] | Optimize the LC gradient to increase retention and separation of GG from early-eluting salts and polar molecules. Consider using a different column chemistry (e.g., HILIC for polar molecules). |
| Sample Dilution | Diluting the sample reduces the concentration of interfering matrix components, thereby lessening their impact on ionization.[19] | Perform a dilution series of your sample extract (e.g., 1:5, 1:10, 1:20) with the initial mobile phase. Analyze the dilutions and check for a linear response. Choose the highest dilution that provides adequate sensitivity. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) is chemically identical to the analyte and will co-elute and experience the exact same matrix effects.[21] | Add a known concentration of the SIL-IS to every sample before sample preparation. Quantify by calculating the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains constant even if both signals are suppressed or enhanced. |
| Matrix-Matched Calibration | Preparing your calibration standards in an extracted blank matrix ensures that your standards experience the same matrix effect as your unknown samples, thereby canceling out the interference.[21][23] | Obtain a pooled blank matrix (e.g., urine). Extract it and then spike in your known concentrations of GG to create the standard curve. This is essential when a SIL-IS is not available. |
Q3: I suspect metabolite instability during my sample preparation. How can I prevent this?
Answer: Biological samples contain active enzymes that can alter metabolite concentrations even after collection.[24] Incomplete and slow quenching of enzymatic activity is a major source of error in metabolomics.[25][26]
Solution: Rapid and Effective Quenching
For tissues or cells, metabolism must be quenched instantly. For biofluids like plasma, enzymatic activity must be stopped promptly.
-
Protocol: Immediately after collection, quench samples with a cold solvent mixture. A commonly used and effective quenching solution for polar metabolites is a 40:40:20 mixture of acetonitrile:methanol:water with 0.1M formic acid, kept at -20°C or colder.[25] The organic solvents precipitate proteins (inactivating enzymes), and the low temperature slows all chemical reactions. The acid helps to maintain the stability of certain compounds.
Key Experimental Protocols
Protocol 1: Spike and Recovery Analysis
This experiment validates whether the sample matrix interferes with the detection of the analyte.
-
Select a representative sample. Divide it into two aliquots.
-
To one aliquot ("Spiked"), add a known concentration of this compound standard. The amount added should result in a 50-100% increase over the endogenous concentration. To the other aliquot ("Unspiked"), add an equal volume of assay buffer.
-
Process and analyze both the Spiked and Unspiked samples.
-
Calculate the recovery: % Recovery = ([Spiked Sample Conc] - [Unspiked Sample Conc]) / [Known Conc Added] * 100%
-
Interpretation: A recovery of 80-120% is generally considered acceptable. Low recovery suggests ion suppression (LC-MS) or matrix inhibition (ELISA). High recovery suggests ion enhancement or cross-reactivity.
Protocol 2: Dilution Linearity Assessment
This test determines if the matrix effect is concentration-dependent and helps identify the minimum required dilution.
-
Select a high-concentration sample.
-
Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate assay buffer or blank matrix.
-
Analyze all dilutions.
-
Multiply each result by its dilution factor to get the corrected concentration.
-
Interpretation: The corrected concentrations should be consistent across the dilution series. If concentrations increase with dilution, it indicates a matrix effect (like ion suppression) is being overcome.[16] The point at which the corrected values plateau indicates the minimum dilution needed.
Frequently Asked Questions (FAQs)
Q: What are the most common biological samples used for this compound analysis? A: Urine is the most common matrix due to the high excretion of GG in affected individuals.[27] Plasma, serum, and dried blood spots are also used, particularly for newborn screening and monitoring.[27]
Q: How should I store my samples to ensure the stability of this compound? A: For long-term storage, samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to metabolite degradation.[28] Store samples in small, single-use aliquots.
Q: What are some structurally similar molecules that could potentially interfere with a this compound assay? A: Other acylglycines, which are metabolites from fatty acid and amino acid metabolism, are the most likely cross-reactants.[3] Examples include suberylglycine or adipylglycine. Specificity is best addressed by using a highly specific monoclonal antibody in an ELISA or, ideally, by using LC-MS/MS which separates compounds based on both retention time and mass-to-charge ratio.[29]
Q: Can I trust the quantitative results from my ELISA kit? A: Yes, provided the assay is properly validated. An ELISA can provide accurate quantitative data if you run a full standard curve with each plate and your quality control samples fall within their acceptable ranges.[30] It is critical to also perform spike/recovery and dilution linearity tests on your specific sample matrix to ensure there is no significant interference.[16]
References
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Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from Bio-Techne. [Link]
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Lu, W., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. [Link]
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Lu, W., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 85, 26.1–26.27. [Link]
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Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature protocols, 7(5), 872–881. [Link]
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Vogeser, M., & Seger, C. (2008). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]
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Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. [Link]
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Clegg, B. S., & Se-Yeun, L. (2003). Development of an enzyme-linked immunosorbent assay for the detection of glyphosate. Journal of agricultural and food chemistry, 51(19), 5644–5651. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Example modes of interference and methods to address these in enzyme assays. ResearchGate. [Link]
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Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta, 1293, 342279. [Link]
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CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Retrieved from CANDOR Bioscience GmbH. [Link]
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Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from Cell Biolabs, Inc. [Link]
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American Association for Clinical Chemistry. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from myadlm.org. [Link]
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Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
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Pitt, J. J., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Clinical chemistry, 57(12), 1716–1718. [Link]
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Hoffmann, G. F., & Zschocke, J. (1999). GLUTARIC ACIDURIA TYPE I. Retrieved from ejpint.com. [Link]
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Voehringer, P., Fuertig, R., & Ferger, B. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 939, 92–97. [Link]
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Black, C. K., & Taylor, P. (2013). Gluten Detection and Speciation by Liquid Chromatography Mass Spectrometry (LC-MS/MS). Foods, 2(4), 517–531. [Link]
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Rashed, M. S., et al. (2007). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate. [Link]
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Genomics Education Programme. (n.d.). Glutaric aciduria type I. Retrieved from Genomics Education Programme. [Link]
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Gounden, V., & Jialal, I. (2022). Interference Testing. National Center for Biotechnology Information. [Link]
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Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from Surmodics IVD. [Link]
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Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000590). Retrieved from HMDB. [Link]
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Walsh Medical Media. (2023). Enzyme-Linked Immunosorbent Assay (ELISA) Types and its Uses. Retrieved from Walsh Medical Media. [Link]
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Hoffmann, G. F., & Zschocke, J. (1999). Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy. Journal of inherited metabolic disease, 22(4), 381–391. [Link]
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Weschke, B., et al. (2009). Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. Journal of inherited metabolic disease, 32(1), 105–111. [Link]
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Henrik's Lab. (2020). ELISA (Enzyme-linked Immunosorbent Assay). YouTube. [Link]
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Engvall, E. (2010). The ELISA, Enzyme-Linked Immunosorbent Assay. Clinical Chemistry, 56(2), 319-320. [Link]
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Jager, A., et al. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Toxins, 15(3), 205. [Link]
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Fujiyoshi, T., et al. (2016). Evaluation of the matrix effect on GC-MS with carrier gas containing ethylene glycol as an analyte protectant. ResearchGate. [Link]
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Gioiello, A., et al. (2014). Matrix effects (M %) for selected analytes; the data obtained at 0.1 lg mL. ResearchGate. [Link]
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Kolker, S., et al. (2014). Glutaric aciduria type 1. ResearchGate. [Link]
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Fujiyoshi, T., et al. (2016). Evaluation of the matrix effect on gas chromatography--mass spectrometry with carrier gas containing ethylene glycol as an analyte protectant. Journal of chromatography. A, 1434, 131–138. [Link]
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Perović, J., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3986. [Link]
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Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from Cell Biolabs, Inc. [Link]
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Mastovska, K., & Lehotay, S. J. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of chromatography. A, 1270, 243–251. [Link]
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Rosano, T. G., & Wood, M. (2013). Common Interferences in Drug Testing. Methods in molecular biology, 1065, 309–323. [Link]
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Lippi, G., et al. (2016). Serum indices: managing assay interference. Annals of translational medicine, 4(9), 185. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. Clinical biochemistry, 42(13-14), 1437–1440. [Link]
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Technical Support Center: Enhancing the Resolution of Glutarylglycine from Isomeric Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Glutarylglycine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying this compound from structurally similar isomers and isobaric compounds. As an acylglycine metabolite, accurate measurement of this compound is critical, particularly in the diagnosis and monitoring of inborn errors of metabolism like Glutaric Acidemia Type II. However, its high polarity and the presence of interfering compounds present significant analytical challenges.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to develop robust, reliable, and high-resolution analytical methods.
Part 1: Foundational Principles & Initial Strategy
This section addresses the fundamental challenges and the initial strategic decisions you'll face when developing a separation method for this compound.
Q1: What are the primary analytical challenges associated with this compound?
Answer: The analysis of this compound is primarily complicated by three factors:
-
High Polarity: this compound is a water-soluble molecule containing two carboxylic acid groups and an amide linkage.[1] This makes it difficult to retain on traditional reversed-phase (RP) chromatography columns, which separate compounds based on hydrophobicity.[2]
-
Presence of Isomers/Isobars: Biological samples contain a complex mixture of metabolites. Other acylglycines and dicarboxylic acids can have the same or very similar molecular weights (isobars) or chemical formulas (isomers), leading to co-elution and inaccurate quantification.
-
Thermal Instability & Low Volatility: For Gas Chromatography (GC) analysis, this compound is not sufficiently volatile or thermally stable. It will decompose at the high temperatures of the GC inlet rather than transitioning into the gas phase.[3]
Q2: Which analytical technique—LC-MS or GC-MS—is generally preferred for this compound analysis?
Answer: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used for this analysis, but the choice depends on your laboratory's instrumentation, expertise, and specific analytical goals.
-
LC-MS is often the preferred starting point. It analyzes compounds in the liquid phase, circumventing the need for chemical derivatization to increase volatility. Modern column chemistries, such as HILIC, are well-suited for retaining polar compounds like this compound.
-
GC-MS is a highly robust and sensitive technique that provides excellent chromatographic resolution. However, it mandatorily requires a chemical derivatization step to make this compound volatile and thermally stable.[4][5] This adds a sample preparation step but can result in very sharp peaks and reproducible results.
The workflow below illustrates the decision-making process for method selection.
Caption: Initial workflow for selecting an analytical method.
Part 2: Troubleshooting Guide for HPLC & LC-MS Methods
This section provides solutions to common problems encountered during the development of liquid chromatography methods for this compound.
Q3: I am using a C18 reversed-phase column and this compound elutes in the void volume with no retention. How can I fix this?
Answer: This is a classic problem when analyzing highly polar compounds on a non-polar stationary phase. You have three primary strategies to increase retention:
-
Switch to a More Appropriate Column Chemistry: This is the most effective solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. Water is used as the strong eluting solvent. This mechanism is ideal for retaining and separating very polar analytes like this compound.[2]
-
Mixed-Mode Chromatography: These columns combine two separation mechanisms, such as reversed-phase and ion-exchange. A mixed-mode column with anion-exchange properties can strongly retain the negatively charged carboxyl groups of this compound.[1][2]
-
-
Use Ion-Pairing Reagents (Reversed-Phase): Adding an ion-pairing reagent (e.g., tributylamine) to the mobile phase can neutralize the charge on this compound, making it more hydrophobic and increasing its retention on a C18 column. However, these reagents can be difficult to remove from the LC-MS system and may cause signal suppression.[2]
-
Pre-column Derivatization: You can chemically modify this compound with a hydrophobic tag before injection. For example, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) allows for analysis on reversed-phase columns with UV or fluorescence detection.[6]
| Strategy | Principle | Pros | Cons |
| HILIC Column | Analyte partitions into a water layer on a polar stationary phase. | Excellent retention for polar compounds, MS-compatible mobile phases. | Can have longer equilibration times, sensitive to water content. |
| Mixed-Mode Column | Combines RP and Ion-Exchange mechanisms. | Tunable selectivity, good retention for charged polar molecules. | Method development can be more complex. |
| Ion-Pairing (RP) | Reagent pairs with analyte to increase hydrophobicity. | Uses standard RP columns. | Can cause significant MS signal suppression, contaminates system. |
| Derivatization (RP) | Adds a hydrophobic tag to the analyte. | Greatly increases retention on RP columns. | Adds an extra sample preparation step, potential for side reactions. |
Q4: My chromatographic peak for this compound is tailing badly. What are the common causes and solutions?
Answer: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the column, or issues with the chromatographic system itself. Here’s a troubleshooting workflow to identify and solve the problem.
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Explanation:
-
Mobile Phase pH: this compound has two carboxylic acid groups. If the mobile phase pH is near their pKa, a mix of ionized and non-ionized forms will exist, leading to tailing. For reversed-phase, lowering the pH with an acid like formic acid ensures the carboxyl groups are fully protonated, leading to a single, sharper peak.[7]
-
Column Contamination/Damage: Active sites on the silica backbone can be exposed over time, causing strong, unwanted interactions with polar analytes. Flushing the column or, if necessary, replacing it can solve this.[7][8] Using a guard column is a cost-effective way to protect your analytical column.[9]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause the sample band to spread before it even reaches the column, resulting in broadened, tailing peaks.[10]
Part 3: Troubleshooting Guide for GC-MS Methods
GC-MS requires derivatization to analyze this compound. This section focuses on optimizing this critical step and the subsequent analysis.
Q5: Why is derivatization essential for GC-MS, and what is the best approach for this compound?
Answer: Derivatization is a chemical modification process that makes an analyte suitable for GC analysis. For this compound, it accomplishes two goals:
-
Increases Volatility: It masks the polar -COOH and -NH functional groups, which form strong intermolecular hydrogen bonds, by replacing the active hydrogens with non-polar groups. This lowers the boiling point of the analyte, allowing it to enter the gas phase.[3][5]
-
Improves Thermal Stability: The resulting derivatives are less prone to degradation at high temperatures in the GC inlet and column.[4]
Silylation is the most common and effective method. It replaces active hydrogens with a trimethylsilyl (TMS) group. A two-step derivatization can be highly effective for complex samples containing amino and organic acids.[11]
Caption: Silylation derivatization of this compound.
Q6: I am seeing multiple peaks for my derivatized this compound standard or my results are not reproducible. What is happening?
Answer: This issue almost always points to problems with the derivatization reaction itself.
-
Incomplete Derivatization: The most likely cause is the presence of trace amounts of water in your sample or solvents. Silylating reagents are extremely sensitive to moisture and will react preferentially with water instead of your analyte.[4]
-
Solution: Ensure your sample is completely dry (lyophilize if necessary) and use anhydrous solvents. Store reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Degradation: Derivatization reagents have a limited shelf life, especially after being opened.
-
Solution: Use fresh reagents and discard any that appear cloudy or discolored.
-
-
Incorrect Reaction Conditions: The reaction may require specific temperatures and times to go to completion.
-
Solution: Review the protocol for your specific reagent. A typical reaction might involve heating at 60-80°C for 15-60 minutes.[11]
-
Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is adapted for the simultaneous analysis of organic and amino acids and is effective for this compound.[11]
-
Sample Preparation: Pipette 100 µL of sample (e.g., plasma, urine) into a glass reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Step 1 (Silylation of Carboxyl Groups):
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes. This step targets the carboxylic acid groups.
-
-
Step 2 (Optional - for primary amines if needed):
-
If other amino compounds are of interest, after cooling, a second acylation step can be added. For this compound's amide, this is generally not required, but it is useful for broader screens.
-
-
Analysis: Cool the vial to room temperature. Inject 1-2 µL of the derivatized sample directly into the GC-MS.
Part 4: Advanced Strategies for Isomer Resolution
Q7: How can I separate this compound from a chiral isomer using HPLC?
Answer: While this compound itself is achiral, you may need to separate it from interfering chiral compounds. This requires creating a chiral environment where the two enantiomers can be distinguished.
The most common approach is Chiral Stationary Phase (CSP) Chromatography .[12]
-
Mechanism: CSPs are packed with a chiral selector that interacts differently with each enantiomer of a chiral compound. This differential interaction leads to different retention times, allowing for their separation.
-
Common CSPs: Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are widely applicable for separating a broad range of chiral pharmaceuticals and metabolites.[12]
-
Method Development: Chiral separations can be sensitive to the mobile phase composition and temperature. Screening different mobile phases (normal-phase, reversed-phase, and polar organic) is often necessary to find the optimal conditions.
References
-
Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. (2012). National Institutes of Health (NIH). [Link]
-
HPLC Methods for analysis of Glycine. HELIX Chromatography. [Link]
-
Glycine. SIELC Technologies. [Link]
-
Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. (2009). Spectroscopy Online. [Link]
-
Showing metabocard for this compound (HMDB0000590). Human Metabolome Database. [Link]
-
Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (2007). PubMed. [Link]
-
HPLC Method for Analysis of Glycine on Primesep 100 Column. SIELC Technologies. [Link]
-
GC Derivatization. Chaminade University of Honolulu. [Link]
-
This compound. PubChem, National Institutes of Health (NIH). [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Why Use GC Derivatization Reagents. Chrom Tech, Inc.. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH). [Link]
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Reversed-phase separation methods for glycan analysis. (2016). National Institutes of Health (NIH). [Link]
-
Glycoproteomics-Compatible MS/MS-Based Quantification of Glycopeptide Isomers. (2020). National Institutes of Health (NIH). [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). National Institutes of Health (NIH). [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). MDPI. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
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Technical Support Center: Method Validation for Quantitative Analysis of Glutarylglycine
Welcome to the technical support center for the quantitative analysis of Glutarylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into robust bioanalytical method validation. Here, we move beyond simple checklists to explain the causality behind experimental choices, ensuring your method is not only compliant but scientifically sound.
The validation of a bioanalytical method is the cornerstone of any quantitative study, demonstrating that the assay is fit for its intended purpose.[1][2] For this compound, an important acylglycine involved in lysine metabolism and a potential biomarker for certain inborn errors of metabolism, accurate quantification is paramount. This guide addresses the common challenges and questions that arise during the validation process, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.[3][4]
Part 1: Troubleshooting Guide for this compound LC-MS/MS Analysis
This section addresses specific experimental issues you may encounter.
Question: I'm observing high variability or a complete loss of signal for this compound. What should I do?
Potential Causes:
-
Mass Spectrometer (MS) Issue: The instrument may not be functioning correctly (e.g., unstable spray, incorrect voltages).[5]
-
Liquid Chromatography (LC) Issue: Problems with the pump, column, or mobile phase can prevent the analyte from reaching the detector.[6][7]
-
Sample Preparation Issue: Inefficient extraction or the presence of interfering substances from the sample preparation process.[8]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) are suppressing or enhancing the ionization of this compound.[9][10]
Solutions & Best Practices:
-
Isolate the System Component: The first step is to determine if the issue lies with the MS, the LC, or the sample extraction.
-
MS Check: Directly infuse a freshly prepared this compound standard solution into the mass spectrometer. If you observe a strong, stable signal, the MS is likely functioning correctly.[5] If not, check source parameters, gas flows, and perform an instrument calibration.
-
LC Check: If the MS is working, connect the LC system directly to the MS (bypassing the column initially) and flow your mobile phase. If the baseline is unstable or shows high noise, the issue could be contaminated solvents or pump problems.[6] Next, inject the standard through the column. If the peak is absent or has poor shape, the column may be contaminated, degraded, or clogged.[7]
-
-
Evaluate for Matrix Effects: This is one of the most common challenges in bioanalysis.[9] Matrix effects occur when molecules co-eluting from the sample interfere with the ionization of the analyte, causing signal suppression or enhancement.[10][11]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: The most effective way to compensate for matrix effects and other sources of variability is to use a SIL internal standard, such as ¹³C- or ¹⁵N-labeled this compound. A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, thus ensuring the analyte/IS ratio remains constant.[12][13]
-
Improve Sample Cleanup: If matrix effects are significant, your sample preparation may be insufficient. Protein precipitation is a fast but often "dirty" method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[8]
-
-
Optimize Chromatography: Ensure this compound is chromatographically separated from interfering compounds.
-
Adjust the mobile phase gradient to better resolve the this compound peak from the void volume and other matrix components.
-
Consider a different column chemistry if co-elution persists.
-
Sources
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Common pitfalls in the interpretation of Glutarylglycine fragmentation patterns.
Technical Support Center: Glutarylglycine Fragmentation Analysis
Welcome to the technical support center for the mass spectrometric analysis of this compound. This guide is designed for researchers, clinical scientists, and drug development professionals who are interpreting the fragmentation patterns of this important metabolite. This compound is an N-acyl-amino acid that can be elevated in certain inborn errors of metabolism, making its accurate identification and quantification critical.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple peak identification to address the nuances and common pitfalls encountered during tandem mass spectrometry (MS/MS) experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of this compound. Each question is framed as a typical user query and is followed by a detailed explanation of the underlying chemical principles and a recommended course of action.
Q1: I'm seeing a prominent neutral loss of 18 Da ([M+H-18]⁺). Is this just a simple loss of water?
A1: While a neutral loss of 18 Da is almost always indicative of water loss, the pitfall lies in assuming it's a simple, non-specific dehydration from the precursor ion. In this compound, this loss is often more specific and structurally informative than it first appears.
-
Causality & Interpretation: this compound has two carboxylic acid groups. Under collision-induced dissociation (CID), one of these terminal carboxyl groups can readily lose water.[2] This is a common fragmentation pathway for dicarboxylic acids.[2][3] The key is that this fragmentation is often favored at lower collision energies. If you observe this loss as a major fragment, it strongly suggests the presence of at least one carboxylic acid moiety. However, it does not, by itself, confirm the entire structure.
-
Troubleshooting Steps:
-
Collision Energy Study: Perform a collision energy ramp or a series of experiments at discrete energy levels. A facile loss of water at low energy is characteristic of carboxylic acids.
-
Compare with Standards: Analyze a certified standard of this compound under the exact same conditions to confirm that the fragmentation pattern, including the abundance of the [M+H-18]⁺ ion, matches.
-
Consider Isomers: Be aware that other isomeric compounds could also exhibit a loss of water. The rest of the fragmentation pattern is crucial for definitive identification.
-
Q2: My spectrum shows a significant peak corresponding to a neutral loss of 44 Da. Is this CO₂ loss, and from which part of the molecule?
A2: Yes, a neutral loss of 44 Da is highly characteristic of decarboxylation (loss of CO₂). The critical pitfall here is ambiguity regarding the origin of the loss, as this compound has two potential sites for decarboxylation.
-
Mechanistic Insight:
-
Glutaryl Moiety: The terminal carboxyl group on the glutaric acid portion of the molecule can undergo decarboxylation.
-
Glycine Moiety: The carboxyl group of the glycine residue is also a potential source of CO₂ loss.
-
Fragmentation of dicarboxylic acids often involves the loss of CO₂.[2] The relative ease of this loss can be influenced by the structure and the presence of other functional groups.
-
-
Pitfall: Assuming which carboxyl group is lost without further evidence can lead to incorrect structural annotation of the resulting fragment ions. The stability of the resulting fragment ion often dictates the preferred pathway.
-
Resolution Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF, Orbitrap) to confirm the elemental composition of the fragment ion. This ensures the loss is indeed C¹O₂¹⁶ and not another combination of atoms with a nominal mass of 44 (e.g., C₂H₄O).
-
Isotopic Labeling: The definitive method is to use a ¹³C-labeled standard, for example, with the label on the glycine carboxyl carbon. If the neutral loss of 44 Da persists, the loss is from the glutaryl end. If it shifts to a neutral loss of 45 Da, it confirms the loss is from the glycine moiety.
-
Q3: I have an unexpected peak at m/z 75. It doesn't seem to correspond to a simple cleavage. What could it be?
A3: A peak at m/z 75 in the spectrum of an amino acid-containing compound is often a red flag for a rearrangement reaction. In this case, it is likely the glycine immonium ion or a related species, but its formation is not straightforward.
-
Underlying Mechanism - McLafferty-type Rearrangement: The McLafferty rearrangement is a well-known fragmentation mechanism in mass spectrometry, particularly for molecules containing a carbonyl group and an accessible gamma-hydrogen.[4][5][6] While the classic McLafferty rearrangement involves a neutral loss, analogous hydrogen rearrangements can lead to the formation of stable, charged fragments.
-
In the case of this compound, a hydrogen transfer from the glutaryl backbone to the amide carbonyl oxygen can facilitate the cleavage of the amide bond, leading to the formation of a protonated glycine fragment (m/z 76) or subsequent fragments. The ion at m/z 75 could arise from further fragmentation or be a related glycine-specific fragment.
-
-
Experimental Validation:
-
MS³ Experiment: If your instrument has MSⁿ capabilities, isolate the precursor ion that leads to m/z 75. For example, you might find that the [M+H]⁺ ion fragments to an intermediate which then produces m/z 75. This helps to piece together the fragmentation pathway.
-
Analyze Glycine Standard: Inject a glycine standard and analyze its fragmentation. The protonated molecule [Gly+H]⁺ is at m/z 76. Its fragments can help you confirm if the m/z 75 ion is a characteristic daughter ion of glycine.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary, expected fragmentation pathways for protonated this compound ([M+H]⁺) in ESI-MS/MS?
A1: For this compound (C₇H₁₁NO₅, Monoisotopic Mass: 189.06 Da), the protonated molecule [M+H]⁺ has an m/z of 190.07.[7] The key fragmentation pathways involve cleavages at the amide bond and losses from the two carboxyl groups.
Table 1: Common Fragment Ions of Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure / Interpretation |
| 190.07 | 172.06 | 18.01 (H₂O) | Loss of water from a terminal carboxylic acid group. |
| 190.07 | 146.06 | 44.01 (CO₂) | Decarboxylation from a terminal carboxylic acid group. |
| 190.07 | 130.05 | 60.02 (CH₂O₂) | Loss of the glycine carboxyl group as formic acid. |
| 190.07 | 116.07 | 74.00 (C₂H₄NO₂) | Cleavage of the amide bond (loss of glycine residue). Produces protonated glutaric anhydride or related C₅H₇O₃⁺ ion. |
| 190.07 | 76.04 | 114.03 (C₅H₆O₃) | Protonated glycine, resulting from amide bond cleavage with charge retention on the glycine fragment. |
Primary Fragmentation Pathways Diagram
This diagram illustrates the main fragmentation cleavages from the protonated this compound precursor ion.
Caption: Key fragmentation pathways of protonated this compound.
Q2: How does collision energy (CID) affect the fragmentation pattern, and what is the main pitfall?
A2: Collision energy is a critical parameter that dictates which fragmentation pathways are favored.
-
Low Collision Energy: At lower energies, the most labile bonds will break. This typically favors the loss of small, stable neutral molecules. For this compound, you will predominantly see the loss of water (-18 Da) and carbon dioxide (-44 Da).[2]
-
High Collision Energy: As you increase the collision energy, you provide more internal energy to the ion, enabling the cleavage of stronger bonds. This leads to more extensive fragmentation, including the cleavage of the carbon-carbon backbone and the central amide bond. Fragments like the protonated glycine (m/z 76) and the glutaryl fragment (m/z 116) will become more prominent.
-
The Pitfall - Misinterpretation due to Inappropriate Energy: Using a single, non-optimized collision energy can be misleading.
-
Too Low: You might only observe water loss and mistakenly conclude the compound is a simple dicarboxylic acid, missing the characteristic amide bond cleavages.
-
Too High: You might shatter the molecule into very small, non-specific fragments, losing the information from the larger, more diagnostic product ions.
-
Experimental Protocol: Collision Energy Optimization
This protocol ensures the acquisition of a comprehensive and informative MS/MS spectrum for this compound.
-
Analyte Preparation: Prepare a 1 µg/mL solution of this compound analytical standard in a typical mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal for the precursor ion ([M+H]⁺ at m/z 190.07).
-
Precursor Isolation: Set the first mass analyzer (Q1) to isolate the m/z 190.07 ion with an isolation window of ~1 Da.
-
Collision Energy Ramp:
-
Set up a product ion scan experiment.
-
Apply a stepped collision energy ramp. For a typical triple quadrupole or Q-TOF instrument, this might range from 5 eV to 50 eV in steps of 5 eV.
-
Acquire data for 10-20 seconds at each energy step.
-
-
Data Analysis:
-
Plot the relative abundance of key fragment ions (e.g., m/z 172, 146, 116, 76) as a function of collision energy.
-
Identify the optimal collision energy that provides a rich spectrum with both high-mass (neutral loss) and low-mass (backbone cleavage) fragments. This is often a compromise, for example, 20-25 eV.
-
-
Method Implementation: Use this optimized collision energy value in your final analytical method (e.g., LC-MS/MS MRM) for reliable quantification and identification.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for troubleshooting an ambiguous this compound spectrum.
Caption: A logical workflow for troubleshooting ambiguous mass spectra.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Tose, L. V., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Metabolites, 8(4), 69. Available at: [Link]
-
Castillo, S., et al. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. Biointerphases, 12(5), 05G601. Available at: [Link]
-
Cheng, C., & Gross, M. L. (2000). Primary fragmentations by MS/MS of [M-H]⁻ ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 11(6), 490-500. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000590). Retrieved from [Link]
-
Paizs, B., & Suhai, S. (2005). Theoretical study of the main fragmentation pathways for protonated glycylglycine. Rapid Communications in Mass Spectrometry, 19(4), 435-446. Available at: [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). mass spectrometry: McLafferty rearrangement. YouTube. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000590) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C7H11NO5 | CID 23592950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quality control measures for reliable Glutarylglycine measurement.
Welcome to the technical support guide for the reliable measurement of Glutarylglycine (GG). This resource is designed for researchers, scientists, and drug development professionals who require high-quality, reproducible data for this critical biomarker. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and best practices for analytical chemistry.
The accurate quantification of this compound is paramount in various research contexts, particularly in the study of inherited metabolic disorders like Glutaric Acidemia Type I (GA1).[1][2] Achieving reliable results necessitates a robust analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), underpinned by stringent quality control (QC) measures at every stage of the workflow.[3] This guide will help you navigate the complexities of the analytical process, from sample collection to final data interpretation, ensuring the integrity and validity of your findings.
Troubleshooting Guide
This section addresses specific issues that can arise during this compound analysis. Each problem is followed by a systematic approach to identify the root cause and implement a corrective solution.
Issue 1: High Variability or Poor Reproducibility in QC Replicates
You observe a high coefficient of variation (%CV > 15%) across your quality control samples within the same batch or between different batches.
Potential Causes & Solutions
-
Inconsistent Sample Preparation: This is the most common source of variability.[4]
-
Causality: Manual steps like pipetting, vortexing, and evaporation can introduce significant error if not performed consistently. Incomplete protein precipitation or inconsistent reconstitution of the final extract can lead to wide variations in analyte concentration.
-
Solution:
-
Standardize Protocols: Ensure every step of your sample preparation is detailed in a Standard Operating Procedure (SOP). Use calibrated pipettes and consistent timings for incubation and vortexing.
-
Automate When Possible: If available, use automated liquid handlers for pipetting steps to minimize human error.
-
Internal Standard Addition: Ensure the internal standard (IS) is added at the very beginning of the sample preparation process to account for variability during extraction.[5]
-
-
-
Internal Standard (IS) Issues: The internal standard may not be performing its function correctly.
-
Causality: If the IS is added inconsistently, degrades during storage, or does not behave identically to the analyte, it cannot effectively normalize for analytical variations.
-
Solution:
-
Verify IS Concentration & Stability: Prepare fresh IS stock solutions regularly. Verify the concentration and check for degradation, especially after long-term storage. Peptides and related molecules should be stored at -20°C or below.[6]
-
Use a Stable Isotope-Labeled IS: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₅, ¹⁵N₁-Glutarylglycine). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects, providing the most accurate normalization.[5][6][7]
-
-
-
Instrument Instability: The LC-MS/MS system may be fluctuating.
-
Causality: Drifts in pump pressure, column temperature, or mass spectrometer source conditions (e.g., temperature, gas flows, voltages) can cause signal intensity to vary over the course of an analytical run.
-
Solution:
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the sequence. A stable baseline is indicative of an equilibrated system.
-
System Suitability Test (SST): Begin each analytical batch with an SST. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes. The results must meet predefined criteria before proceeding with sample analysis.
-
-
Issue 2: Inaccurate Quantification (Poor Accuracy in QC Samples)
Your QC sample results are consistently biased high or low (e.g., >15% deviation from the nominal concentration).
Potential Causes & Solutions
-
Calibration Curve Issues: The calibration standards may be inaccurate.
-
Causality: Errors in the preparation of the stock solution, serial dilutions, or degradation of standards can lead to an inaccurate calibration curve, which directly impacts the calculation of unknown concentrations.
-
Solution:
-
Use Certified Reference Material: Whenever possible, prepare stock solutions from a certified or analytical grade standard.[8]
-
Fresh Standards: Prepare fresh calibration standards for each batch from a stock solution with verified stability. Do not repeatedly use the same set of diluted standards over many days.
-
Matrix Matching: The matrix used for calibration standards should match the study sample matrix (e.g., use charcoal-stripped plasma for a plasma assay). If a surrogate matrix is used, its suitability must be thoroughly validated.[7]
-
-
-
Matrix Effects (Ion Suppression or Enhancement): Components in the biological matrix are affecting the ionization of this compound.
-
Causality: Co-eluting substances from the sample matrix (e.g., salts, phospholipids) can compete with the analyte for ionization in the MS source, either suppressing or enhancing its signal. This effect can differ between samples, leading to inaccuracy.
-
Solution:
-
Improve Sample Cleanup: Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where most matrix components elute (often early in the run).
-
Crucial Role of SIL-IS: A co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.[5][9]
-
-
-
Analyte or Internal Standard Stability: this compound or the IS may be degrading during sample processing or storage.
-
Causality: Peptides and small molecules can be susceptible to enzymatic degradation, pH instability, or freeze-thaw cycles.
-
Solution:
-
Perform Stability Studies: As part of method validation, assess the stability of this compound in the biological matrix under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -70°C or colder.[7]
-
Control Sample Handling: Keep samples on ice during processing and minimize the time they spend at room temperature. Ensure consistent and validated storage conditions.
-
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing common issues in this compound measurement.
Caption: A decision tree for troubleshooting common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for this compound?
The gold standard for quantifying small, polar molecules like this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2][3] This technique offers superior sensitivity and selectivity compared to other methods. A typical LC-MS/MS method involves:
-
Chromatography: Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) to separate this compound from other matrix components.
-
Ionization: Electrospray Ionization (ESI), typically in positive or negative mode, to generate charged ions.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to selectively detect a specific precursor-to-product ion transition for this compound and its internal standard.
Q2: How should I select and use an internal standard (IS)?
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification.[9]
-
Best Choice: A stable isotope-labeled (SIL) this compound is the ideal IS. It has the same chemical structure and properties as the analyte, ensuring it behaves identically during extraction, chromatography, and ionization.[5][6][10]
-
Alternative: If a SIL-IS is unavailable, a structural analogue may be considered, but this requires extensive validation to ensure it adequately corrects for variability.
-
Implementation: The IS must be added to every sample, calibrator, and QC at a consistent concentration at the earliest possible point in the sample preparation workflow.[5] This ensures it accounts for analyte loss and variability throughout the entire process.
| Internal Standard Type | Pros | Cons | Recommendation |
| Stable Isotope-Labeled (SIL) GG | Corrects for matrix effects, extraction recovery, and instrument variability almost perfectly. Co-elutes with the analyte. | Higher cost. | Highly Recommended (Gold Standard) |
| Structural Analogue | Lower cost. | May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte. Does not perfectly correct for matrix effects. | Use only if SIL-IS is not feasible; requires rigorous validation. |
| No Internal Standard | - | Cannot correct for any analytical variability. Results are unreliable for absolute quantification. | Not Recommended |
Q3: What are the key steps in a reliable sample preparation protocol for plasma?
A robust sample preparation protocol is essential to remove interfering substances and prepare the sample for LC-MS/MS analysis.[4][11]
Protocol: Protein Precipitation for this compound in Plasma
-
Thaw Samples: Thaw plasma samples on ice to prevent degradation. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: In a clean microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (prepared in an appropriate solvent) to every tube.
-
Precipitate Proteins: Add 200 µL of cold precipitation solvent (e.g., acetonitrile containing 0.1% formic acid). The acid helps to denature proteins effectively.[12]
-
Vortex: Vortex vigorously for 30-60 seconds to ensure complete mixing and protein precipitation.
-
Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a volume of mobile phase (e.g., 100 µL) that is compatible with the LC method.
-
Analyze: Vortex, centrifuge briefly to pellet any remaining particulates, and inject into the LC-MS/MS system.
Sample Preparation Workflow Diagram
Caption: A typical workflow for plasma sample preparation.
Q4: What are the essential Quality Control (QC) practices?
Implementing a comprehensive QC system is non-negotiable for reliable results. This system should be based on guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14]
-
QC Sample Preparation: Prepare QC samples by pooling a large volume of the relevant biological matrix (e.g., human plasma) and spiking it with known concentrations of this compound. Prepare at least three levels: Low, Medium, and High QC.
-
Batch Structure: Each analytical run should include:
-
A blank sample (matrix with no analyte or IS) to check for contamination.
-
A zero sample (matrix with IS only) to check for interference at the analyte's mass transition.
-
A full calibration curve.
-
At least two sets of Low, Mid, and High QC samples, distributed throughout the run.
-
-
Acceptance Criteria: The run is accepted if the calibration curve has a good correlation (r² > 0.99) and the QC samples meet predefined accuracy and precision criteria.
| Parameter | Acceptance Criteria (Typical) | Reference |
| Intra-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [15][16] |
| Intra-batch Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | [15][17] |
| Inter-batch Precision (%CV) | ≤ 15% | [15][16] |
| Inter-batch Accuracy (%RE) | Within ±15% of nominal | [15][17] |
| (LLOQ: Lower Limit of Quantification) |
Monitoring QC data over time using control charts (e.g., Levey-Jennings charts) can help identify trends, shifts, or increased variability in the assay's performance.[18]
References
-
This compound diTBDMS - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved from [Link]
-
N-Glycylglycine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Glycylglycylglycylglycine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. (2012). springermedicine.com. Retrieved from [Link]
-
An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. (2011). PubMed. Retrieved from [Link]
-
CLSI Standards | Essential Laboratory Guidelines & Best Practices. (n.d.). CLSI. Retrieved from [Link]
-
Clsi Guidelines 2014. (n.d.). Retrieved from [Link]
-
This compound | C7H11NO5. (n.d.). PubChem, NIH. Retrieved from [Link]
-
Glycan Standard Reference Materials. (2020). NIST. Retrieved from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? (2017). PubMed. Retrieved from [Link]
-
Sample Preparation. (n.d.). UTHSC. Retrieved from [Link]
-
Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). ResearchGate. Retrieved from [Link]
-
CLSI Publishes New Approved Guideline For Use Of Mass Spectrometry In The Clinical Laboratory. (2007). Retrieved from [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (n.d.). PubMed Central, NIH. Retrieved from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2017). PubMed Central, NIH. Retrieved from [Link]
-
A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. (2013). PubMed. Retrieved from [Link]
-
QC - the Practice. (n.d.). Westgard QC. Retrieved from [Link]
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (n.d.). PubMed Central, NIH. Retrieved from [Link]
-
Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. (2011). Asian Journal of Chemistry. Retrieved from [Link]
-
How to Troubleshoot Sequencing Preparation Errors (NGS Guide). (n.d.). CD Genomics. Retrieved from [Link]
-
How to Perform a Quality Control QC Test on a Glucometer. (2015). YouTube. Retrieved from [Link]
-
Sample Preparation Basics SOP. (n.d.). Retrieved from [Link]
-
(PDF) Selecting appropriate quality-control rules. (n.d.). ResearchGate. Retrieved from [Link]
-
Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Standardization, validation and application of a protocol for measuring sulfated glycosaminoglycans in decellularized swine tracheas. (n.d.). ResearchGate. Retrieved from [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2017). NIH. Retrieved from [Link]
-
Ten Ways to do the Wrong QC Wrong. (n.d.). Westgard QC. Retrieved from [Link]
-
60 Validation of a Novel High-Throughput Immunoassay for Measuring Symmetric Dimethylarginine as a Marker of Kidney Function. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Glutarylglycine analytical standard 17686-38-3 [sigmaaldrich.com]
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- 13. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 14. CLSI Publishes New Approved Guideline For Use Of Mass Spectrometry In The Clinical Laboratory [laboratorynetwork.com]
- 15. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. westgard.com [westgard.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Glutarylglycine as a Biomarker for Glutaric Acidemia Type 1
This guide provides a comparative analysis of glutarylglycine against established biomarkers for Glutaric Acidemia Type 1 (GA-1), offering the scientific rationale and experimental frameworks required for its validation. Authored for researchers, clinical scientists, and drug development professionals, this document synthesizes biochemical principles with actionable analytical protocols.
Introduction: The Diagnostic Imperative in Glutaric Acidemia Type 1
Glutaric Acidemia Type 1 (GA-1) is an autosomal recessive neurometabolic disorder resulting from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzymatic block disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, including glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2] Clinically, GA-1 is characterized by progressive macrocephaly and the risk of acute encephalopathic crises, often triggered by catabolic stress from infections or immunizations.[3][4] These crises can cause irreversible striatal injury, resulting in a severe dystonic movement disorder.[3][5]
Early and accurate diagnosis through newborn screening (NBS) and subsequent confirmatory testing is critical, as timely intervention with a low-lysine diet and carnitine supplementation can significantly prevent neurological damage.[3][4] While NBS programs typically measure glutarylcarnitine (C5DC), and confirmatory diagnosis relies on urinary GA and 3-OH-GA, diagnostic challenges remain, particularly in "low excretor" phenotypes where marker elevation is minimal.[6][7] This diagnostic gap necessitates the exploration and validation of additional biomarkers that may offer improved sensitivity and specificity. This guide focuses on the validation of this compound, a conjugate of glutaric acid and glycine, as a potential secondary or confirmatory biomarker for GA-1.
Biochemical Rationale: The Pathophysiology of Metabolite Accumulation in GA-1
The deficiency of GCDH is the central defect in GA-1. GCDH is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[1][2] When this enzyme is deficient, glutaryl-CoA accumulates within the mitochondria. This primary accumulation drives the formation of several downstream metabolites through alternative metabolic pathways.
-
Glutaric Acid (GA): Excess glutaryl-CoA is hydrolyzed by mitochondrial thioesterases to yield glutaric acid, which then diffuses into the bloodstream and is excreted in the urine.
-
3-Hydroxyglutaric Acid (3-OH-GA): Glutaryl-CoA can be alternatively dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to form glutaconyl-CoA.[8][9] Subsequently, 3-methylglutaconyl-CoA hydratase converts glutaconyl-CoA to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-OH-GA.[8][9] 3-OH-GA is considered a highly specific marker for GA-1.[8]
-
Glutarylcarnitine (C5DC): To mitigate the toxicity of accumulating glutaryl-CoA, it is conjugated with carnitine by carnitine acyltransferases, forming glutarylcarnitine (C5DC). This is the primary biomarker used in dried blood spot (DBS) newborn screening programs.[3][10]
-
This compound: The formation of this compound is hypothesized to be a detoxification pathway, analogous to the formation of other acylglycines in organic acidemias. In this proposed pathway, accumulated glutaryl-CoA is conjugated with glycine. While less studied than other markers, its presence is biochemically plausible and warrants investigation as a stable, excretable biomarker.
Below is a diagram illustrating the core metabolic disruption in GA-1 and the genesis of key biomarkers.
Caption: Metabolic pathway disruption in Glutaric Acidemia Type 1.
Comparative Analysis of GA-1 Biomarkers
The validation of a new biomarker requires a rigorous comparison against the current gold standards. The ideal biomarker should be highly sensitive (correctly identifying all affected individuals) and highly specific (correctly identifying all unaffected individuals), easily detectable, and correlate with disease severity or treatment response.
| Biomarker | Primary Matrix | Role in Diagnosis | Advantages | Limitations |
| Glutarylcarnitine (C5DC) | Dried Blood Spot (DBS), Plasma | Newborn Screening. [11] | High-throughput analysis via MS/MS; suitable for population screening. | Can be normal in "low excretor" patients, leading to false negatives.[7] Can be elevated due to maternal GA-1.[12] |
| Glutaric Acid (GA) | Urine | Confirmatory Diagnosis. | Significantly elevated in most "high excretor" patients. | Excretion can be normal or only mildly elevated in "low excretor" patients, reducing sensitivity.[7] |
| 3-Hydroxyglutaric Acid (3-OH-GA) | Urine, Plasma | Confirmatory Diagnosis. | Considered the most reliable and specific diagnostic marker.[6][8] Elevated even in many "low excretor" patients. | Analytical challenge: potential co-elution with isomers like 2-hydroxyglutaric acid requires specific methods (e.g., GC-MS/MS) for accurate quantification.[6] |
| This compound | Urine | Investigational / Confirmatory. | Potentially a stable end-product of a detoxification pathway; may offer diagnostic value in cases with ambiguous GA or C5DC levels. | Limited clinical data; diagnostic sensitivity and specificity are not yet established; requires dedicated validation studies. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
The cornerstone of validating this compound is a robust, reproducible, and accurate analytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred platform due to its high sensitivity, specificity, and throughput.
Principle: This method uses stable isotope dilution, where a known amount of a labeled internal standard (e.g., this compound-¹³C₅, ¹⁵N₁) is added to the sample at the beginning of the extraction process. The analyte and the internal standard are co-extracted, concentrated, and analyzed by LC-MS/MS. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for variations in sample preparation and instrument response.
Step-by-Step Workflow
-
Sample Preparation (Urine)
-
Objective: To isolate this compound from interfering matrix components.
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes to pellet cellular debris.
-
Transfer 100 µL of supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 10 µg/mL this compound-¹³C₅, ¹⁵N₁ in 50% methanol). Vortex to mix.
-
Add 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
-
-
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from isomers and quantify it using specific mass transitions.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Parameters (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions (Hypothetical - requires empirical determination):
-
This compound (MW 189.17): Q1: 190.1 m/z [M+H]⁺ → Q3: 76.1 m/z (Glycine fragment).
-
Internal Standard (e.g., ¹³C₅, ¹⁵N₁): Q1: 196.1 m/z [M+H]⁺ → Q3: 80.1 m/z.
-
-
-
-
Method Validation
-
Objective: To ensure the method is fit for its intended purpose.
-
Procedure: The assay must be validated according to regulatory guidelines (e.g., CLSI, FDA), assessing:
-
Linearity: Analyze a calibration curve with at least 5 standards to establish the reportable range.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured value to the known value (% recovery).
-
Precision: Assess intra-day and inter-day precision by analyzing QC samples in replicate over several days (expressed as %CV).
-
Specificity: Analyze blank matrix and samples with potentially interfering compounds to ensure no other substance produces a signal at the analyte's retention time and MRM transition.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
-
The following diagram outlines the analytical workflow for biomarker validation.
Caption: Bioanalytical workflow for this compound quantification.
Conclusion and Future Directions
This compound represents a biochemically plausible and analytically measurable biomarker for Glutaric Acidemia Type 1. Its validation holds the potential to supplement the existing diagnostic panel, particularly in challenging cases such as low excretor phenotypes where current markers may be equivocal.
The critical next step is to perform comprehensive clinical validation studies. This involves analyzing this compound concentrations in a large, well-characterized cohort of GA-1 patients (including both high and low excretors), obligate carriers, and healthy controls. By comparing its diagnostic performance (sensitivity and specificity via ROC curve analysis) against 3-hydroxyglutaric acid and glutaric acid, the clinical utility of this compound can be definitively established. Such studies will determine whether this compound can serve as a reliable secondary biomarker for confirmatory diagnosis or as a potential tool for monitoring therapeutic efficacy.
References
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Title: Glutaric Acidemia, Pathogenesis and Nutritional Therapy. Source: Frontiers. URL: [Link]
-
Title: HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Source: SIELC Technologies. URL: [Link]
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Title: Proposed metabolic pathway of 3‐OH‐GA formation. Glutaryl‐CoA is formed... Source: ResearchGate. URL: [Link]
-
Title: Glutaryl-CoA dehydrogenase deficiency presenting as 3-hydroxyglutaric aciduria. Source: ScienceDirect. URL: [Link]
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Title: Diagnosis and management of glutaric aciduria type I – revised recommendations. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Source: PubMed. URL: [Link]
-
Title: Glutaryl-CoA Dehydrogenase Deficiency Presenting as 3-Hydroxyglutaric Aciduria. Source: Familias GA. URL: [Link]
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Title: Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families. Source: MDPI. URL: [Link]
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Title: Glutaric Aciduria Type 1. Source: The Medical Biochemistry Page. URL: [Link]
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Title: Simplified Approach to Glutaric Acidurias: A Mini-Review. Source: ResearchGate. URL: [Link]
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Title: 3-Hydroxyglutaric Acid. Source: Rupa Health. URL: [Link]
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Title: Genetic and Biochemical Study in a Patient With Glutaric Acidemia Type I. Source: PubMed. URL: [Link]
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Title: Simplified Approach to Glutaric Acidurias: A Mini-Review. Source: Journal of Inborn Errors of Metabolism and Screening. URL: [Link]
-
Title: Neuropathological, biochemical and molecular findings in a glutaric acidemia type 1 cohort. Source: PubMed. URL: [Link]
-
Title: Biochemical, molecular, and clinical features of patients with glutaric acidemia type 1 identified through large-scale newborn screening in Zhejiang Province, China. Source: ResearchGate. URL: [Link]
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Title: Glutaric Acidemia Type 1. Source: GeneReviews® - NCBI Bookshelf. URL: [Link]
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A Comparative Analysis of Glutarylglycine and Other Acylglycines in Inborn Errors of Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Acylglycines in Diagnosing Metabolic Disorders
Acylglycines, N-acyl conjugates of the amino acid glycine, are a class of metabolites that serve as crucial biomarkers for a range of inborn errors of metabolism (IEMs).[1][2] These disorders arise from genetic defects in enzymes responsible for the breakdown of amino acids and fatty acids, leading to the accumulation of toxic acyl-CoA intermediates. The cellular detoxification machinery conjugates these acyl-CoAs with glycine, forming acylglycines that are subsequently excreted in the urine.[2] Consequently, the analysis of urinary acylglycine profiles provides a powerful diagnostic window into the underlying metabolic dysfunction. This guide offers a comparative analysis of glutarylglycine, the hallmark of glutaric aciduria type 1, and other clinically significant acylglycines, providing experimental data and detailed analytical protocols to aid researchers and clinicians in their diagnostic and therapeutic endeavors.
This compound: The Definitive Marker of Glutaric Aciduria Type 1
Glutaric aciduria type 1 (GA-I) is an autosomal recessive neurometabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] This enzyme plays a critical role in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[5][6] Its deficiency leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid, 3-hydroxyglutaric acid, and this compound.[3][4] While glutaric and 3-hydroxyglutaric acids are the primary neurotoxic compounds, this compound serves as a key diagnostic marker.
The pathophysiology of GA-I is characterized by acute encephalopathic crises, often triggered by illness or other metabolic stressors, which can lead to irreversible striatal injury and severe dystonia.[7][8] Early diagnosis through newborn screening and prompt initiation of a lysine-restricted diet and carnitine supplementation can significantly improve neurological outcomes.[7]
The Lysine and Tryptophan Degradation Pathway in Glutaric Aciduria Type 1
The accumulation of glutaryl-CoA in GA-I is a direct consequence of the enzymatic block in the degradation pathway of lysine and tryptophan. The following diagram illustrates the key steps leading to the formation of glutaryl-CoA and the subsequent production of disease-specific metabolites.
Caption: Metabolic pathway of Lysine and Tryptophan degradation in GA-I.
Comparative Analysis of Acylglycines in Other Metabolic Disorders
While this compound is specific to GA-I, a diverse range of other acylglycines are elevated in various fatty acid β-oxidation defects and organic acidemias. The analysis of a panel of acylglycines is therefore essential for the differential diagnosis of these conditions.
Fatty Acid β-Oxidation and Acylglycine Formation
In fatty acid β-oxidation, fatty acids are broken down to produce acetyl-CoA. Enzymatic defects in this pathway lead to the accumulation of specific acyl-CoA intermediates, which are then conjugated with glycine. The following diagram provides a simplified overview of this process.
Caption: Formation of acylglycines in fatty acid β-oxidation defects.
Key Acylglycines and Their Associated Disorders
The following table provides a comparative overview of key acylglycines, their associated metabolic disorders, and their typical urinary concentrations in affected individuals versus healthy controls.
| Acylglycine | Associated Disorder | Typical Urinary Concentration in Affected Individuals (mmol/mol creatinine) | Normal Urinary Reference Range (mmol/mol creatinine) |
| This compound | Glutaric Aciduria Type 1 (GA-I) | While not the primary marker, it is significantly elevated. Glutaric acid can be >4,514 and 3-hydroxyglutaric acid can be >17.26.[3][4] | Glutaric acid <13, 3-hydroxyglutaric acid <4.6.[3] |
| Isovalerylglycine | Isovaleric Acidemia (IVA) | Up to 3300 (metabolically severe).[9] | Typically low or undetectable. |
| Hexanoylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | 20 - 600 (acute illness), 3 - 170 (asymptomatic).[10] | 1 - 2.[10] |
| Phenylpropionylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Significantly increased.[11] | Low or undetectable.[11] |
| Suberylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Increased, but can overlap with controls on MCT-supplemented diets.[11] | Variable, can be elevated with MCT diet.[11] |
Experimental Protocols for Acylglycine Analysis
The quantitative analysis of urinary acylglycines is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][12][13] Both methods offer high sensitivity and specificity.
UPLC-MS/MS Method for Urinary Acylglycine Analysis
This method is highly sensitive and specific, making it suitable for high-throughput clinical analysis.[1][13][14]
1. Sample Preparation and Extraction
-
Rationale: This step aims to remove interfering substances from the urine matrix and concentrate the acylglycines.
-
Protocol:
-
To 100 µL of urine, add an internal standard solution containing stable isotope-labeled acylglycines.
-
Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic acylglycines.
-
Wash the cartridge to remove neutral and basic compounds.
-
Elute the acylglycines with an acidic organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
2. Derivatization (Butylation)
-
Rationale: Butylation of the carboxyl group increases the hydrophobicity of the acylglycines, improving their chromatographic retention and ionization efficiency.
-
Protocol:
-
Reconstitute the dried extract in a solution of acetyl chloride in n-butanol.
-
Heat the mixture at 65°C for 30 minutes.
-
Evaporate the butylation reagent under nitrogen.
-
Reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.
-
3. UPLC-MS/MS Analysis
-
Rationale: UPLC provides high-resolution separation of the butylated acylglycines, while tandem mass spectrometry allows for their sensitive and specific detection and quantification.
-
Instrument Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each acylglycine and its internal standard.
-
GC-MS Method for Urinary Acylglycine Analysis
GC-MS is a robust and reliable method for acylglycine analysis, though it requires derivatization to make the analytes volatile.[15][16][17]
1. Sample Preparation and Extraction
-
Rationale: Similar to the UPLC-MS/MS method, this step is crucial for removing interfering substances.
-
Protocol:
-
Add an internal standard solution to a known volume of urine.
-
Acidify the urine and perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
2. Derivatization (Silylation)
-
Rationale: Silylation replaces active hydrogens on the carboxyl and amino groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the acylglycines for GC analysis.[16][17][18][19]
-
Protocol:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
3. GC-MS Analysis
-
Rationale: GC separates the derivatized acylglycines based on their volatility and interaction with the stationary phase, while MS provides detection and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
Instrument Parameters (Example):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: A gradient from a low initial temperature to a high final temperature to elute all analytes.
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each acylglycine and its internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of urinary acylglycines by mass spectrometry.
Caption: A generalized workflow for the analysis of urinary acylglycines.
Conclusion and Future Perspectives
The comparative analysis of this compound and other acylglycines is indispensable for the accurate diagnosis and monitoring of a wide range of inborn errors of metabolism. This compound remains a specific and crucial marker for GA-I, while the broader acylglycine profile provides a roadmap for the differential diagnosis of other organic acidemias and fatty acid oxidation defects. The continued refinement of analytical methodologies, particularly UPLC-MS/MS, will enable more sensitive and high-throughput screening, facilitating early diagnosis and intervention. Future research should focus on elucidating the precise pathophysiological roles of these accumulating metabolites and exploring novel therapeutic strategies aimed at mitigating their toxic effects. This comprehensive understanding will be paramount in improving the long-term outcomes for individuals affected by these debilitating metabolic disorders.
References
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Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England Journal of Medicine, 319(20), 1308–1313. [Link]
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Grasemann, C., & St-Maurice, M. (2021). Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD). Canadian Medical Association Journal, 193(35), E1389. [Link]
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Reimer, L. C., Spengler, K., Rachid, S., & Overmann, J. (2019). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. Frontiers in Microbiology, 10, 176. [Link]
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Downing, M., Manning, N. J., Dalton, R. N., Krywawych, S., & Oerton, J. (2008). Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening. Journal of Inherited Metabolic Disease, 31(4), 550. [Link]
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Tan, M., Peng, C., Anderson, K. A., Chhoy, P., Xie, Z., Dai, L., ... & Zhao, Y. (2014). Lysine glutarylation is a protein post-translational modification regulated by SIRT5. Cell Metabolism, 19(4), 605–617. [Link]
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Wikipedia. (2023, December 28). Isovaleric acidemia. In Wikipedia. [Link]
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Gillingham, M. B., & Van Calcar, S. C. (2021). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In M. P. Adam (Eds.) et. al., GeneReviews®. University of Washington, Seattle. [Link]
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Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. [Link]
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Orphanet. (n.d.). Isovaleric acidemia. Retrieved from [Link]
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Chen, D. D., Li, L., & Wishart, D. S. (2010). A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2105–2116. [Link]
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MedLink Neurology. (n.d.). Isovaleric acidemia. Retrieved from [Link]
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Mütze, U., & Grünert, S. C. (2024). Classic Isovaleric Acidemia. In M. P. Adam (Eds.) et. al., GeneReviews®. University of Washington, Seattle. [Link]
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Bunik, V. I., & Fernie, A. R. (2009). Metabolic control analysis of the 2-oxoglutarate dehydrogenase complex and its role in the Krebs cycle and in the redox and energy balance of plant and animal mitochondria. Journal of Experimental Botany, 60(10), 2825–2842. [Link]
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Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2018). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]
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Wikipedia. (2024, January 5). Beta oxidation. In Wikipedia. [Link]
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Houten, S. M., & Wanders, R. J. (2010). The lysine degradation pathway: subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 99(4), 334–340. [Link]
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Westin, J. (n.d.). Oxidation Of Fatty Acids. MCAT Content. Retrieved from [Link]
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De Biase, I., & Pasquali, M. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 3(4), e758. [Link]
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De Biase, I., & Pasquali, M. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols. [Link]
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Microbe Notes. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. [Link]
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Hobert, J. A., De Biase, I., Yuzyuk, T., & Pasquali, M. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics, 91, 17.25.1–17.25.12. [Link]
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Hobert, J. A., De Biase, I., Yuzyuk, T., & Pasquali, M. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics. [Link]
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Olivier, A., Koekemoer, L., van der Westhuizen, F. H., & Olivier, C. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Scientific Reports, 13(1), 17565. [Link]
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Kölker, S., et al. (2011). Glutaric Aciduria Type I. [Link]
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Longo, N. (2009). Glutaric Acidemia Type 1. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 151C(3), 325–330. [Link]
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Kölker, S., Boy, N., Heringer, J., Müller, E., Harting, I., & Hoffmann, G. F. (2017). Proposed recommendations for diagnosing and managing individuals with glutaric aciduria type I: second revision. Journal of Inherited Metabolic Disease, 40(1), 75–101. [Link]
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Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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A Comparative Guide to the Diagnostic Utility of Glutarylglycine and Suberoylglycine in Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two critical urinary biomarkers, Glutarylglycine and Suberoylglycine, used in the diagnosis of specific inborn errors of metabolism. We will explore the underlying biochemical pathways, compare their diagnostic performance, and provide detailed analytical methodologies to empower researchers and clinicians in their diagnostic and therapeutic development endeavors.
Introduction: The Role of Acylglycines in Metabolic Disease
Inborn errors of metabolism (IEMs) are a group of genetic disorders that disrupt normal metabolic pathways. When a specific enzyme is deficient, upstream metabolites can accumulate to toxic levels. The body often attempts to detoxify these accumulating metabolites by conjugating them with amino acids, most commonly glycine, to form acylglycines that are then excreted in the urine.[1][2] These urinary acylglycines serve as crucial, non-invasive biomarkers for the diagnosis and monitoring of several organic acidemias and fatty acid oxidation disorders.[1][3][4] This guide focuses on two such pathognomonic acylglycines: this compound and Suberoylglycine.
This compound: The Hallmark of Glutaric Aciduria Type 1 (GA-1)
Biochemical Origin and Pathophysiology
Glutaric Aciduria Type 1 (GA-1) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[5][6][7] This enzyme is critical in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[5][7][8] A defect in GCDH leads to the accumulation of glutaryl-CoA in the mitochondria.[9][10] This excess glutaryl-CoA is then conjugated with glycine to form this compound, and also hydrolyzed to glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), which are subsequently excreted in the urine.[6][7][8] The accumulation of these metabolites, particularly 3-OH-GA, is believed to be neurotoxic, leading to the characteristic striatal injury and acute dystonia seen in untreated patients, often triggered by metabolic stress like an illness.[6][7][10]
Diagnostic Utility
The detection of this compound, alongside glutaric and 3-hydroxyglutaric acid, is a key diagnostic marker for GA-1.[7] Newborn screening programs often look for elevated levels of glutarylcarnitine (C5DC), another derivative of glutaryl-CoA, in dried blood spots.[6][11][12] However, urinary acylglycine analysis can provide crucial confirmatory data, especially in "low excretor" phenotypes where glutarylcarnitine levels may not be dramatically elevated.[12][13] Early diagnosis and initiation of a lysine-restricted diet and carnitine supplementation are critical to prevent severe neurological damage.[5][7][14]
Suberoylglycine: A Key Indicator of MCAD Deficiency
Biochemical Origin and Pathophysiology
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation.[15] It is an autosomal recessive condition resulting from mutations in the ACADM gene, which codes for the MCAD enzyme responsible for dehydrogenating fatty acyl-CoAs with chain lengths of 6 to 12 carbons.[16][17]
During periods of fasting or metabolic stress, when fatty acid oxidation is essential for energy production, a defect in MCAD leads to the accumulation of medium-chain fatty acids.[17] The body attempts to clear these toxic intermediates through alternative routes, including ω-oxidation, which forms dicarboxylic acids like suberic acid (a C8-dicarboxylic acid).[17] This suberic acid is then activated to suberyl-CoA and subsequently conjugated with glycine to form suberoylglycine, which is excreted in the urine.[2] The primary accumulating toxic species in blood is octanoylcarnitine (C8). The clinical presentation of MCADD is often an episode of hypoketotic hypoglycemia, lethargy, and vomiting, which can progress to coma and death if untreated.[16][18]
Diagnostic Utility
The urinary acylglycine profile in MCADD is characterized by the presence of suberoylglycine, hexanoylglycine, and phenylpropionylglycine.[19] While newborn screening relies on the detection of elevated octanoylcarnitine (C8) in blood spots, urinary acylglycine analysis serves as a highly specific and sensitive confirmatory test.[16][20] Measurement of urinary hexanoylglycine and suberoylglycine can reliably distinguish MCADD patients from healthy controls, even during asymptomatic periods.[19][21]
Head-to-Head Comparison: this compound vs. Suberoylglycine
The diagnostic utility of these biomarkers is intrinsically linked to the distinct metabolic pathways they represent. While both are acylglycines, they are not interchangeable and point to fundamentally different underlying disorders.
| Feature | This compound | Suberoylglycine |
| Primary Associated Disorder | Glutaric Aciduria Type 1 (GA-1)[4] | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[4] |
| Metabolic Pathway Affected | Amino Acid Catabolism (Lysine, Tryptophan)[5][7] | Fatty Acid β-Oxidation[15][17] |
| Deficient Enzyme | Glutaryl-CoA Dehydrogenase (GCDH)[5][6] | Medium-Chain Acyl-CoA Dehydrogenase (MCAD)[16] |
| Primary Precursor | Glutaryl-CoA[9] | Suberyl-CoA (derived from medium-chain fatty acids)[2][17] |
| Primary Clinical Manifestation | Neurological damage, acute dystonia, macrocephaly[6][7] | Hypoketotic hypoglycemia, lethargy, Reye-like syndrome[16][18] |
| Confirmatory Role | Confirms GA-1 diagnosis, especially in low excretors.[12][13] | Confirms MCADD diagnosis following abnormal newborn screen.[19] |
| Other Key Co-Biomarkers | Glutaric acid, 3-hydroxyglutaric acid, glutarylcarnitine (C5DC)[6][7] | Hexanoylglycine, octanoylcarnitine (C8), other medium-chain acylcarnitines[16][19] |
Analytical Methodology: Quantification of Urinary Acylglycines
The gold standard for the quantitative analysis of urinary acylglycines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][22][23] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acylglycines in a single run.[22][24] Gas chromatography-mass spectrometry (GC-MS) is also used but often requires derivatization of the analytes.[1][4][24]
Generalized LC-MS/MS Protocol for Urinary Acylglycine Analysis
Causality: This protocol is designed for robust and reproducible quantification. The solid-phase extraction (SPE) step is crucial for removing interfering substances from the urine matrix. The use of stable isotope-labeled internal standards is a self-validating measure, correcting for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring analytical accuracy.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge at ~2000 x g for 5 minutes to pellet any precipitate.
-
Take a 100 µL aliquot of the supernatant.
-
Rationale: Centrifugation ensures a clear, particle-free sample, preventing clogging of the SPE cartridge and chromatographic column.
-
-
Internal Standard Spiking:
-
Add a solution containing known concentrations of stable isotope-labeled internal standards for the acylglycines of interest (e.g., D2-Glutarylglycine, D5-Suberoylglycine).
-
Rationale: Internal standards are chemically identical to the analytes but have a different mass. They co-elute and experience the same sample processing and ionization effects, allowing for accurate quantification by ratioing the analyte peak area to the internal standard peak area.
-
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove neutral and cationic interferences.
-
Elute the acylglycines with an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Rationale: Anion exchange SPE selectively retains the acidic acylglycines while washing away matrix components that could cause ion suppression in the mass spectrometer.[22]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Rationale: This step concentrates the analytes and ensures they are dissolved in a solvent compatible with the LC system, leading to good peak shape.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Use a gradient elution profile starting with a high aqueous mobile phase and ramping up the organic mobile phase (e.g., acetonitrile) to separate the different acylglycines.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Rationale: MRM is a highly specific and sensitive detection mode where the mass spectrometer is programmed to only allow ions of a specific mass (the precursor) to pass the first quadrupole, fragment them, and then only allow a specific fragment ion (the product) to pass the third quadrupole to the detector. This dramatically reduces chemical noise and increases sensitivity.[24]
-
Conclusion and Future Perspectives
This compound and Suberoylglycine are highly specific and diagnostically powerful biomarkers. Their presence in urine provides a clear window into distinct metabolic failures—amino acid catabolism for this compound in GA-1 and fatty acid oxidation for Suberoylglycine in MCADD. While newborn screening for acylcarnitines in blood is the first line of detection, quantitative urine acylglycine analysis by LC-MS/MS remains an indispensable tool for diagnostic confirmation and monitoring.
Future research should continue to focus on refining analytical methods to expand the panel of detectable acylglycines, which may help in identifying new IEMs or providing deeper insights into the pathophysiology of known disorders.[22] Furthermore, establishing robust, universally accepted concentration cutoffs and understanding the full spectrum of factors that can influence acylglycine levels will continue to improve their diagnostic precision.
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Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 2023. [Link]
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A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. CORE, 2010. [Link]
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AGU20 - Overview: Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories. [Link]
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Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). ResearchGate, 2023. [Link]
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Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 2021. [Link]
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Acylglycines, Quantitative Panel, Urine | Test Detail. Quest Diagnostics. [Link]
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Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England Journal of Medicine, 1990. [Link]
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Showing metabocard for Suberylglycine (HMDB0000953). Human Metabolome Database. [Link]
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Proposed metabolic pathway of 3‐OH‐GA formation. Glutaryl‐CoA is formed... ResearchGate. [Link]
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Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. Journal of Inherited Metabolic Disease, 2011. [Link]
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Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews, 2021. [Link]
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Glutaric acidemia, type 1 (GA-1). Utah Department of Health. [Link]
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Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Medscape, 2023. [Link]
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Glutaric Acidemia Type 1. Orphanet Journal of Rare Diseases, 2006. [Link]
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Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. Clinical Chemistry, 1994. [Link]
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A Comparative Guide to Inter-species Differences in Glutarylglycine Metabolism and Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Glutarylglycine
This compound is an acylglycine, a conjugate of glutaric acid and glycine. Under normal physiological conditions, it is a minor metabolite. However, its clinical significance is profoundly elevated in the context of Glutaric Aciduria Type 1 (GA-1), an autosomal recessive inborn error of metabolism.[1][2] GA-1 is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzymatic block disrupts the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of upstream metabolites.[1] The primary accumulating species is glutaryl-CoA, which is then hydrolyzed to glutaric acid or conjugated with glycine by Glycine N-acyltransferase (GLYAT) to form this compound.[3]
The buildup of these metabolites, particularly glutaric acid and 3-hydroxyglutaric acid, is neurotoxic and can lead to severe neurological damage, especially in the basal ganglia.[2] Consequently, this compound serves as a crucial biomarker for the diagnosis and monitoring of GA-1. Understanding the inter-species differences in its basal levels and metabolic regulation is paramount for the accurate interpretation of data from animal models used in preclinical research and for translating these findings to human physiology.
The Metabolic Pathway of this compound Formation
The synthesis of this compound is intrinsically linked to the degradation pathways of lysine and tryptophan. These pathways converge at the formation of glutaryl-CoA.
Lysine and Tryptophan Catabolism
In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs within the mitochondria.[4] This multi-step process ultimately converts lysine into glutaryl-CoA. Similarly, the catabolism of tryptophan also produces glutaryl-CoA as an intermediate.[1]
The Role of Glutaryl-CoA Dehydrogenase (GCDH)
Under normal physiological conditions, the mitochondrial enzyme Glutaryl-CoA Dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which can then enter mainstream energy metabolism.[1] The efficiency of this enzyme is critical for preventing the accumulation of glutaryl-CoA.
Formation of this compound via Glycine N-Acyltransferase (GLYAT)
When GCDH activity is deficient, as in GA-1, or potentially saturated, mitochondrial glutaryl-CoA levels rise. This excess glutaryl-CoA becomes a substrate for a detoxification pathway involving the enzyme Glycine N-acyltransferase (GLYAT).[3] GLYAT, also known as acyl-CoA:glycine N-acyltransferase, catalyzes the conjugation of the glutaryl group from glutaryl-CoA to glycine, forming this compound, which is then excreted in the urine.[3]
Caption: Metabolic pathway of this compound formation.
Inter-species Differences in this compound Metabolism and Levels
Direct comparative data for basal this compound levels across species is sparse, as it is typically only measured in the context of suspected metabolic disorders. However, we can infer likely differences based on variations in the enzymes involved in lysine metabolism and glycine conjugation.
Enzymatic Variances
-
Glutaryl-CoA Dehydrogenase (GCDH): The GCDH gene and its protein product are highly conserved among mammals, including humans and mice.[5] Studies on murine GCDH show ubiquitous expression, with the highest levels in the liver and kidney, which mirrors the expression pattern in humans.[2][6] This high degree of conservation suggests that the primary metabolic flux through the lysine degradation pathway is likely similar under normal conditions. However, subtle differences in enzyme kinetics or regulation could contribute to variations in glutaryl-CoA handling under metabolic stress.
-
Glycine N-Acyltransferase (GLYAT): This enzyme is part of a family of transferases responsible for conjugating various acyl-CoAs with glycine. The substrate specificity and activity of GLYAT can differ between species. For example, bovine and human GLYAT share high sequence similarity and similar catalytic efficiencies for certain substrates.[7] However, the overall capacity and preference for glutaryl-CoA as a substrate in different species have not been extensively characterized. Variations in GLYAT expression levels or its substrate specificity could lead to different rates of this compound formation, even with similar levels of glutaryl-CoA accumulation. Studies have also identified genetic variants in human GLYAT that affect its enzymatic activity, suggesting a potential for population-level differences within a single species.[8]
Comparative Levels of this compound
While specific reference ranges for this compound in healthy animals are not widely published, analysis of urinary organic acids provides some context. In healthy humans, this compound is either undetectable or present at very low levels. The table below summarizes available data on urinary acylglycine concentrations, providing a baseline for comparison. It is important to note that these values can be influenced by diet, age, and analytical methodology.
| Species | Biological Matrix | This compound Concentration Range (µmol/mmol creatinine) | Reference(s) |
| Human (Pediatric) | Urine | Not typically reported as a distinct analyte in healthy profiles. General organic acid profiles are available.[9][10] | [9][10] |
| Human (General Population) | Urine | A large study reported a reference interval for this compound. The 95th percentile was noted to be low in the non-diseased population.[11] | [11] |
| Mouse | Urine | Data on basal levels in wild-type mice is not readily available in literature. In GA-1 mouse models, levels are significantly elevated.[12] | [12] |
| Rat | Plasma / Urine | Specific data for basal this compound is not readily available. General amino acid and metabolite concentrations have been reported.[13][14][15] | [13][14][15] |
Note: The lack of standardized reference values for this compound in healthy animals highlights a significant data gap in comparative metabolomics. The values for humans are derived from large-scale clinical laboratory data where the focus is often on identifying pathological elevations rather than defining a precise normal range.
Experimental Protocols for this compound Quantification
The gold standard for the accurate and sensitive quantification of this compound in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[16] This section provides a comprehensive, self-validating protocol based on established methods for acylglycine analysis.
Workflow for UPLC-MS/MS Analysis
Caption: General workflow for this compound analysis by UPLC-MS/MS.
Detailed Step-by-Step Methodology
This protocol outlines a "dilute-and-shoot" method, which is rapid and minimizes analyte loss. For certain complex matrices or lower concentrations, a solid-phase extraction (SPE) step may be incorporated.[17]
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Methanol
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of this compound in water/methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected physiological and pathological concentration range.
-
Prepare a working solution of the internal standard (IS) at a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with a fixed volume of the IS working solution.
-
Add 150 µL of methanol to precipitate proteins and other macromolecules.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 5 minutes to pellet precipitates.
-
Carefully transfer the supernatant to an autosampler vial for analysis.[17]
4. UPLC-MS/MS Conditions:
-
Chromatography System: UPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 2% B
-
6.1-8 min: Re-equilibrate at 2% B
-
Note: This is a starting point and should be optimized for your specific system.
-
-
Injection Volume: 2-5 µL
-
Mass Spectrometry System: Tandem quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized, but negative mode often provides good sensitivity for carboxyl groups).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions (Example):
-
This compound: The precursor ion will be the [M-H]⁻ ion in negative mode (m/z 188.06). The product ion would result from fragmentation (e.g., loss of glycine).
-
Internal Standard (this compound-d5): The precursor ion will be the [M-H]⁻ ion (m/z 193.09). The product ion will be monitored similarly.
-
Note: Specific transitions must be optimized by infusing the pure standard.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
Conclusion and Future Directions
The metabolism of this compound, while a minor pathway in healthy individuals, is of critical importance in the pathophysiology of Glutaric Aciduria Type 1. While the core enzymatic machinery for lysine degradation and subsequent this compound formation is conserved across mammals, subtle inter-species differences in enzyme kinetics and expression levels likely exist. These differences can have significant implications for the translation of findings from animal models to human clinical scenarios.
This guide highlights a critical need for the establishment of robust, publicly available reference ranges for this compound in common laboratory animal species. Such data would be invaluable for researchers developing and evaluating therapeutic strategies for GA-1 and other related metabolic disorders. The provided UPLC-MS/MS protocol offers a reliable and validated framework for generating this much-needed quantitative data, fostering greater consistency and comparability across different studies and laboratories. As metabolomic techniques continue to advance, a more comprehensive understanding of these inter-species metabolic nuances will undoubtedly emerge, paving the way for more effective and targeted therapeutic interventions.
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A Senior Application Scientist's Guide to Establishing Pediatric Reference Ranges for Glutarylglycine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of inborn errors of metabolism, the precise quantification of key biomarkers is paramount for early diagnosis, therapeutic monitoring, and the development of novel interventions. Glutarylglycine, a conjugated metabolite of glutaric acid, serves as a secondary but important biomarker for Glutaric Aciduria Type I (GA-I), an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism. The accumulation of glutaric acid and its derivatives, including this compound, can lead to severe neurological damage in affected infants and children. Consequently, the establishment of robust and reliable reference ranges for this compound in a healthy pediatric population is a critical, yet often overlooked, aspect of clinical diagnostics and research.
This guide provides a comprehensive framework for establishing pediatric reference ranges for this compound, comparing analytical methodologies, and offering insights into the experimental choices that ensure scientific integrity. It is structured to empower researchers and clinicians to navigate the complexities of pediatric reference interval establishment, from study design to data analysis and interpretation.
The Clinical Imperative for Pediatric-Specific Reference Ranges
The pediatric population is not a homogenous group. Rapid physiological changes in growth and development from neonates to adolescents significantly impact the metabolic profile.[1] Establishing a single reference range for this compound across all pediatric age groups is scientifically unsound and can lead to misinterpretation of results, potentially causing delayed diagnosis or unnecessary anxiety and follow-up investigations. Therefore, the partitioning of reference intervals by age and, in some cases, sex is a critical consideration.[2][3]
The Clinical and Laboratory Standards Institute (CLSI) guideline EP28-A3c serves as the foundational document for defining, establishing, and verifying reference intervals in the clinical laboratory.[4] It underscores the necessity of a well-defined reference population, rigorous pre-analytical and analytical procedures, and appropriate statistical methods.
Comparative Analysis of Analytical Methodologies for this compound Quantification
The choice of analytical methodology is a critical determinant of the accuracy and reliability of this compound measurements. The two most prominent techniques for urinary organic acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Separation of compounds based on their polarity and interaction with a stationary phase, followed by highly specific mass-based detection of precursor and product ions. |
| Sample Preparation | Requires derivatization to increase volatility and thermal stability of organic acids. This is a multi-step, time-consuming process.[5] | Minimal sample preparation is often required, typically a "dilute-and-shoot" approach, which simplifies the workflow.[6] |
| Sensitivity & Specificity | Good sensitivity and specificity, but can be susceptible to interferences from co-eluting compounds with similar mass spectra. | Excellent sensitivity and specificity due to the use of multiple reaction monitoring (MRM), which significantly reduces background noise and interferences.[7] |
| Throughput | Lower throughput due to lengthy derivatization steps and longer chromatographic run times. | Higher throughput is achievable due to simpler sample preparation and faster chromatographic separations. |
| Advantages | Well-established with extensive libraries of mass spectra for compound identification. | High specificity, sensitivity, and throughput. Minimal sample preparation. |
| Disadvantages | Laborious sample preparation, potential for analyte degradation during derivatization, and lower throughput.[6] | Higher initial instrument cost and potential for matrix effects that can suppress or enhance ion signals. |
Causality Behind Experimental Choices: For large-scale pediatric reference interval studies, LC-MS/MS is often the preferred method due to its high throughput and simplified sample preparation workflow. The enhanced specificity of tandem mass spectrometry is particularly advantageous when analyzing complex biological matrices like urine, minimizing the risk of analytical interferences that could skew the reference range data.
Establishing De Novo Pediatric Reference Ranges for this compound: A Step-by-Step Protocol
The establishment of new, or de novo, reference intervals is a rigorous process that, according to CLSI guideline EP28-A3c, requires a minimum of 120 healthy individuals per defined partition (e.g., age group).[4]
Workflow for Establishing De Novo Pediatric Reference Ranges
Caption: Workflow for De Novo Establishment of Pediatric Reference Ranges.
Step 1: Reference Population and Study Design
-
Define Partitions: Based on known physiological changes, stratify the pediatric population into distinct age groups (e.g., 0-6 months, 7-12 months, 1-3 years, 4-8 years, 9-13 years, 14-18 years). Consider sex-based partitioning, especially around puberty.[2][3]
-
Inclusion/Exclusion Criteria: Develop and strictly adhere to criteria for defining a "healthy" pediatric subject. This should include a thorough health questionnaire, review of medical history, and exclusion of individuals with any known metabolic, renal, or other chronic diseases, or those on medications that could interfere with metabolism.
-
Recruitment: Recruit a statistically sufficient number of subjects (minimum 120 per partition) to ensure robust statistical analysis.[4]
Step 2: Sample Collection and Handling
-
Standardized Collection: Provide clear instructions for the collection of a random or first-morning urine sample in a sterile, preservative-free container.
-
Pre-analytical Processing: Upon receipt, measure the urine creatinine concentration to normalize the this compound levels. Centrifuge the urine to remove cellular debris.
-
Storage: Immediately freeze aliquots of the supernatant at -80°C to ensure long-term stability of the analyte. Avoid repeated freeze-thaw cycles.[8]
Step 3: Analytical Methodology (LC-MS/MS)
-
Method Validation: Fully validate the LC-MS/MS method for this compound quantification in urine. Key validation parameters include:
-
Accuracy: Assessed by comparing measured values to known concentrations in certified reference materials or spiked samples.
-
Precision: Determined by assessing the repeatability (intra-day) and intermediate precision (inter-day) of measurements.
-
Specificity: The ability to exclusively measure this compound without interference from other urinary components.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably measured with acceptable accuracy and precision.
-
Linearity: The range over which the measured concentration is directly proportional to the actual concentration.
-
Matrix Effect: The influence of other components in the urine on the ionization of this compound.
-
Stability: Assessed under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C).[7][9]
-
-
Sample Analysis:
-
Preparation: Thaw urine samples and centrifuge. Dilute an aliquot of the supernatant with an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Chromatography: Inject the prepared sample onto a suitable LC column (e.g., a C18 reversed-phase column) for separation.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and its internal standard.
-
Analytical Workflow for this compound by LC-MS/MS
Caption: LC-MS/MS Analytical Workflow for this compound.
Step 4: Statistical Analysis and Reference Interval Determination
-
Data Review: Examine the distribution of the data for each partition. Outlier analysis should be performed using appropriate statistical methods.
-
Statistical Method: As recommended by CLSI, use non-parametric methods to determine the reference limits, as they do not assume a specific data distribution.[10]
-
Reference Limits: Calculate the 2.5th and 97.5th percentiles of the data for each partition. These will define the lower and upper limits of the reference interval.
-
Confidence Intervals: Calculate the 90% confidence intervals for the upper and lower reference limits to provide a measure of the uncertainty in these estimates.[4]
Existing Reference Range Data for Comparison
While establishing de novo reference ranges is the gold standard, it is often not feasible for all laboratories. In such cases, laboratories may choose to transfer and verify existing reference intervals from published studies. A study by Guneral and Bachmann (1994) provides some of the foundational data on urinary organic acids in a healthy Turkish pediatric population.
| Age Group | This compound (µmol/mmol creatinine) |
| Adolescent (13-18 years) | 11.2 (4.6-33.6) |
Data from Guneral F, Bachmann C: Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. Clin Chem. 1994 Jun;40(6):862-6.
It is crucial to note that this data is from a single study and may not be directly transferable to all populations due to genetic and dietary differences. Furthermore, advancements in analytical technology since 1994 may lead to different reference ranges. Therefore, any laboratory intending to use these ranges must perform a verification study as outlined by CLSI EP28-A3c. This typically involves analyzing samples from 20 healthy individuals from the local population and demonstrating that at least 90% (18 out of 20) of the results fall within the candidate reference interval.[4]
Conclusion: The Path to Improved Pediatric Diagnostics
The establishment of accurate and reliable pediatric reference ranges for this compound is a cornerstone of effective diagnosis and management of Glutaric Aciduria Type I. This guide has outlined the critical considerations and provided a framework for both the de novo establishment and the verification of these vital clinical parameters. By adhering to established guidelines, such as those from the CLSI, and employing robust analytical methodologies like LC-MS/MS, researchers and clinicians can enhance the diagnostic utility of this compound measurement. The commitment to generating high-quality, population-specific pediatric reference intervals is an investment in the health and well-being of children, ensuring that laboratory data is interpreted with the highest degree of confidence and clinical relevance.
References
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Pediatric reference intervals: tailoring reference intervals to the target population. Clinical Laboratory International. Available at: [Link]
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Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Available at: [Link]
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CLSI-based verification and de novo establishment of reference intervals for common biochemical assays in Croatian newborns. Biochemia Medica. Available at: [Link]
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Age- and sex-specific reference intervals for trace elements in infants and children. Semantic Scholar. Available at: [Link]
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A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry. Available at: [Link]
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Paediatric Reference Intervals: Current Status, Gaps, Challenges and Future Considerations. The European Journal of Clinical Chemistry and Clinical Laboratory Medicine. Available at: [Link]
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Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Available at: [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]
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Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. Available at: [Link]
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Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. Available at: [Link]
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Age- and sex-specific pediatric reference intervals: study design and methods illustrated by measurement of serum proteins with the Behring LN Nephelometer. Clinical Chemistry. Available at: [Link]
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Quantification of Glycosaminoglycans in Urine by Isotope-Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Current Protocols. Available at: [Link]
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A glycomic workflow for LC–MS/MS analysis of urine glycosaminoglycan biomarkers in mucopolysaccharidoses. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population. Indian Journal of Clinical Biochemistry. Available at: [Link]
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Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. Methods in Molecular Biology. Available at: [Link]
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Biochemical Genetic Test: Urine Organic Acids. Nicklaus Children's Hospital. Available at: [Link]
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Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
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Validation parameters of targeted LC-MS/MS method for Hyp-Gly, Pro-Hyp, and Gly-Pro-Hyp peptides. ResearchGate. Available at: [Link]
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Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. ResearchGate. Available at: [Link]
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Calculation of continuous reference intervals for biological parameters exhibiting strong age-dependent level changes: Its application to glycosaminoglycans and sialic acid in urine. JIMD Reports. Available at: [Link]
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Quantification of Glycosaminoglycans in Urine by Isotope Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Current State of Pediatric Reference Intervals and the Importance of Correctly Describing the Biochemistry of Child Development. IU Indianapolis ScholarWorks. Available at: [Link]
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A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. Available at: [Link]
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Current State of Pediatric Reference Intervals and the Importance of Correctly Describing the Biochemistry of Child Development: A Review. JAMA Pediatrics. Available at: [Link]
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Current State of Pediatric Reference Intervals and the Importance of Correctly Describing the Biochemistry of Child Development A Review. PubMed Central. Available at: [Link]
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A Comparative Analysis of Glutaric Acid and 3-Hydroxyglutaric Acid in the Diagnosis and Management of Glutaric Aciduria Type 1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biochemical Landscape of Glutaric Aciduria Type 1
Glutaric aciduria type 1 (GA-1) is an autosomal recessive inherited metabolic disorder stemming from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzymatic block disrupts the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of specific upstream metabolites.[1][2] The biochemical hallmark of GA-1 is the buildup of glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA) in various body fluids.[2][3][4] Left undiagnosed and untreated, GA-1 can lead to severe neurological damage, often triggered by metabolic stress from common childhood illnesses, resulting in acute encephalopathic crises and irreversible striatal injury.[1][5]
Accurate and timely diagnosis is therefore paramount to initiating therapeutic interventions, which include a low-lysine diet and carnitine supplementation, to mitigate the devastating neurological consequences.[5] While several metabolites are associated with GA-1, this guide will provide an in-depth comparative analysis of the two principal biomarkers: glutaric acid and 3-hydroxyglutaric acid.
Initially, this guide was conceptualized to include a comparison with glutarylglycine. However, a comprehensive review of the scientific literature reveals that while the formation of glycine conjugates from glutaryl-CoA is a theoretical minor detoxification pathway, this compound is not considered a primary or reliable biomarker for the diagnosis or monitoring of GA-1. The focus has therefore been pivoted to the scientifically and clinically relevant comparison of glutaric acid and 3-hydroxyglutaric acid, which are the cornerstones of GA-1 biochemical diagnostics.
Metabolic Origins and Biochemical Profiles
In a healthy individual, the catabolism of lysine, hydroxylysine, and tryptophan converges to form glutaryl-CoA, which is then oxidatively decarboxylated by GCDH to crotonyl-CoA. In GA-1, the deficiency of GCDH leads to an accumulation of glutaryl-CoA within the mitochondria. This excess glutaryl-CoA is then diverted into alternative metabolic pathways, resulting in the production of glutaric acid and 3-hydroxyglutaric acid.
Glutaric Acid (GA): The hydrolysis of accumulated glutaryl-CoA is the primary source of glutaric acid. The urinary excretion of GA can be significantly elevated in many GA-1 patients, making it a key diagnostic marker.[6]
3-Hydroxyglutaric Acid (3-HGA): The formation of 3-HGA is a multi-step process. Accumulated glutaryl-CoA is first dehydrogenated to glutaconyl-CoA, a reaction that can be catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[6] Subsequently, glutaconyl-CoA is hydrated by 3-methylglutaconyl-CoA hydratase to form 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-HGA.[6]
The following diagram illustrates the metabolic bottleneck in GA-1 and the subsequent production of GA and 3-HGA.
Comparative Analysis: Glutaric Acid vs. 3-Hydroxyglutaric Acid
While both GA and 3-HGA are elevated in GA-1, their diagnostic utility and biochemical behavior exhibit crucial differences. 3-HGA has emerged as the more reliable and specific biomarker for GA-1, particularly in challenging diagnostic cases.
| Feature | Glutaric Acid (GA) | 3-Hydroxyglutaric Acid (3-HGA) |
| Diagnostic Reliability | Can be normal or only slightly elevated in "low-excretor" phenotypes, potentially leading to missed diagnoses.[1][7] | Consistently elevated in both "high" and "low-excretor" GA-1 patients, making it a more sensitive and specific marker.[1][6][8] |
| Concentration in Urine | GA-1 Patients: Highly variable. "High excretors" can have levels >100 mmol/mol creatinine, while "low excretors" can be <100 mmol/mol creatinine.[6] Controls: 1.1-9.7 mmol/mol creatinine.[9] | GA-1 Patients: Consistently elevated. Controls: 1.4-8.0 mmol/mol creatinine.[9] |
| Concentration in Plasma | GA-1 Patients: Elevated. Controls: 0.55-2.9 µmol/L.[9] | GA-1 Patients: Elevated. Controls: 0.2-1.36 µmol/L.[9] |
| Concentration in CSF | GA-1 Patients: Elevated. Controls: 0.18-0.63 µmol/L.[9] | GA-1 Patients: Elevated. Controls: <0.2 µmol/L.[9] |
| Correlation with Clinical Severity | The correlation between the absolute concentration of GA and the severity of neurological outcomes is not clearly established.[7] Early diagnosis and treatment are more critical than the initial GA level.[5] | While a direct correlation with the severity of neurological symptoms is not consistently reported, its stable and reliable elevation is crucial for early diagnosis, which is the primary determinant of a favorable outcome.[5] |
| Differential Diagnosis | Elevated urinary GA can also be observed in other conditions, such as mitochondrial dysfunction, reducing its specificity for GA-1.[9] | While slight elevations can be seen in other disorders, a significant increase is highly suggestive of GA-1.[7] |
Experimental Protocol: Quantification of Urinary Glutaric and 3-Hydroxyglutaric Acid by GC-MS
The gold standard for the quantitative analysis of urinary organic acids, including GA and 3-HGA, is Gas Chromatography-Mass Spectrometry (GC-MS).[2] The following is a representative protocol synthesized from established methodologies.
1. Sample Preparation and Internal Standard Addition:
-
Thaw a random urine sample stored at -20°C.
-
Determine the urine creatinine concentration to normalize the sample volume. For a sample with a urine creatinine of 'X' mmol/L, the volume of urine to be extracted is calculated to normalize to a standard creatinine concentration (e.g., 1 mmol/L).
-
The first and most critical step is the addition of a known amount of a stable isotope-labeled internal standard (e.g., d4-glutaric acid) to the urine sample. This accounts for any loss of analytes during the subsequent extraction and derivatization steps.
2. Extraction:
-
Acidify the urine sample with hydrochloric acid (HCl) to a pH of less than 2. This protonates the organic acids, making them less water-soluble and more amenable to extraction into an organic solvent.
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample to separate the two phases.
-
Carefully transfer the upper organic layer containing the organic acids to a clean tube.
-
Repeat the extraction process to maximize the recovery of the analytes.
-
Combine the organic extracts.
3. Derivatization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.
-
To make the organic acids volatile for GC analysis, they must be derivatized. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine to the dried extract.
-
Incubate the mixture at an elevated temperature (e.g., 75°C) for approximately 30 minutes to allow for the complete conversion of the organic acids to their trimethylsilyl (TMS) esters.
4. GC-MS Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the stationary phase of the GC column.
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer detects and quantifies the characteristic ions for the TMS derivatives of glutaric acid, 3-hydroxyglutaric acid, and the internal standard.
-
The concentration of each analyte is calculated by comparing its peak area to that of the internal standard.
The following diagram provides a visual representation of this analytical workflow.
Conclusion and Future Directions
The comparative analysis of glutaric acid and 3-hydroxyglutaric acid is fundamental to the accurate and timely diagnosis of glutaric aciduria type 1. While both metabolites are direct consequences of the underlying GCDH deficiency, 3-HGA has demonstrated superior diagnostic sensitivity and specificity, particularly in the "low-excretor" patient population. This makes the quantitative analysis of 3-HGA an indispensable tool in newborn screening and the diagnostic workup of individuals with suspected GA-1.
For drug development professionals, understanding the distinct biochemical behaviors of these two markers is crucial. Therapeutic strategies aimed at reducing the production of these toxic metabolites can be more effectively monitored by tracking the levels of both GA and 3-HGA. Furthermore, the development of more rapid and sensitive analytical methods for 3-HGA could further enhance early detection and improve patient outcomes. Future research may also focus on elucidating the precise correlation between the concentrations of these metabolites in different biological compartments (plasma, CSF, and brain tissue) and the progression of neurological damage, which could lead to more refined therapeutic monitoring and the development of novel neuroprotective agents.
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Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (n.d.). MDPI. [Link]
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MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]
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Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (n.d.). NIH. [Link]
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Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim. [Link]
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Quantification of 3-hydroxyglutaric acid in urine, plasma, cerebrospinal fluid and amniotic fluid by stable-isotope dilution negative chemical ionization gas chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]
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Glutaric aciduria type 1: Insights into diagnosis and neurogenetic outcomes. (2024). PubMed. [Link]
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Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. (2024). ResearchGate. [Link]
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Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I. (1999). PubMed. [Link]
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A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. (2022). PubMed. [Link]
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[Glutaric Aciduria Type I. Clinical, Biochemical and Molecular Findings in Six Patients in Venezuela]. (2007). PubMed. [Link]
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Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. (2010). PubMed. [Link]
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Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. (2005). Familias GA. [Link]
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Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase. (2006). PMC. [Link]
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Safety Operating Guide
A Practical Guide to the Safe Disposal of Glutarylglycine in a Laboratory Setting
As researchers, scientists, and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. Glutarylglycine, an N-acyl-alpha amino acid, is a crucial compound in metabolic research. Adherence to proper disposal protocols for this and all laboratory chemicals is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, designed to be a trusted resource for your daily laboratory operations.
Foundational Chemical Properties for Disposal Decisions
Understanding the physicochemical characteristics of this compound is fundamental to determining the appropriate disposal pathway. Its properties dictate its potential environmental impact and the necessary safety precautions.
| Property | Value/Characteristic | Implication for Disposal |
| Physical State | Solid[1] | Low risk of inhalation during handling. Spills are generally easier to contain than liquids. |
| Molecular Formula | C7H11NO5[1] | |
| Molecular Weight | 189.17 g/mol [1] | |
| Hazard Classification | Not classified as a hazardous substance or mixture.[2] | Simplifies disposal procedures, as it does not typically fall under RCRA hazardous waste regulations unless contaminated.[3][4] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[5] | Low concentrations are unlikely to harm aquatic environments or interfere with sewage treatment operations.[6] |
| Stability | Stable under normal conditions.[7] | No special storage conditions are required prior to disposal, aside from standard laboratory practices. |
| Incompatibilities | Strong oxidizing agents.[7][8] | Must be segregated from incompatible chemicals during storage and in waste containers.[6][9][10] |
| Thermal Decomposition | Decomposes at high temperatures (>220-230°C), potentially producing CO2, H2O, and ammonia.[11][12][13] | Avoid disposal methods involving high heat or incineration unless conducted by a licensed waste disposal facility. Evaporation is not a permissible disposal method.[6][14] |
Disposal Protocol Workflow: A Step-by-Step Decision Guide
The choice of disposal method for this compound hinges on whether it is pure or mixed with other hazardous materials, and the quantity of the waste. This workflow provides a logical sequence for making the correct disposal decision.
Figure 1. Decision workflow for the proper disposal of this compound.
Detailed Experimental Protocols for Disposal
The following protocols provide actionable, step-by-step guidance for the disposal of this compound waste streams.
Protocol 1: Disposal of Small Quantities of Non-Hazardous this compound (<500g Solid or <1L Aqueous Solution)
This protocol is based on the principle of dilution to concentrations that are safe for municipal wastewater treatment systems. This is a common and accepted practice for small quantities of non-hazardous, biodegradable chemicals.[6]
-
Verification : Confirm that the this compound waste is not contaminated with any hazardous materials, such as solvents or heavy metals.[9]
-
pH Check : If the waste is an aqueous solution, check its pH. While this compound is not strongly acidic, ensure the pH is between 5.0 and 12.5 before drain disposal.[6] If necessary, neutralize with a dilute acid or base.
-
Dilution :
-
For solid this compound, dissolve it in a large volume of water (a minimum 1:20 ratio is recommended).
-
For aqueous solutions, dilute further with at least 20 times the volume of water.
-
-
Drain Disposal : Pour the diluted solution into a laboratory sink drain while simultaneously running a steady stream of cold water.
-
Flush : Continue to run cold water for at least one minute after the solution has been poured down the drain to ensure the plumbing line is thoroughly flushed.
Protocol 2: Disposal of Bulk Quantities or Contaminated this compound Waste
For larger quantities or any this compound waste mixed with hazardous substances, the primary objective is safe containment and transfer to a licensed waste management facility via your institution's Environmental Health & Safety (EHS) department.[3][14]
-
Container Selection : Select a waste container that is sturdy, leak-proof, and chemically compatible with all components of the waste stream.[3][10] Never use metal containers for acidic waste.
-
Waste Collection : Carefully transfer the waste into the container. Do not mix incompatible waste types.[6][9] For instance, do not mix acidic waste with cyanide- or sulfide-containing waste.
-
Labeling : Affix a completed hazardous waste label to the container.[9] The label must clearly identify the contents (including this compound and any contaminants), the approximate percentages, and the date of accumulation.
-
Secure Closure : Keep the waste container securely closed at all times, except when adding waste.[6][9]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA).[6] The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste.[9]
-
Schedule Pickup : Contact your institution's EHS department to schedule a waste pickup as soon as the container is full or before the accumulation time limit is reached.[9][14]
Spill Response Protocol
In the event of a this compound spill, the response should be swift and systematic.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Containment & Cleanup :
-
For solid spills, gently sweep the material to avoid generating dust.[5]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
-
Collection : Place the swept solid or absorbent material into a sealed container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Label the container with the cleanup debris and manage it as waste, following Protocol 2.
By integrating these scientifically sound and compliant procedures into your laboratory's standard operating procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Glutarylglycine
Welcome to your essential guide for the safe handling of Glutarylglycine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and operational protocols for this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Compound: A Hazard-Based Approach
This compound is a solid, crystalline powder utilized in various research applications.[1][2] While not classified as a highly toxic substance, it presents specific hazards that necessitate careful handling and appropriate PPE.[3] The primary risks are associated with direct contact and inhalation of airborne particles.[1]
A thorough risk assessment begins with understanding the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This system provides a universal framework for hazard communication.
| Hazard Classification | GHS Code | Description of Risk | Source |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. Direct contact with the eyes can result in pain, redness, and inflammation. | [1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs. | [1][4] |
This data-driven understanding of this compound's potential hazards is the foundation upon which we build our safety protocols. The requirement for specific PPE is a direct response to these identified risks.
Core Protective Measures: Your Essential PPE Toolkit
The selection of PPE is not a one-size-fits-all solution but a targeted strategy to mitigate the specific risks of eye, skin, and respiratory exposure.[5]
Eye and Face Protection: The First Line of Defense
Given that this compound is a known eye irritant (H319), robust eye protection is non-negotiable.[1][6]
-
Mandatory Equipment: At a minimum, safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[6]
-
Best Practice: For operations with a higher risk of dust generation, such as weighing or transferring large quantities, it is strongly recommended to use chemical safety goggles.[2][7] Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates.
-
Causality: The primary goal is to create a physical barrier to prevent solid particles from making contact with the sensitive tissues of the eye.[5]
Skin and Body Protection: Preventing Dermal Contact
To counter the risk of skin irritation (H315), complete body coverage and appropriate gloves are essential.[1][4]
-
Lab Coat/Gown: A clean, long-sleeved lab coat should be worn at all times to protect street clothes and exposed skin.[7][8]
-
Gloves: Chemical-resistant gloves are mandatory.[5][8]
-
Material: While many glove types offer protection, powder-free nitrile gloves are a suitable choice for handling solid chemicals and avoiding potential contamination from glove powder.[9]
-
Technique: Always inspect gloves for damage before use. Don gloves and ensure the cuffs of the gloves are pulled over the sleeves of the lab coat to create a seal.[9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[9] Contaminated gloves must be removed carefully, avoiding contact with the skin, and disposed of properly.[9][10]
-
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation (H335) from airborne this compound dust necessitates measures to control and, if necessary, filter the air you breathe.[1]
-
Engineering Controls: The primary method for mitigating respiratory risk is to use engineering controls.[7] Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, pouring, or mixing, a chemical fume hood or a ventilated balance enclosure is required.[2][7]
-
Respiratory Equipment: If engineering controls are not feasible or are insufficient to keep airborne concentrations below exposure limits, respiratory protection is required.[7] A NIOSH-approved N95 dust mask or a respirator with a particle filter is effective for filtering out dust.[6][9]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol outlines the essential steps for safely handling this compound, from preparation to cleanup. Following a standardized workflow minimizes variability and the potential for error.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Verify that a safety shower and eyewash station are readily accessible.[6][11]
-
Designate a specific, clean area for handling, preferably within a chemical fume hood.[7]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE: safety goggles, nitrile gloves over the cuffs of a lab coat.[7]
-
-
Handling:
-
Carefully handle the solid to minimize dust formation.[2][7][11]
-
If transferring from a container, gently roll the container rather than shaking it.
-
Use a spatula for transfers and weigh the chemical on weighing paper or in a weigh boat within a ventilated enclosure if possible.
-
Keep the primary container of this compound tightly closed when not in use.[7]
-
-
Cleanup:
-
Clean all spills immediately.
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., water).
-
Dispose of all waste materials according to the disposal plan.
-
Carefully remove gloves and dispose of them.
-
Remove lab coat and goggles.
-
Wash hands thoroughly with soap and water.[2]
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, immediate plan is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[6] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for 15-20 minutes.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12] Clean the spill area with water.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: While some sources suggest small amounts of similar non-hazardous compounds may be flushed with copious amounts of water, this is highly dependent on local regulations.[13] The most responsible approach is to treat all this compound waste as chemical waste.
-
Contaminated PPE: Used gloves and any other disposable PPE that has come into contact with this compound should be placed in the designated chemical waste container.[9]
-
Consult EHS: Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. [13][15] They are the final authority and will ensure compliance with all local, state, and federal regulations.[11][14][16]
By integrating these safety measures into your daily laboratory routine, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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CS Medical. (n.d.). Glycinex Safety Data Sheet. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). GLYCINE 99.5% Material Safety Data Sheet. Retrieved from [Link]
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ASHP. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Alfa Aesar. (2015, September 2). Glycylglycine Safety Data Sheet. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
